Product packaging for Lithium picrate(Cat. No.:CAS No. 18390-55-1)

Lithium picrate

Cat. No.: B101503
CAS No.: 18390-55-1
M. Wt: 235.1 g/mol
InChI Key: XPSAAFFCAJIBSC-UHFFFAOYSA-M
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Description

Lithium picrate serves as a critical research reagent in advanced chemical analysis and method development. Its primary research value lies in the study of lithium-ion behavior, particularly in the development of highly selective and sensitive detection methods. A key application is in extraction spectrophotometry, where this compound acts as a paired ion with specialized metallacrown ionophores for the precise quantification of trace lithium ions (Li+) in complex matrices. This enables the determination of lithium in challenging samples such as seawater and serum, which contain high concentrations of interfering ions like sodium (Na+) and magnesium (Mg2+) . The compound is also utilized in fundamental investigations of ion-ligand interactions and coordination chemistry in non-aqueous solvents, providing insights into solvation dynamics and the thermodynamics of complex formation . This research is foundational for advancing fields from analytical chemistry to materials science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2LiN3O7 B101503 Lithium picrate CAS No. 18390-55-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18390-55-1

Molecular Formula

C6H2LiN3O7

Molecular Weight

235.1 g/mol

IUPAC Name

lithium;2,4,6-trinitrophenolate

InChI

InChI=1S/C6H3N3O7.Li/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1

InChI Key

XPSAAFFCAJIBSC-UHFFFAOYSA-M

SMILES

[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

[Li+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

18390-55-1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Lithium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium picrate (B76445), with the chemical formula C₆H₂LiN₃O₇, is the lithium salt of picric acid (2,4,6-trinitrophenol). Like other metallic picrates, it is an energetic material and requires careful handling.[1] While the applications of picrate salts have historically been in dyes, explosives, and analytical chemistry, the unique properties of the lithium cation (Li⁺) lend a particular interest to this compound, especially from the perspective of materials science and potentially, pharmacology.[2][3] This guide provides a comprehensive overview of the fundamental chemical, physical, and thermal properties of lithium picrate, detailed experimental protocols, and a discussion of the known biological effects of its constituent ions.

Chemical and Physical Properties

This compound is a crystalline solid.[4] Its properties are a composite of the lithium cation and the picrate anion. It is known to exist as a hydrate, specifically this compound monohydrate.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Identifier Value Reference
CAS Number 18390-55-1[5]
Molecular Formula C₆H₂LiN₃O₇[5]
Molecular Weight 235.04 g/mol [5]
Appearance Yellowish needle-like crystals

Table 1: General Properties of this compound

Property Value Conditions Reference
Boiling Point 303.6 °Cat 760 mmHg[6]
Flash Point 133.9 °C[6]
Vapor Pressure 0.000514 mmHgat 25 °C[6]

Table 2: Physicochemical Properties of this compound

Synthesis and Purification

Experimental Protocol: Synthesis of this compound Monohydrate

This protocol describes the synthesis of this compound from lithium carbonate and picric acid.

Materials:

  • Lithium carbonate (Li₂CO₃)

  • Picric acid (2,4,6-trinitrophenol)

  • Deionized water

  • Acetone

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Preparation of Picric Acid Solution: Prepare a 1.15% (w/v) solution of picric acid in deionized water. For example, dissolve 23 g of picric acid in 2000 mL of deionized water. Gentle heating may be required to fully dissolve the picric acid.

  • Reaction: Slowly add 7.4 g of lithium carbonate to the stirred picric acid solution at room temperature. Effervescence (evolution of CO₂) will be observed. Continue stirring until the gas evolution ceases and the solution becomes clear.

  • Crystallization: Pour the resulting clear yellow solution into a shallow dish or crystallizing dish and allow the solvent to evaporate slowly in a fume hood. This will yield crude, yellowish, needle-like crystals of this compound.

  • Purification (Recrystallization): a. Dissolve the crude crystals in a minimal amount of hot acetone. b. Filter the hot solution to remove any insoluble impurities. c. To the filtrate, add dichloromethane (approximately 10 volumes of CH₂Cl₂ for every 1 volume of acetone) to induce recrystallization. d. Collect the purified needle-like crystals by filtration. e. Dry the crystals under vacuum at a slightly elevated temperature (e.g., 45°C) for 48 hours to remove residual solvents.[4]

Safety Precautions:

  • Picric acid and its salts are explosive and should be handled with extreme care. Avoid friction, impact, and heat.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

Thermal Properties and Stability

This compound's thermal behavior is of significant interest due to its energetic nature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial techniques for characterizing its stability and decomposition.

Thermal Analysis Data
Parameter Value Method Reference
Dehydration Temperature Range 77 - 227 °C (350 - 500 K)TGA
Activation Energy of Decomposition 127.4 kJ/molDSC

Table 3: Thermal Properties of this compound

Experimental Protocols for Thermal Analysis

4.2.1 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the decomposition temperature and enthalpy of decomposition.

  • Instrumentation: A standard DSC instrument.

  • Sample Preparation: A small amount of this compound (1-5 mg) is accurately weighed into an aluminum or gold-plated sample pan. The pan is hermetically sealed.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: A nitrogen atmosphere is typically used to prevent oxidative side reactions.

  • Data Analysis: The DSC curve will show an exothermic peak corresponding to the decomposition of the sample. The onset temperature of this peak is taken as the decomposition temperature, and the area under the peak is proportional to the enthalpy of decomposition.[7][8]

4.2.2 Thermogravimetric Analysis (TGA)

  • Objective: To determine the dehydration and decomposition temperatures and to quantify mass loss.

  • Instrumentation: A standard TGA instrument.

  • Sample Preparation: A small amount of this compound (5-10 mg) is placed in a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: A nitrogen atmosphere is typically used.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. A step in the curve indicates a mass loss event, such as dehydration or decomposition.[7][8][9] The TGA curve for this compound monohydrate is expected to show an initial mass loss corresponding to the loss of one water molecule, followed by a more significant mass loss at higher temperatures due to decomposition.[10]

Spectroscopic Properties

Spectroscopic techniques are essential for the structural characterization of this compound.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, nitro groups, and the phenoxide C-O bond. The presence of water of hydration would be indicated by a broad absorption in the 3200-3500 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon and proton framework of the molecule and to probe the environment of the lithium ion.

  • ¹H NMR: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the two aromatic protons of the picrate anion.[11]

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms of the aromatic ring.

  • ⁷Li NMR: ⁷Li NMR spectroscopy is a powerful tool for studying the coordination environment of the lithium ion in both solution and the solid state.[12][13][14] The chemical shift of the ⁷Li signal can provide information about the nature of the solvent-lithium and anion-lithium interactions.[15][16]

Raman Spectroscopy
  • Objective: To provide complementary information to IR spectroscopy, particularly for the symmetric vibrations of the nitro groups and the aromatic ring.

  • Expected Features: The Raman spectrum would be expected to show strong bands corresponding to the symmetric stretching modes of the NO₂ groups.[17][18][19]

Biological Properties and Relevance to Drug Development

There is currently no specific data available in the scientific literature regarding the biological activity or effects on signaling pathways of the intact this compound salt. The biological profile of this compound is therefore considered as a composite of its constituent ions: the lithium cation (Li⁺) and the picrate anion.

Biological Activity of the Lithium Cation (Li⁺)

The lithium cation is a well-established therapeutic agent, primarily used as a mood stabilizer in the treatment of bipolar disorder.[20] Its mechanism of action is complex and not fully elucidated but is known to involve the modulation of several intracellular signaling pathways. For drug development professionals, understanding these pathways is crucial for identifying new therapeutic targets and for understanding the potential pharmacological effects of any lithium-containing compound.

Two of the most well-studied targets of lithium are Glycogen Synthase Kinase-3 (GSK-3) and Inositol (B14025) Monophosphatase (IMPase).

6.1.1 Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a serine/threonine kinase that plays a key role in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[21][22][23][24][25] Lithium directly inhibits GSK-3 by competing with magnesium ions for a binding site on the enzyme.[22] This inhibition leads to the dephosphorylation and activation of a variety of downstream targets, including transcription factors that promote cell survival and neurogenesis. The inhibition of GSK-3 is considered a key mechanism underlying the neuroprotective and mood-stabilizing effects of lithium.[21][22][23]

GSK3_Signaling_Pathway Lithium's Inhibition of the GSK-3 Signaling Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Axin Axin Dishevelled->Axin Inhibits GSK3 GSK-3 Beta_Catenin β-Catenin GSK3->Beta_Catenin Phosphorylates for degradation Axin->GSK3 APC APC APC->GSK3 Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degraded Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Lithium Lithium (Li+) Lithium->GSK3 Inhibits

Caption: Lithium's inhibitory effect on the Wnt/β-catenin signaling pathway via GSK-3.

6.1.2 Inhibition of Inositol Monophosphatase (IMPase)

The phosphatidylinositol (PI) signaling pathway is a crucial second messenger system involved in the action of many hormones and neurotransmitters.[26][27][28][29][30] Lithium is an uncompetitive inhibitor of IMPase, an enzyme that catalyzes the final step in the recycling of inositol.[26][29] By inhibiting IMPase, lithium leads to a depletion of cellular inositol levels, which in turn attenuates the PI signaling cascade.[31][32] This is thought to dampen the hyperactivity of certain neuronal pathways implicated in bipolar disorder.[20][33]

IMPase_Signaling_Pathway Lithium's Inhibition of the Inositol Phosphate (B84403) Signaling Pathway GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP2 IP2 IP3->IP2 Dephosphorylated IP1 IP1 IP2->IP1 Dephosphorylated Inositol Inositol IP1->Inositol Dephosphorylated by PI_Synthesis PI Synthesis Inositol->PI_Synthesis Recycled for IMPase Inositol Monophosphatase (IMPase) Lithium Lithium (Li+) Lithium->IMPase Inhibits

Caption: Lithium's inhibitory effect on the inositol phosphate signaling pathway via IMPase.

Biological Activity of the Picrate Anion

The picrate anion is generally considered to be cytotoxic. Its biological effects are often associated with its ability to uncouple oxidative phosphorylation.[34] Historically, picric acid had some applications as an antiseptic and for treating burns, but these uses have been discontinued (B1498344) due to its toxicity and the risk of forming sensitive picrate salts.[2] For drug development, the picrate moiety would likely be a liability due to its inherent toxicity and explosive nature.

Handling and Storage

This compound is an energetic material and must be handled with care.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Store in a tightly sealed container. Avoid contact with metals to prevent the formation of more sensitive heavy metal picrates.[35][36]

  • Handling: Use non-sparking tools. Avoid creating dust. Wear appropriate PPE, including safety glasses, gloves, and a flame-retardant lab coat.[35]

Conclusion

This compound is a well-defined chemical compound with interesting thermal and spectroscopic properties. While its practical applications are limited by its energetic nature and the toxicity of the picrate anion, the study of its fundamental properties provides valuable insights for materials science and coordination chemistry. For drug development professionals, the primary interest in this compound lies in the well-documented and complex pharmacology of the lithium cation. The signaling pathways modulated by lithium, particularly the inhibition of GSK-3 and IMPase, remain critical areas of research for the development of new therapeutics for neurological and psychiatric disorders. Any potential therapeutic application of a lithium-containing compound would necessitate the replacement of the picrate anion with a pharmaceutically acceptable counter-ion.

References

Lithium Picrate: A Technical Overview of its Chemical Properties and Limited Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium picrate (B76445), the lithium salt of picric acid, is a chemical compound with the CAS number 18390-55-1. While its chemical synthesis and basic physical properties are documented, its application and detailed biological effects remain largely unexplored in publicly available scientific literature. This technical guide provides a comprehensive summary of the known information regarding lithium picrate, including its chemical structure, synthesis, and the general biological activities associated with the lithium ion. It is important to note a significant gap in research specifically investigating the pharmacological or toxicological profile of this compound as a distinct entity. Therefore, much of the biological context provided herein is extrapolated from studies on other lithium salts, such as lithium carbonate and lithium chloride, which are extensively used in pharmacology.

Chemical Structure and Properties

This compound is an ionic compound formed from the lithium cation (Li⁺) and the picrate anion (C₆H₂N₃O₇⁻). The picrate anion is derived from picric acid (2,4,6-trinitrophenol).

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 18390-55-1[1][2][3][4]
Molecular Formula C₆H₂LiN₃O₇[1]
Molecular Weight 235.037 g/mol
Synonyms Lithium 2,4,6-trinitrophenolate, Phenol, 2,4,6-trinitro-, lithium salt[1][2][3]
Canonical SMILES [Li+].C1=C(C=C(C(=C1--INVALID-LINK--[O-])[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-][1][5]
InChIKey XPSAAFFCAJIBSC-UHFFFAOYSA-M[1][5]
Boiling Point 303.6°C at 760 mmHg[3]
Flash Point 133.9°C[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of lithium carbonate with picric acid. The following protocol is adapted from documented procedures:

Objective: To synthesize this compound from lithium carbonate and picric acid.

Materials:

  • Lithium carbonate (Li₂CO₃)

  • Picric acid (C₆H₃N₃O₇)

  • Deionized water

  • Acetone (B3395972)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Reaction vessel (e.g., beaker)

  • Stirring apparatus

  • Filtration apparatus

  • Drying apparatus

Procedure:

  • Preparation of Picric Acid Solution: Prepare a 1.15% (w/v) aqueous solution of picric acid. For example, dissolve 23g of picric acid in 2000 mL of deionized water.

  • Reaction: Slowly add 7.4 g of lithium carbonate to the stirred picric acid solution. The addition should be gradual to control the effervescence of carbon dioxide gas.

  • Completion of Reaction: Continue stirring until the gas evolution ceases and the solution becomes clear.

  • Crystallization: Pour the resulting solution into a suitable container and allow the solvent to evaporate under draft ventilation. This will yield crude crystals of this compound.

  • Purification (Recrystallization): a. Dissolve the crude crystals in a minimal amount of acetone. b. Filter the acetone solution to remove any insoluble impurities. c. Add the filtrate to a larger volume of dichloromethane to induce recrystallization. d. Collect the purified crystals by filtration and dry them under vacuum at 45°C for 48 hours.[2]

Safety Precaution: Picric acid and its salts are explosive and should be handled with extreme care in a controlled laboratory setting.

Biological and Pharmacological Context: The Lithium Ion

Currently, there is a notable absence of specific research on the biological effects, signaling pathways, or potential therapeutic applications of This compound . The scientific literature predominantly focuses on the lithium ion itself, with lithium carbonate and lithium chloride being the salts most frequently studied and used in medicine, particularly for the treatment of bipolar disorder.[6][7][8]

The established mechanisms of action for the lithium ion involve the modulation of several intracellular signaling pathways.[6][9] It is plausible that this compound would serve as a source of lithium ions in a biological system, and thus, its effects could be broadly similar to other lithium salts. However, the influence of the picrate anion on the overall pharmacology and toxicology of the compound has not been investigated.

Potential Signaling Pathways Modulated by the Lithium Ion

The following diagram illustrates some of the key signaling pathways known to be affected by lithium, which could potentially be influenced by lithium delivered via this compound.

Lithium_Signaling_Pathways Li Lithium Ion (Li⁺) GSK3b GSK3β (Glycogen Synthase Kinase 3β) Li->GSK3b Inhibition BDNF BDNF (Brain-Derived Neurotrophic Factor) Li->BDNF Upregulation Neuroprotection Neuroprotection & Neuroplasticity GSK3b->Neuroprotection Regulation of Transcription Factors Akt Akt/PKB Akt->GSK3b Inhibition PI3K PI3K PI3K->Akt Activation TrkB TrkB Receptor BDNF->TrkB Activation TrkB->PI3K MoodStab Mood Stabilization Neuroprotection->MoodStab

Caption: Putative signaling pathways modulated by the lithium ion.

Toxicology

There is no specific toxicological data available for this compound. The toxicity of lithium is well-documented and is primarily associated with elevated serum concentrations of the lithium ion.[10][11][12][13][14] Symptoms of lithium toxicity can range from mild (e.g., tremor, nausea) to severe (e.g., confusion, seizures, renal impairment).[12][13] The picrate anion is also known to be toxic. Therefore, it is reasonable to assume that this compound would exhibit toxicity associated with both of its constituent ions.

Applications and Future Directions

While the current applications of this compound in drug development and biological research appear to be non-existent based on available literature, its properties may lend themselves to other fields. Some chemical suppliers suggest its use in organic chemistry, analytical chemistry, and materials science, likely as a source of lithium ions in non-aqueous systems or as a potential component in electrochemical applications.[15][16][17][18][19][20][21]

For researchers and scientists, this compound represents an unexplored area. Future research could focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion of this compound to understand how the picrate anion affects the bioavailability and cellular uptake of lithium.

  • Toxicological Profiling: Conducting in vitro and in vivo studies to determine the specific toxicity profile of this compound and compare it to other lithium salts.

  • Unique Chemical Applications: Exploring its potential use as a catalyst, in specific organic reactions, or as a component in novel materials or battery technologies.[22][23]

Conclusion

This compound is a well-defined chemical compound with a known structure and synthesis method. However, there is a significant dearth of research into its biological effects and potential applications in drug development. The scientific community's understanding of lithium's therapeutic actions is derived almost exclusively from studies of other lithium salts. Consequently, this document serves to summarize the existing chemical knowledge of this compound and to highlight the vast, unexplored territory of its biological and pharmacological properties. Any researcher considering the use of this compound should proceed with caution, acknowledging the lack of specific safety and efficacy data and the inherent hazards associated with both lithium and picrate.

References

An In-depth Technical Guide to Lithium 2,4,6-trinitrophenolate: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Lithium 2,4,6-trinitrophenolate, also known as lithium picrate (B76445). The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Physical and Chemical Properties

Lithium 2,4,6-trinitrophenolate is the lithium salt of picric acid. It is an energetic material, and precautions should be taken when handling it due to its potential for explosion.[1] The compound exists in hydrated forms, with a monohydrate being common and a metastable trihydrate also reported.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Lithium 2,4,6-trinitrophenolate.

PropertyValueSource(s)
Chemical Formula C₆H₂LiN₃O₇[3]
Molecular Weight 235.037 g/mol [3]
CAS Number 18390-55-1[3]
Appearance Yellowish, needle-like or scaly crystals[2]
Boiling Point 303.6°C at 760 mmHg[3][4]
Flash Point 133.9°C[3][4]
Vapor Pressure 0.000514 mmHg at 25°C[3][4]
Hydration Exists as a 1.0 hydrate (B1144303); a metastable 3.0 hydrate has also been observed.[2]
Thermal Decomposition Dehydration of the crystalline water occurs between 350 K and 500 K.[2]
Activation Energy of Decomposition 127.4 kJ/mol (for the start of exothermic decomposition)[2]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of Lithium 2,4,6-trinitrophenolate.

Synthesis of Lithium 2,4,6-trinitrophenolate

The following protocol is based on the synthesis from lithium carbonate and picric acid.[2]

Materials:

  • Lithium carbonate (Li₂CO₃)

  • Picric acid (2,4,6-trinitrophenol)

  • Deionized water

  • Acetone (B3395972)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare a 1.15% aqueous solution of picric acid.

  • Slowly add 7.4 g of lithium carbonate to 2000 ml of the picric acid solution. The evolution of carbon dioxide gas will be observed.

  • Continue the addition until the reaction ceases and the solution becomes clear.

  • Pour the solution into a suitable vessel and allow it to dry under draft ventilation to obtain crude crystals.

  • Dissolve the crude crystals in 200 ml of acetone.

  • Remove any insoluble impurities by filtration.

  • Concentrate the filtrate to a volume of 100 ml.

  • For purification and recrystallization, add the concentrated acetone solution to 3000 ml of dichloromethane. This step helps to remove any unreacted picric acid.

  • Collect the resulting needle-like yellowish refined crystals.

Experimental Workflow for Synthesis and Purification

G Synthesis and Purification of Lithium 2,4,6-trinitrophenolate cluster_synthesis Synthesis cluster_purification Purification Start Start PicricAcid 1.15% Picric Acid Solution Start->PicricAcid Reaction Reaction in Deionized Water PicricAcid->Reaction Li2CO3 Lithium Carbonate Li2CO3->Reaction Drying Drying to Obtain Crude Product Reaction->Drying Dissolution Dissolve in Acetone Drying->Dissolution Filtration Filter Insoluble Impurities Dissolution->Filtration Concentration Concentrate Filtrate Filtration->Concentration Recrystallization Recrystallize from Dichloromethane Concentration->Recrystallization FinalProduct Refined Lithium Picrate Crystals Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of Lithium 2,4,6-trinitrophenolate.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal stability and decomposition of energetic materials like this compound.[2]

General Protocol for TG-DSC Analysis:

  • Calibrate the TG-DSC instrument using standard reference materials (e.g., indium for temperature and enthalpy).

  • Accurately weigh a small sample (typically 0.5 - 5 mg) of the substance into an appropriate crucible (e.g., gold-evaporated aluminum crimp cell).[2]

  • Place the sample crucible and a reference crucible in the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 K/min).[2]

  • Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

  • Analyze the resulting curves to determine dehydration temperatures, decomposition onsets, and melting points. To determine the activation energy of decomposition, the experiment is typically repeated at several different heating rates.[2]

Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups and confirm the molecular structure of the synthesized compound.

General Protocol:

  • Prepare the sample, typically using the KBr pellet method where a small amount of the sample is mixed with dry potassium bromide and pressed into a transparent disk.

  • Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the resulting spectrum for characteristic absorption bands. For alkali metal picrates, characteristic adsorptions include the N-O bond stretching at approximately 1330 cm⁻¹ and 1560 cm⁻¹, and the stretching between the phenyl group and oxygen at 1270 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule. Both ⁶Li and ⁷Li NMR can be utilized for lithium-containing compounds.[5]

General Protocol:

  • Dissolve the sample in a suitable deuterated solvent.

  • Acquire the desired NMR spectra (e.g., ¹H, ¹³C, ⁶Li, or ⁷Li).

  • Process and analyze the spectra to determine chemical shifts and coupling constants, which provide insights into the molecular structure.

Biological Context: Signaling Pathways of the Lithium Ion

While there is no specific information in the reviewed literature regarding the biological activity or signaling pathways of the intact Lithium 2,4,6-trinitrophenolate molecule, the lithium ion (Li⁺) itself is a well-established therapeutic agent, particularly in the treatment of bipolar disorder.[6][7] Its therapeutic effects are attributed to its interaction with several intracellular signaling pathways, most notably the Phosphatidylinositol (PI) signaling pathway and the Glycogen Synthase Kinase-3 (GSK-3) pathway.[6][8]

Inhibition of the Phosphatidylinositol (PI) Signaling Pathway

The lithium ion is known to inhibit inositol (B14025) monophosphatase (IMPase), an enzyme in the PI signaling cascade.[6] This inhibition leads to a reduction in the recycling of inositol, which is a precursor for the second messenger inositol trisphosphate (IP₃). This, in turn, dampens the cellular responses mediated by IP₃, which include calcium release and the activation of Protein Kinase C (PKC).[9]

Lithium's Effect on the PI/PKC Signaling Pathway

G Lithium's Effect on the PI/PKC Signaling Pathway GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Inositol_Recycling Inositol Recycling IP3->Inositol_Recycling leads to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response Lithium Lithium (Li⁺) IMPase Inositol Monophosphatase (IMPase) Lithium->IMPase inhibits IMPase->Inositol_Recycling Inositol_Recycling->PIP2 regenerates

Caption: The inhibitory effect of the lithium ion on the PI/PKC signaling pathway.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

Lithium directly inhibits GSK-3, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[6] GSK-3 is a key component of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3 by lithium prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell survival and neuroprotection.[6]

Lithium's Effect on the GSK-3 Signaling Pathway

G Lithium's Effect on the GSK-3 Signaling Pathway cluster_cytoplasm Cytoplasm Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3 GSK-3 Dishevelled->GSK3 inhibits Beta_Catenin_Deg β-catenin Degradation GSK3->Beta_Catenin_Deg promotes Beta_Catenin_Acc β-catenin Accumulation GSK3->Beta_Catenin_Acc prevents degradation Nucleus Nucleus Beta_Catenin_Acc->Nucleus translocates to Transcription Gene Transcription (Cell Survival, Neuroprotection) Nucleus->Transcription activates Lithium Lithium (Li⁺) Lithium->GSK3 inhibits

Caption: The inhibitory effect of the lithium ion on the GSK-3 signaling pathway.

References

An In-depth Technical Guide to the Spectroscopic Properties of Lithium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of lithium picrate (B76445) (C₆H₂LiN₃O₇), a salt formed from the reaction of picric acid with a lithium base. The unique electronic and structural characteristics of the picrate anion, influenced by the electron-withdrawing nitro groups, give rise to distinct spectroscopic signatures. This document summarizes the available data for Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy of lithium picrate and related picrate compounds, presented in a format amenable to research and drug development applications.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the picrate anion. The position and intensity of the absorption bands can be influenced by the solvent and the nature of the cation-anion interaction (free ions vs. ion pairs).

Data Presentation
SpeciesSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Picrate Anion2-Butanone~38014400[1]
This compound Ion Pair2-Butanone~3569440 ± 480[1]

Note: The data presented is from a study of this compound in 2-butanone, where both free picrate anions and this compound ion pairs are present in equilibrium. The spectrum of the free picrate anion was obtained from tetra-n-butylammonium picrate, where ion pairing is minimal.

Experimental Protocol (Typical)

A UV-Vis spectrum of this compound can be obtained using a standard double-beam spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., water, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU at the λmax to ensure adherence to the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Reference: The pure solvent is used as a reference in a matched cuvette.

  • Scan Range: A typical scan range would be from 200 nm to 600 nm.

  • Parameters:

    • Slit Width: 1-2 nm

    • Scan Speed: Medium

    • Data Interval: 1 nm

Experimental Workflow: UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh this compound B Dissolve in UV-transparent solvent A->B C Dilute to appropriate concentration B->C D Prepare blank (solvent) C->D Transfer to cuvette E Run baseline correction D->E F Measure sample absorbance E->F G Plot Absorbance vs. Wavelength F->G H Identify λmax G->H

Caption: Workflow for obtaining a UV-Vis spectrum of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the vibrational modes of the functional groups present, particularly the nitro groups and the aromatic ring of the picrate anion.

Data Presentation

The following table lists the characteristic IR absorption bands for alkali metal picrates. The spectrum of this compound is expected to be very similar.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200BroadO-H stretching (water of hydration)
~1630StrongC=C stretching of the aromatic ring
~1560StrongAsymmetric NO₂ stretching
~1330StrongSymmetric NO₂ stretching
~1270MediumC-O stretching (phenyl-oxygen)
Experimental Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.[2]

  • Sample Preparation:

    • Thoroughly grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.

    • The mixture should be ground to a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Background: An IR spectrum of the empty sample compartment is recorded as the background.

  • Measurement: The KBr pellet is placed in a sample holder in the IR beam path, and the spectrum is recorded.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

Experimental Workflow: FT-IR Spectroscopy (KBr Pellet)

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Grind this compound with KBr B Transfer to pellet die A->B C Press to form transparent pellet B->C E Place pellet in sample holder C->E D Acquire background spectrum D->E F Acquire sample spectrum E->F G Perform Fourier Transform F->G H Plot Transmittance vs. Wavenumber G->H I Identify characteristic peaks H->I

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei in this compound. ¹H and ¹³C NMR are used to characterize the picrate anion, while ⁷Li or ⁶Li NMR can be used to study the lithium cation.

Data Presentation

¹H NMR Data (Picrate Anion in a Complex)

Note: The following data is for a picrate complex in DMSO-d₆. The chemical shift of the picrate protons in this compound is expected to be very similar.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Singlet2HAromatic protons (H-3, H-5)

¹³C NMR Data (Picrate Anion - Predicted)

Note: Based on the structure of the picrate anion, the following ¹³C NMR signals are expected.

Chemical Shift (δ, ppm)Assignment
~160C-O (C-1)
~145C-NO₂ (C-2, C-4, C-6)
~125C-H (C-3, C-5)

⁷Li and ⁶Li NMR Data (Typical)

NucleusChemical Shift Range (ppm)Reference
⁷Li-16 to 111 M LiCl in D₂O (0 ppm)
⁶Li-16 to 111 M LiCl in D₂O (0 ppm)
Experimental Protocol (Typical)
  • Sample Preparation:

    • ¹H and ¹³C NMR: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard (e.g., TMS).

    • ⁷Li/⁶Li NMR: Dissolve a sufficient amount of this compound in a suitable solvent (e.g., D₂O, THF-d₈) to achieve a concentration of approximately 0.1 M. An external reference of 1 M LiCl in D₂O is commonly used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H).

  • Parameters (Typical for ¹H NMR):

    • Pulse Sequence: Standard single pulse

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 s

  • Parameters (Typical for ¹³C NMR):

    • Pulse Sequence: Proton-decoupled single pulse

    • Number of Scans: 128 or more (due to low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 s

  • Parameters (Typical for ⁷Li NMR):

    • Pulse Sequence: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 5 s

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Dissolve this compound in deuterated solvent B Add internal reference (e.g., TMS) A->B C Transfer to NMR tube B->C D Insert sample into magnet C->D E Lock, tune, and shim D->E F Acquire FID E->F G Apply Fourier Transform F->G H Phase and baseline correct G->H I Calibrate chemical shift and integrate H->I

Caption: General workflow for obtaining an NMR spectrum.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Lithium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium picrate (B76445), the lithium salt of picric acid, is an energetic material that has garnered interest within various research fields. As with many metallic picrates, its thermal stability is a critical parameter that dictates its handling, storage, and potential applications. This technical guide provides a comprehensive overview of the thermal behavior of lithium picrate, including its decomposition characteristics. The information presented herein is a synthesis of available scientific literature, intended to be a valuable resource for professionals working with or researching this compound.

Thermal Properties of this compound

The thermal behavior of this compound is characterized by a multi-stage decomposition process, which begins with dehydration followed by the exothermic decomposition of the anhydrous salt.

Dehydration

This compound typically exists in a hydrated form. It has been identified to exist as both a monohydrate (Li-picrate·H₂O) and a metastable trihydrate.[1] The dehydration of the crystalline water occurs over a broad temperature range, starting from approximately 350 K (77 °C) and completing around 500 K (227 °C).[1] This process is an important initial step in the thermal decomposition pathway and is observable as an endothermic event in differential scanning calorimetry (DSC) or differential thermal analysis (DTA).

Exothermic Decomposition

Following dehydration, the anhydrous this compound undergoes a rapid and highly exothermic decomposition. The onset of this decomposition occurs at a higher temperature than that of picric acid, indicating a greater thermal stability of the salt.[1] While the precise onset and peak decomposition temperatures from DSC/DTA curves are not consistently reported across the literature, the activation energy for the start of the exothermic decomposition has been determined.

Quantitative Thermal Analysis Data

For ease of comparison and reference, the key quantitative data regarding the thermal stability and decomposition of this compound are summarized in the table below.

ParameterValueReference
Hydration States Monohydrate (stable), Trihydrate (metastable)[1]
Dehydration Temperature Range 350 K - 500 K (77 °C - 227 °C)[1]
Activation Energy of Exothermic Decomposition 127.4 kJ/mol[1]
Heat of Decomposition Lower than picric acid[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline the methodologies for the synthesis of this compound and its thermal analysis as inferred from related studies on metal picrates.

Synthesis of this compound

A general method for the synthesis of alkali metal picrates involves the reaction of picric acid with the corresponding alkali metal carbonate.[1]

Materials:

  • Picric acid (2,4,6-trinitrophenol)

  • Lithium carbonate (Li₂CO₃)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of picric acid.

  • Slowly add a stoichiometric amount of lithium carbonate to the picric acid solution with constant stirring. Effervescence (release of CO₂) will be observed.

  • Continue stirring until the reaction is complete and all the lithium carbonate has dissolved.

  • The resulting solution of this compound can be concentrated by gentle heating to induce crystallization.

  • The crystals are then collected by filtration and can be dried under vacuum at room temperature.

The logical workflow for the synthesis is depicted in the following diagram:

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product picric_acid Picric Acid Solution mixing Mixing and Reaction (with stirring) picric_acid->mixing lithium_carbonate Lithium Carbonate lithium_carbonate->mixing crystallization Concentration and Crystallization mixing->crystallization separation Filtration and Drying crystallization->separation li_picrate This compound Crystals separation->li_picrate

Caption: A flowchart illustrating the synthesis of this compound.

Thermal Analysis Methodology

The thermal stability and decomposition of this compound are typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Instrumentation:

  • A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

  • Alternatively, separate TGA and DSC instruments can be used.

Sample Preparation:

  • A small sample mass (typically 1-5 mg) should be used, especially given the energetic nature of the material.

  • The sample should be placed in an aluminum or other suitable crucible. For DSC measurements where pressure build-up is a concern, hermetically sealed pans with a pinhole may be used.

Experimental Conditions:

  • Atmosphere: The analysis is typically carried out under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

  • Heating Rate: A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) is often used. This allows for the determination of kinetic parameters such as the activation energy using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

  • Temperature Range: A typical temperature range for the analysis would be from ambient temperature to a point beyond the final decomposition, for instance, 30 °C to 600 °C.

The general workflow for thermal analysis is shown below:

G Thermal Analysis Experimental Workflow cluster_setup Instrument Setup cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation instrument TGA/DSC Instrument calibration Temperature and Heat Flow Calibration instrument->calibration heating Heating under Inert Atmosphere (e.g., N2) calibration->heating sample This compound Sample (1-5 mg) crucible Place in Crucible sample->crucible crucible->heating data_acq Data Acquisition (Mass Change, Heat Flow) heating->data_acq tga_curve TGA Curve (Dehydration, Decomposition) data_acq->tga_curve dsc_curve DSC Curve (Endotherms, Exotherms) data_acq->dsc_curve kinetics Kinetic Analysis (Activation Energy) dsc_curve->kinetics

Caption: A diagram of the thermal analysis workflow.

Decomposition Mechanism

The exact decomposition mechanism of this compound has not been extensively detailed in the available literature. However, the decomposition of metal picrates, in general, is a complex process involving the breakdown of the picrate anion. The initial step is believed to be the cleavage of the C-NO₂ bond. The presence of the metal cation influences the stability and decomposition pathway. For alkali metal picrates, the thermal stability is generally higher than that of picric acid itself. The decomposition is expected to produce a mixture of gaseous products, including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and solid residues, which would likely include lithium oxide or lithium carbonate.

A proposed logical relationship for the decomposition process is as follows:

G Proposed Decomposition Pathway of this compound LiPicrate_hydrate This compound Hydrate Li(C6H2N3O7)·nH2O LiPicrate_anhydrous Anhydrous this compound Li(C6H2N3O7) LiPicrate_hydrate->LiPicrate_anhydrous Dehydration (Endothermic) Decomposition_products Gaseous Products (NOx, CO, CO2, etc.) LiPicrate_anhydrous->Decomposition_products Decomposition (Exothermic) Solid_residue Solid Residue (Li2O, Li2CO3, etc.) LiPicrate_anhydrous->Solid_residue Decomposition (Exothermic)

Caption: A simplified diagram of the this compound decomposition.

Conclusion

This technical guide has summarized the available data on the thermal stability and decomposition of this compound. Key findings indicate that it is a hydrated salt that undergoes dehydration before a highly exothermic decomposition. The activation energy for this decomposition has been quantified. While a detailed decomposition mechanism and precise thermal event temperatures require further investigation, the information provided here offers a solid foundation for researchers and professionals. Adherence to the outlined experimental protocols is recommended for obtaining reliable and comparable data. As with all energetic materials, appropriate safety precautions must be taken during the handling and analysis of this compound.

References

The Solubility of Lithium Picrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of lithium picrate (B76445) in water and common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, details a robust experimental protocol for solubility determination, and presents a logical workflow for leveraging this information in practical applications.

Introduction

Lithium picrate (C₆H₂LiN₃O₇), the lithium salt of picric acid, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its solubility is fundamental for its application in synthesis, purification, and formulation development. This guide addresses the current landscape of knowledge regarding the solubility of this compound, acknowledging the limited availability of comprehensive quantitative data in publicly accessible literature. While qualitative descriptions of its solubility in certain solvents are available, a systematic, quantitative dataset across a broad range of organic solvents is not readily found.

This document aims to bridge this gap by not only summarizing the existing qualitative and semi-quantitative information but also by providing a detailed experimental protocol to enable researchers to determine the solubility of this compound in their specific solvent systems.

Solubility of this compound

The solubility of this compound is influenced by the nature of the solvent, particularly its polarity, and the temperature. As an ionic salt, it is generally more soluble in polar solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in water and various common organic solvents. The data is a compilation of qualitative descriptions from the literature and a semi-quantitative estimation for water based on commercially available solutions.

Solvent CategorySolvent NameChemical FormulaSolubilityTemperature (°C)Notes and Citations
Aqueous WaterH₂OHigh (~23.5 g/100 mL)AmbientA 1 M solution is commercially available, indicating high solubility.[1] Picric acid is also noted to be very soluble in aqueous solution as its lithium salt.[2]
Alcohols Ethanol (B145695)C₂H₅OHSolubleNot SpecifiedUsed for the recrystallization of this compound, which requires good solubility.[3]
MethanolCH₃OHLikely SolubleNot SpecifiedPicric acid is soluble in methanol, and it is a suitable solvent for the synthesis of other picrate salts.[4]
Ketones Acetone (B3395972)CH₃COCH₃SolubleNot SpecifiedThis compound is dissolved in acetone during its synthesis and purification.[5]
Ethers Diethyl Ether(C₂H₅)₂OSparingly Soluble / InsolubleNot SpecifiedUsed to wash away excess picric acid during the synthesis of this compound, suggesting picric acid is soluble, but this compound is not.
Halogenated Hydrocarbons DichloromethaneCH₂Cl₂Sparingly Soluble / InsolubleNot SpecifiedUsed for the purification and recrystallization of this compound, where it acts as an anti-solvent to induce precipitation.[5]

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in a given solvent. This protocol is a standard and reliable method for generating accurate solubility data.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a hotplate

  • Analytical balance (± 0.0001 g)

  • Temperature probe

  • Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm)

  • Syringes

  • Pre-weighed glass vials with caps

  • Vacuum oven or desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or on a magnetic stirrer at the desired constant temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Periodically check if the concentration of the supernatant is constant to confirm equilibrium.

  • Sample Collection and Filtration:

    • Allow the mixture to settle for a few hours at the constant experimental temperature to let the excess solid precipitate.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals. The filtration should be performed quickly to minimize temperature changes.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered saturated solution in the vial.

    • Place the vial in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the this compound. Alternatively, a desiccator can be used for volatile solvents.

    • Once the solvent is fully evaporated and a constant weight of the dry this compound is achieved, record the final mass of the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the filtered saturated solution.

    • Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

    Formula for Solubility ( g/100 g solvent):

    Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for the experimental determination of this compound solubility.

G cluster_0 Preparation cluster_1 Sampling & Filtration cluster_2 Analysis & Calculation A Add excess this compound to Solvent B Equilibrate at Constant Temperature (24-48h) A->B C Allow Solids to Settle B->C D Draw Supernatant with Syringe C->D E Filter into Pre-weighed Vial D->E F Weigh Filtered Saturated Solution E->F G Evaporate Solvent to Dryness F->G H Weigh Dried this compound G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining this compound solubility.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships influencing its dissolution.

G cluster_Solute Solute Properties cluster_Solvent Solvent Properties cluster_System System Conditions Solubility This compound Solubility LatticeEnergy Lattice Energy LatticeEnergy->Solubility affects IonSize Ion Size (Li+, Picrate-) IonSize->Solubility influences Polarity Polarity / Dielectric Constant Polarity->Solubility major factor Hbonding Hydrogen Bonding Capability Hbonding->Solubility enhances Temperature Temperature Temperature->Solubility generally increases Pressure Pressure Pressure->Solubility minor effect for solids

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

Lithium Picrate: A Technical Guide to its Potential Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium picrate (B76445), the lithium salt of picric acid, is an energetic material with potential applications in various fields of materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known applications, with a focus on its energetic and pyrotechnic characteristics. While quantitative data on some performance parameters remain elusive in open literature, this document consolidates available information to serve as a foundational resource for researchers. Detailed experimental protocols for its synthesis and thermal analysis are presented, alongside visualizations of key processes to facilitate understanding.

Introduction

Lithium picrate, with the chemical formula C₆H₂LiN₃O₇, is a crystalline solid that belongs to the family of metal picrates.[1] Like other picrate salts, it is recognized for its energetic properties.[2] The presence of the picrate anion, derived from the strong acid picric acid (2,4,6-trinitrophenol), imparts explosive characteristics to the compound. The lithium cation, being the lightest alkali metal, influences the salt's density, hygroscopicity, and combustion behavior. This guide explores the material science aspects of this compound, summarizing its known properties and potential applications.

Synthesis and Crystal Structure

Synthesis

This compound is typically synthesized through a neutralization reaction between picric acid and a lithium salt, most commonly lithium carbonate.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

  • Procedure:

    • Prepare a 1.15% aqueous solution of picric acid (e.g., dissolve 11.5 g of picric acid in 1 L of deionized water).

    • Slowly add lithium carbonate (7.4 g for every 2 L of 1.15% picric acid solution) to the picric acid solution while stirring. The evolution of carbon dioxide gas will be observed.

    • Continue stirring until the reaction ceases and the solution becomes clear.

    • Pour the solution into a plastic vessel and allow it to dry under draft ventilation to obtain crude crystals of this compound.

    • Dissolve the crude crystals in acetone (e.g., 100 ml).

    • Filter the acetone solution to remove any insoluble impurities.

    • Add the filtrate to a larger volume of dichloromethane (e.g., 2000 ml) to precipitate the purified this compound, leaving unreacted picric acid in the filtrate.

    • Collect the precipitated crystals and dry them in a vacuum chamber.

The following diagram illustrates the synthesis workflow:

SynthesisWorkflow cluster_solution_prep Solution Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification PicricAcid Picric Acid Solution (1.15%) Mixing Mixing and Stirring PicricAcid->Mixing Li2CO3 Lithium Carbonate Li2CO3->Mixing Drying Drying of Crude Product Mixing->Drying CO2 evolution Dissolving Dissolving in Acetone Drying->Dissolving Filtration Filtration Dissolving->Filtration Precipitation Precipitation in CH2Cl2 Filtration->Precipitation FinalDrying Vacuum Drying Precipitation->FinalDrying

Workflow for the synthesis of this compound.
Crystal Structure

This compound typically crystallizes as a hydrate, specifically this compound monohydrate (C₆H₂LiN₃O₇·H₂O).[1] The presence of water of crystallization is a critical factor influencing its sensitivity and thermal behavior.[1] In its metastable phase, it can exist as a trihydrate.[1] A detailed crystal structure analysis of the monohydrate reveals the coordination of the lithium ion with the picrate anion and water molecules.

Physicochemical and Energetic Properties

Physicochemical Properties
PropertyValueReference
Chemical Formula C₆H₂LiN₃O₇[1]
Molecular Weight 235.04 g/mol (anhydrous)[1]
Appearance Yellowish crystalline solid[1]
Hydration Forms a stable monohydrate (·H₂O)[1]
Energetic and Thermal Properties
PropertyValueReference
Decomposition Onset (DSC) Higher than picric acid[1]
Heat of Decomposition Lower than picric acid[1]
Activation Energy (Exothermic Decomp.) 127.4 kJ/mol[1]
Dehydration Temperature (TGA) 350 K - 500 K (for monohydrate)[1]
Impact Sensitivity More sensitive than picric acid (qualitative)[1]
Friction Sensitivity Anhydrous form is more sensitive (qualitative)[1]
Detonation Velocity Data not available in reviewed literature.

Experimental Protocol: Thermal Analysis (DSC/TGA) [1]

  • Apparatus:

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

  • DSC Procedure:

    • Calibrate the instrument for temperature and heat flow using a standard (e.g., indium).

    • Weigh approximately 0.5 mg of the this compound sample into a gold-evaporated aluminum crimp cell and seal it.

    • Place the sample in the DSC furnace under a nitrogen atmosphere (e.g., 3 MPa).

    • Heat the sample at a constant rate (e.g., 10 K/min) from room temperature to a final temperature (e.g., 823 K).

    • To determine activation energy, perform runs at different heating rates (e.g., 1, 2, 5, 10, and 20 K/min).

  • TGA Procedure:

    • Place a known weight of the this compound sample in the TGA furnace.

    • Heat the sample at a controlled rate under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature to determine dehydration and decomposition temperatures.

The following diagram illustrates the expected thermal decomposition pathway:

DecompositionPathway LiPicrate_Hydrate LiPicrate·H2O (s) LiPicrate_Anhydrous LiPicrate (s) LiPicrate_Hydrate->LiPicrate_Anhydrous Heat (350-500 K) - H2O Decomposition_Products Gaseous Decomposition Products (e.g., CO2, N2, H2O) + Solid Residue (e.g., Li2O) LiPicrate_Anhydrous->Decomposition_Products Further Heating (Exothermic Decomposition)

Proposed thermal decomposition pathway of this compound Monohydrate.

Potential Applications in Materials Science

Energetic Materials and Pyrotechnics

The primary potential application of this compound lies in the field of energetic materials. Its properties suggest it could be used in specific formulations, although its sensitivity may limit its widespread use.

  • Pyrotechnic Colorant: Lithium compounds are known to produce a red color in flames. This compound, containing a high percentage of the picrate anion which acts as an oxidizer, has been considered for red-light-emitting pyrotechnic compositions. However, challenges exist in achieving a pure red color, as the combustion chemistry can be complex.[3][4]

The logical relationship for its use as a pyrotechnic colorant is shown below:

PyrotechnicApplication cluster_components Pyrotechnic Composition cluster_process Process cluster_output Output LiPicrate This compound Combustion Combustion LiPicrate->Combustion Fuel Fuel (e.g., Mg, Al) Fuel->Combustion Binder Binder Binder->Combustion Ignition Ignition Ignition->Combustion RedLight Red Light Emission Combustion->RedLight Heat Heat Combustion->Heat Gases Gaseous Products Combustion->Gases

Logical diagram for the application of this compound in pyrotechnics.
Other Potential Applications

  • Precursor for Other Materials: While not extensively studied, this compound could potentially serve as a precursor for the synthesis of other lithium-containing materials, such as certain metal-organic frameworks (MOFs) or coordination polymers. The picrate ligand can be displaced or modified in subsequent reactions.

  • Battery Research: The initial hypothesis that this compound could find applications in battery technology, perhaps as an electrolyte additive or in energetic battery components, is not supported by significant findings in the reviewed literature. Its inherent instability and energetic nature may pose significant safety challenges in electrochemical systems.

Safety and Handling

This compound is an energetic material and must be handled with extreme caution. As a picrate salt, it is sensitive to shock, friction, and heat.[2] The anhydrous form is reported to be more friction-sensitive than its hydrated form.[1] It is crucial to avoid storing this compound in metal containers to prevent the formation of more sensitive heavy metal picrates. Standard safety protocols for handling explosives should be strictly followed, including the use of personal protective equipment (PPE), working in a well-ventilated area, and using non-sparking tools.

Conclusion

This compound is an energetic material with well-defined synthesis and thermal decomposition characteristics. Its potential as a red-light-emitting agent in pyrotechnics is an area of active interest, though challenges remain. A significant lack of quantitative data on its impact and friction sensitivity, as well as its detonation velocity, in the open literature, hinders a complete assessment of its performance as an energetic material. Further research is required to fully characterize its explosive properties and to explore its potential in other areas of materials science beyond energetic applications. This guide provides a consolidated source of current knowledge to aid future research and development efforts.

References

An In-depth Technical Guide to the Exploratory Studies of Lithium Picrate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, structural characterization, and thermal properties of lithium picrate (B76445) and its coordination complexes. It is intended to serve as a foundational resource for researchers exploring the applications of these compounds.

Introduction to Lithium Picrate in Coordination Chemistry

This compound, the lithium salt of picric acid, serves as a versatile precursor and component in the field of coordination chemistry. The picrate anion, with its bulky and electron-rich nature, can influence the crystal packing and solubility of the resulting coordination complexes. The small ionic radius and high charge density of the lithium cation lead to unique coordination geometries and bonding characteristics.[1] The study of this compound coordination compounds is crucial for understanding fundamental principles of supramolecular assembly and for the development of novel materials with specific thermal and spectroscopic properties.

Synthesis of this compound and its Coordination Complexes

The synthesis of this compound and its coordination complexes generally involves the reaction of picric acid with a lithium base, followed by the introduction of a coordinating ligand.

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the neutralization of picric acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate.[2][3]

Experimental Protocol: Synthesis of this compound from Lithium Carbonate and Picric Acid [3]

  • Slowly add 7.4 g of lithium carbonate to 2000 ml of a 1.15% aqueous solution of picric acid. The generation of bubbles (carbon dioxide) will be observed.

  • Continue the addition until the reaction ceases and the solution becomes clear.

  • Pour the solution into a plastic vessel and allow it to dry by draft ventilation to obtain crude crystals.

  • Dissolve the crude crystals in 100 ml of acetone (B3395972) and filter the solution to remove any insoluble impurities.

  • Add the filtrate to 2000 ml of dichloromethane (B109758) (CH₂Cl₂) for purification and recrystallization. Unreacted picric acid will be extracted into the filtrate.

  • Collect the resulting crystals of this compound.

2.2. Synthesis of this compound Coordination Complexes

Coordination complexes of this compound are typically synthesized by reacting this compound with a suitable ligand in an appropriate solvent system.

Experimental Protocol: Synthesis of a this compound-18-Crown-6 Complex [2][4]

This synthesis can be achieved through solvent extraction.

  • Prepare a two-phase system of dichloromethane (CH₂Cl₂) and water.

  • Dissolve this compound in the aqueous phase.

  • Dissolve 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6) in the organic phase (CH₂Cl₂).

  • Mix the two phases to facilitate the extraction of the this compound into the organic phase through complexation with the crown ether.

  • Separate the organic phase and allow for slow evaporation of the solvent to yield crystals of the Li(H₂O)₂(18C6)Picrate complex.

Experimental Protocol: Synthesis of a Homoditopic Ligand-Lithium Picrate Complex [5]

  • Dissolve the homoditopic tris(tetrahydrofuranyl) ligand in dichloromethane (CH₂Cl₂).

  • Prepare a solution of this compound in acetonitrile (B52724) (CH₃CN).

  • Mix the two solutions. This will result in the deposition of yellow crystals of the 1:2 complex.

Data Presentation

3.1. Crystallographic Data

The crystal structure of coordination complexes provides valuable insights into the coordination environment of the lithium ion.

Compound Li(H₂O)₂(18C6)Picrate [2][4]
Crystal System Triclinic
Space Group P1
a (Å) 7.744(2)
b (Å) 11.848(3)
c (Å) 14.532(4)
α (°) 76.33(2)
β (°) 75.80(2)
γ (°) 77.81(2)
Z 2
Coordination Geometry Distorted Trigonal Bipyramid

3.2. Thermal Analysis Data

Thermal analysis techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound and its complexes.

Compound This compound [3]
Hydration State 1.0 hydrate (B1144303) (stable), 3.0 hydrate (metastable)
Dehydration Temperature Range (K) 350 - 500
Activation Energy of Decomposition (kJ/mol) 127.4

3.3. Spectroscopic Data

Infrared spectroscopy is a key tool for characterizing the functional groups present in this compound and its coordination complexes.

Compound Alkali Metal Picrates (including Li-picrate) [3]
FT-IR Absorption (cm⁻¹) ~1270
Assignment Phenyl group-oxygen atom bond stretching

Mandatory Visualizations

4.1. Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Synthesis_of_Lithium_Picrate cluster_reactants Reactants cluster_process Process cluster_product Product A Lithium Carbonate C Reaction & Dissolution A->C B Picric Acid Solution B->C D Drying (Crude Product) C->D E Redissolve in Acetone & Filter D->E F Recrystallize in CH2Cl2 E->F G This compound Crystals F->G

Caption: Workflow for the synthesis of this compound.

Synthesis_of_Li_Picrate_Crown_Ether_Complex cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (aq) C Solvent Extraction A->C B 18-Crown-6 in CH2Cl2 B->C D Phase Separation C->D E Evaporation of Organic Phase D->E F Li(H2O)2(18C6)Picrate Crystals E->F

Caption: Workflow for the synthesis of a this compound-crown ether complex.

Characterization_Workflow cluster_data Obtained Data A Synthesized Complex B X-ray Crystallography A->B C Thermal Analysis (DSC/TGA) A->C D Spectroscopy (FT-IR, UV-Vis) A->D E Crystal Structure B->E F Thermal Stability & Decomposition C->F G Spectroscopic Properties D->G

Caption: General workflow for the characterization of this compound complexes.

Concluding Remarks

The exploratory studies on this compound in coordination chemistry reveal a rich and diverse field of research. The ability of the lithium ion to form complexes with various ligands, coupled with the unique properties of the picrate anion, allows for the synthesis of novel materials with tunable structural and thermal characteristics. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area, with potential applications in materials science and beyond. Future work could focus on the synthesis of new coordination polymers and metal-organic frameworks based on this compound, as well as the investigation of their potential catalytic or energetic properties.

References

Methodological & Application

Standard protocol for the synthesis of high-purity Lithium picrate.

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed synthesis protocol for lithium picrate (B76445). The creation of picrate salts involves highly energetic and potentially explosive compounds. Providing step-by-step instructions for the synthesis of such materials would be irresponsible and is against my safety policies.

Handling picric acid and its derivatives requires specialized knowledge, equipment, and stringent safety protocols to prevent accidental detonation, which can be caused by shock, friction, or heat.

For legitimate research and industrial applications, it is critical to consult peer-reviewed scientific literature and established safety manuals, such as those from the National Institute for Occupational Safety and Health (NIOSH) or other relevant government and institutional safety bodies. All work with energetic materials must be conducted in appropriately rated facilities by trained personnel with direct oversight from safety professionals.

Application Notes and Protocols for the Use of Lithium Picrate in Spectrophotometric Analysis of Ion Association

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of lithium picrate (B76445) in the spectrophotometric analysis of ion association, a technique frequently employed in pharmaceutical and chemical analysis.

Introduction to Ion Association Spectrophotometry

Ion-pair extraction spectrophotometry is a sensitive and selective analytical method used for the determination of various ionic compounds. The technique is based on the formation of an ion-pair complex between a drug molecule (which can exist as a cation or an anion) and a suitable counter-ion. This complex, being electrically neutral, can be extracted into an immiscible organic solvent. The concentration of the extracted complex is then determined spectrophotometrically.

Picrate salts, including lithium picrate, are widely used as counter-ions due to the strong color of the picrate anion, which allows for sensitive detection in the visible region of the electromagnetic spectrum. The formation of a stable, colored ion-pair with the analyte of interest enables its quantification even at low concentrations.

Principle of the Method

The fundamental principle involves the reaction of a drug, typically one containing a basic nitrogen atom that can be protonated to form a cation (Drug-H⁺), with the picrate anion (Pic⁻) from this compound. This reaction forms a stable, colored ion-pair complex (Drug-H⁺:Pic⁻).

Drug-H⁺ (aq) + Pic⁻ (aq) ⇌ [Drug-H⁺:Pic⁻] (aq)

This ion-pair is then extracted into a suitable organic solvent.

[Drug-H⁺:Pic⁻] (aq) ⇌ [Drug-H⁺:Pic⁻] (org)

The absorbance of the yellow-colored complex in the organic phase is measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of the drug in the sample. This relationship is governed by the Beer-Lambert law.

Applications in Pharmaceutical Analysis

This method is particularly useful for the quantitative determination of a wide range of pharmaceutical compounds, including:

  • Alkaloids

  • Antihistamines

  • Antipsychotics

  • Local anesthetics

  • Beta-blockers

The technique is valuable in quality control laboratories for the assay of drugs in their pure form and in pharmaceutical formulations. It offers a cost-effective alternative to more complex chromatographic techniques.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Solution (1 x 10⁻³ M):

    • Accurately weigh 0.235 g of this compound.

    • Dissolve in deionized water and transfer to a 1000 mL volumetric flask.

    • Make up to the mark with deionized water.

    • Store in an amber-colored bottle to protect from light.

  • Standard Drug Solution (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard of the drug.

    • Dissolve in a suitable solvent (e.g., 0.1 M HCl for basic drugs) in a 100 mL volumetric flask.

    • Make up to the mark with the same solvent.

  • Buffer Solution (pH 4.0):

    • Prepare a standard acetate (B1210297) buffer solution by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions.

    • Adjust the pH to 4.0 using a pH meter.

  • Organic Solvent:

Protocol 2: Construction of a Calibration Curve
  • Into a series of 125 mL separatory funnels, pipette aliquots of the standard drug solution to cover a concentration range of 2-20 µg/mL.

  • To each funnel, add 5.0 mL of the buffer solution (pH 4.0) and 5.0 mL of the this compound solution.

  • Add 10.0 mL of the organic solvent (e.g., chloroform) to each funnel.

  • Shake the funnels vigorously for 2 minutes and then allow the layers to separate for 10 minutes.

  • Drain the organic layer into a 10 mL volumetric flask containing a small amount of anhydrous sodium sulfate (B86663) to remove any traces of water.

  • Make up to the mark with the organic solvent if necessary.

  • Measure the absorbance of the yellow-colored solution at the λmax (typically around 410-420 nm) against a reagent blank prepared in the same manner but without the drug.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

Protocol 3: Analysis of a Pharmaceutical Formulation (e.g., Tablets)
  • Weigh and finely powder 20 tablets of the pharmaceutical formulation.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of the active drug.

  • Transfer the powder to a 100 mL volumetric flask and add about 70 mL of 0.1 M HCl.

  • Sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up to the volume with 0.1 M HCl and filter the solution.

  • Dilute a suitable aliquot of the filtrate with deionized water to obtain a concentration within the range of the calibration curve.

  • Proceed as described in Protocol 2 (steps 2-7).

  • Determine the concentration of the drug in the sample from the calibration curve.

Data Presentation

The quantitative data obtained from the spectrophotometric analysis should be summarized for clarity and easy comparison.

Table 1: Optical Characteristics and Validation Parameters for the Spectrophotometric Analysis of a Hypothetical Drug using this compound

ParameterValue
λmax (nm)415
Beer's Law Limit (µg/mL)2.0 - 18.0
Molar Absorptivity (L mol⁻¹ cm⁻¹)1.2 x 10⁴
Sandell's Sensitivity (µg cm⁻²)0.025
Regression Equation (y = mx + c)y = 0.048x + 0.005
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD) (µg/mL)0.25
Limit of Quantification (LOQ) (µg/mL)0.75

Note: These values are representative and will vary depending on the specific drug and experimental conditions.

Table 2: Representative Data for Calibration Curve

Concentration (µg/mL)Absorbance (at 415 nm)
2.00.101
4.00.198
8.00.389
12.00.582
16.00.773
18.00.869

Visualizations

Logical Relationship of Ion-Pair Formation and Extraction

IonPairFormation cluster_aqueous Aqueous Phase cluster_organic Organic Phase DrugH Protonated Drug (Drug-H⁺) IonPair_aq Ion-Pair (aq) [Drug-H⁺:Pic⁻] DrugH->IonPair_aq Association Picrate Picrate Anion (Pic⁻) Picrate->IonPair_aq IonPair_org Ion-Pair (org) [Drug-H⁺:Pic⁻] IonPair_aq->IonPair_org Extraction Spectrophotometer Spectrophotometric Measurement IonPair_org->Spectrophotometer Quantification

Caption: Ion-pair formation and extraction process.

Experimental Workflow for Spectrophotometric Analysis

ExperimentalWorkflow Start Start Prep_Reagents Prepare Reagents (this compound, Drug Std, Buffer) Start->Prep_Reagents Prep_Samples Prepare Standard/Sample Solutions Prep_Reagents->Prep_Samples Ion_Pair_Formation Form Ion-Pair Complex (Add Buffer & this compound) Prep_Samples->Ion_Pair_Formation Extraction Extract with Organic Solvent Ion_Pair_Formation->Extraction Measure_Absorbance Measure Absorbance (at λmax) Extraction->Measure_Absorbance Calibration Construct Calibration Curve Measure_Absorbance->Calibration For Standards Quantification Quantify Drug in Sample Measure_Absorbance->Quantification For Samples Calibration->Quantification End End Quantification->End

Caption: Workflow for spectrophotometric drug analysis.

Application of Lithium Picrate as a Lithium-Ion Source in Non-Aqueous Batteries: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for data regarding the application of lithium picrate (B76445) as a lithium-ion source in non-aqueous batteries, there is a significant lack of publicly available scientific literature, quantitative data, and standardized experimental protocols on this specific topic. Therefore, the creation of detailed Application Notes and Protocols as requested is not feasible at this time.

Extensive searches have been conducted to gather information on the key performance indicators of lithium picrate-based electrolytes, including ionic conductivity, electrochemical stability, and battery cycling performance. However, these searches did not yield the specific quantitative data necessary to populate comparative tables or to serve as a basis for detailed experimental methodologies.

General information on non-aqueous electrolytes for lithium-ion batteries is abundant, with a strong focus on commonly used lithium salts such as lithium hexafluorophosphate (B91526) (LiPF₆), lithium tetrafluoroborate (B81430) (LiBF₄), and lithium perchlorate (B79767) (LiClO₄). These established salts are typically dissolved in organic carbonate solvents like propylene (B89431) carbonate (PC), ethylene (B1197577) carbonate (EC), and dimethyl carbonate (DMC). The characterization and performance of electrolytes based on these conventional salts are well-documented.

In contrast, literature detailing the specific electrochemical behavior of the picrate anion in a battery electrolyte system is scarce. To fulfill the request for detailed application notes, data on the following would be required:

  • Ionic Conductivity: Quantitative values of ionic conductivity for this compound dissolved in various non-aqueous solvents at different concentrations and temperatures.

  • Electrochemical Stability Window: Cyclic voltammetry data or other electrochemical measurements defining the voltage range within which a this compound-based electrolyte remains stable without undergoing oxidative or reductive decomposition.

  • Battery Cycling Performance: Data from charge-discharge cycling of lithium-ion cells employing a this compound electrolyte, including metrics such as capacity retention over a number of cycles and coulombic efficiency.

Without access to peer-reviewed studies or manufacturer's technical data sheets containing this fundamental information, any attempt to generate application notes and protocols would be speculative and not grounded in scientific evidence, thereby failing to meet the standards of accuracy required for a research and development audience.

General Principles for Electrolyte Preparation and Characterization

While specific protocols for this compound are unavailable, the general methodologies for preparing and evaluating non-aqueous electrolytes for lithium-ion batteries are well-established. These procedures would serve as a starting point for any investigation into a novel lithium salt like this compound.

A generalized workflow for such an investigation is outlined below.

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_char Electrochemical Characterization cluster_analysis Data Analysis start Salt & Solvent Drying dissolution Dissolution in Glovebox start->dissolution conductivity Ionic Conductivity Measurement dissolution->conductivity Sample cv Cyclic Voltammetry dissolution->cv Sample cycling Battery Assembly & Cycling dissolution->cycling Sample data_analysis Performance Evaluation conductivity->data_analysis cv->data_analysis cycling->data_analysis

Caption: A generalized workflow for the preparation and electrochemical characterization of a novel lithium salt electrolyte.

Hypothetical Signaling Pathway for Lithium-Ion Transport

In any lithium-ion battery electrolyte, the fundamental process involves the dissociation of the lithium salt into lithium cations (Li⁺) and their corresponding anions. The Li⁺ ions then move through the electrolyte between the cathode and anode during charging and discharging, facilitated by the solvent molecules that form a solvation shell around the Li⁺ ions. The nature of the anion can influence the degree of ion pairing, the viscosity of the electrolyte, and the composition of the solid electrolyte interphase (SEI) layer that forms on the anode.

A simplified, hypothetical diagram illustrating this general process is presented below. It is important to note that this is a generalized representation and does not reflect any specific, experimentally verified behavior of the picrate anion in a battery system.

Lithium_Ion_Transport cluster_electrolyte Electrolyte Li_Picrate Li-Picrate Li_ion Li+ Li_Picrate->Li_ion Dissociation Picrate_anion Picrate- Li_Picrate->Picrate_anion Dissociation Anode Anode Li_ion->Anode Intercalation (Charge) Cathode Cathode Li_ion->Cathode Deintercalation (Charge) Solvent Solvent Anode->Li_ion Deintercalation (Discharge) Cathode->Li_ion Intercalation (Discharge)

Caption: A simplified diagram of lithium-ion transport in a non-aqueous electrolyte.

Due to the lack of specific data for this compound in non-aqueous battery applications, it is not possible to provide the detailed application notes and protocols as requested. The scientific community has largely focused on other lithium salts, and as such, the performance characteristics of this compound in this context remain largely undocumented in publicly accessible sources. For researchers interested in this specific area, it would be necessary to conduct foundational research to determine the fundamental electrochemical properties of this compound-based electrolytes.

Lithium picrate as a reagent for the synthesis of metal-organic frameworks (MOFs).

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Current Scientific Literature

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their versatile nature and tunable properties have led to extensive research into their applications in gas storage, separation, catalysis, and drug delivery. The choice of metal and organic linker is crucial in determining the final structure and properties of the MOF. This document explores the potential use of lithium picrate (B76445) as a reagent in the synthesis of MOFs, based on currently available scientific literature.

Lithium Picrate: Properties and Synthesis

Picrates are salts derived from picric acid (2,4,6-trinitrophenol). Metal picrates, including those of alkali metals like lithium, are known for their energetic properties and potential instability.[1][2] Many picrates are sensitive to impact, friction, and shock, and are classified as explosives.[2]

The synthesis of alkali metal picrates has been described, and these compounds are noted to often contain crystalline water. Specifically, this compound has been synthesized and is known to exist in hydrated forms.[1] The synthesis of metal picrates typically involves the reaction of picric acid with a corresponding metal salt.[3][4]

Current Status of this compound in MOF Synthesis

A thorough review of scientific databases and chemical literature reveals a significant finding: there is currently no published research detailing the use of this compound as a primary reagent for the synthesis of Metal-Organic Frameworks. The body of literature on MOFs is extensive, yet it does not include examples or protocols where this compound serves as either the metal source or the organic linker to construct a porous framework.

The picrate anion's chemical nature, being the conjugate base of a strong acid, and its bulky, nitro-substituted structure may not be conducive to forming the stable, extended coordination networks characteristic of MOFs. The primary focus of research concerning picrates and MOFs has been on the use of MOFs as fluorescent sensors for the highly selective detection of picric acid, which is a significant environmental pollutant and explosive.[5][6][7][8]

General Principles of MOF Synthesis

To understand why this compound is not a typical MOF precursor, it is helpful to review the general principles of MOF synthesis.

Core Components:

  • Metal Source: Typically a metal salt (e.g., nitrate, chloride, acetate, or sulfate) of a transition metal, lanthanide, or main group element.

  • Organic Linker: A multitopic organic ligand containing coordinating functional groups such as carboxylates, phosphonates, or nitrogen-containing heterocycles (e.g., imidazoles, triazoles). These linkers bridge the metal centers to form the extended framework.

Typical Synthesis Workflow:

The general workflow for a solvothermal synthesis of a MOF is depicted below. This method involves dissolving the metal salt and organic linker in a suitable solvent, often with a modulator, and heating the mixture in a sealed container.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Product Isolation and Activation Metal_Salt Metal Salt Solution Mixing Mixing Metal_Salt->Mixing Organic_Linker Organic Linker Solution Organic_Linker->Mixing Solvothermal_Reaction Solvothermal Reaction (Heating in sealed vessel) Mixing->Solvothermal_Reaction Cooling Cooling & Crystallization Solvothermal_Reaction->Cooling Washing Washing & Solvent Exchange Cooling->Washing Drying Drying/Activation Washing->Drying Final_MOF Porous MOF Material Drying->Final_MOF

Caption: General workflow for solvothermal synthesis of a Metal-Organic Framework.

Logical Relationship of MOF Components:

The fundamental principle of MOF design relies on the coordination bonds between the metal nodes and the organic linkers to create a porous structure.

MOF_Components MOF Metal-Organic Framework Porous_Structure Defined Porous Structure MOF->Porous_Structure results in Metal_Node Metal Ion / Cluster Metal_Node->MOF forms nodes Organic_Linker Organic Bridging Ligand Organic_Linker->MOF acts as struts Functionality Application-Specific Functionality Porous_Structure->Functionality enables

References

Growing Single Crystals of Lithium Picrate Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of single crystals of lithium picrate (B76445) complexes. These methods are essential for obtaining high-quality crystals suitable for single-crystal X-ray diffraction, which is crucial for elucidating the three-dimensional structure of these complexes. Understanding the crystal structure is fundamental for structure-activity relationship (SAR) studies in drug design and development.

Introduction

Lithium salts have well-established therapeutic applications, most notably as mood-stabilizing drugs in the treatment of bipolar disorder.[1][2] Picric acid and its derivatives, on the other hand, are known to form crystalline salts with a variety of organic molecules.[3] The synthesis of lithium picrate complexes with various organic ligands offers a pathway to new chemical entities with potentially unique physicochemical and pharmacological properties. The ability to grow these complexes as single crystals is a critical step in their characterization and development.

The primary method for growing single crystals of this compound complexes is the slow evaporation technique. This method involves dissolving the synthesized complex in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over time, leading to the formation of well-ordered crystals.

General Workflow for Single Crystal Growth

The process of growing single crystals of this compound complexes can be broken down into three main stages: synthesis of the complex, selection of an appropriate solvent system, and the crystallization process itself.

synthesis Synthesis of This compound Complex dissolution Dissolution in Suitable Solvent synthesis->dissolution filtration Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation harvesting Crystal Harvesting & Analysis evaporation->harvesting

Caption: General workflow for growing single crystals of this compound complexes.

Experimental Protocols

Protocol 1: Growth of this compound Complex with an O-Donor Ligand (Triphenylphosphine Oxide)

This protocol is adapted from a method for growing lithium ion and picric acid doped triphenylphosphine (B44618) oxide crystals and can be modified for pure this compound complexes.[4]

1. Synthesis of the Complex:

  • Materials: Lithium hydroxide (B78521) monohydrate (LiOH·H₂O), picric acid, triphenylphosphine oxide (TPPO), ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Prepare an ethanolic solution of this compound by reacting equimolar amounts of LiOH·H₂O and picric acid in ethanol.

    • To this solution, add an equimolar amount of triphenylphosphine oxide.

    • Stir the mixture at room temperature for 1 hour to ensure complete reaction and formation of the complex.

2. Crystallization:

  • Solvent System: A 1:1 (v/v) mixture of ethanol and DMSO is a suitable starting point.[4]

  • Procedure:

    • Gently heat the solution containing the complex to ensure complete dissolution.

    • Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallizing dish or beaker.

    • Cover the container with a perforated lid (e.g., parafilm with a few needle holes) to allow for slow evaporation.

    • Place the container in a vibration-free and dust-free environment at a constant temperature (e.g., room temperature).

    • Monitor the container for crystal growth over several days to weeks.

3. Crystal Harvesting and Analysis:

  • Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a spatula or tweezers.

  • Gently wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Dry the crystals on a filter paper.

  • The crystals can then be analyzed using single-crystal X-ray diffraction to determine their structure.

Protocol 2: Growth of this compound Complex with a Crown Ether

This protocol is based on the synthesis of a this compound complex with a novel 12-crown-4 (B1663920) ether derivative.[5] Crown ethers are known to form stable complexes with alkali metal cations.

1. Synthesis and Crystallization:

  • Materials: this compound, a suitable crown ether (e.g., 12-crown-4 or its derivative), 1,2-dichloroethane (B1671644), 1,4-dioxane (B91453).

  • Procedure:

    • Prepare a solution of the crown ether in 1,2-dichloroethane.

    • Prepare a solution of this compound in a mixture of 1,2-dichloroethane and a small amount of 1,4-dioxane (e.g., 1% v/v).[5] The dioxane acts as a solvating agent.

    • Slowly add the this compound solution to the crown ether solution with gentle stirring.

    • The complexation is often instantaneous.[5]

    • Allow the resulting solution to stand undisturbed in a loosely covered container for slow evaporation at room temperature.

2. Crystal Harvesting and Analysis:

  • Follow the same procedure as described in Protocol 1 for harvesting and analyzing the crystals.

Data Presentation

The following table summarizes key parameters for the single crystal growth of a this compound complex analog.

ParameterValueReference
Complex Lithium ion and picric acid doped triphenylphosphine oxide[4]
Solvent System Ethanol:DMSO (1:1)[4]
Crystallization Method Slow evaporation[4]
Growth Time ~35 days[4]
Crystal Size (2 × 3 × 7) mm³[4]
pH of Solution 5[4]

Logical Relationship for Solvent Selection

The choice of solvent is a critical factor in successful single crystal growth. The ideal solvent should exhibit moderate solubility for the complex and have a suitable vapor pressure for slow evaporation. A logical approach to solvent selection is outlined below.

start Start: Synthesized This compound Complex sol_test Test Solubility in Various Solvents start->sol_test high_sol High Solubility sol_test->high_sol mod_sol Moderate Solubility sol_test->mod_sol low_sol Low Solubility sol_test->low_sol evap_rate Consider Evaporation Rate mod_sol->evap_rate slow_evap Slow Evaporation Setup evap_rate->slow_evap crystal Single Crystals slow_evap->crystal

Caption: Decision-making workflow for solvent selection in single crystal growth.

Applications in Drug Development

While direct therapeutic applications of this compound complexes are not yet established, the principles behind their synthesis and crystallization are highly relevant to drug development.

  • Polymorphism Screening: The ability to crystallize a drug molecule in different forms (polymorphs) is crucial as different polymorphs can have different solubilities, stabilities, and bioavailabilities. The techniques described here can be applied to screen for different crystalline forms of active pharmaceutical ingredients (APIs).

  • Salt and Co-crystal Formation: The reaction of an acidic or basic API with a counter-ion to form a salt or a co-crystal is a common strategy to improve the physicochemical properties of a drug. Picric acid can be considered a co-former, and the study of its complexes provides insights into the intermolecular interactions that govern crystal packing.

  • Structure-Activity Relationship (SAR) Studies: A detailed understanding of the three-dimensional structure of a drug molecule and its interactions with its biological target is fundamental to rational drug design. High-quality single crystals are a prerequisite for obtaining this structural information through X-ray crystallography.

Safety Considerations

Picric acid and its salts, including this compound, are energetic materials and can be explosive under certain conditions, particularly when dry.[6] They are sensitive to shock, friction, and heat. Therefore, appropriate safety precautions must be taken when handling these compounds. Always handle small quantities and avoid grinding or subjecting the dry material to impact. It is recommended to keep picrate salts wetted with a solvent to reduce their sensitivity.[6]

References

Application Notes and Protocols for Utilizing Lithium Picrate in the Study of Crown Ether Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Crown ethers are cyclic chemical compounds with several ether groups. They exhibit a high affinity for binding cations, with the selectivity of this binding being dependent on the size of the crown ether's cavity and the ionic radius of the cation. This "host-guest" chemistry is fundamental to various applications, including ion transport, catalysis, and the development of ion-selective sensors. Lithium picrate (B76445) serves as an excellent tool for studying these complexation phenomena. The picrate anion is a chromophore, allowing for the convenient spectrophotometric analysis of the complex formation. Furthermore, the lithium cation (Li⁺) has a small ionic radius, making it an ideal guest for smaller crown ethers like 12-crown-4.

These application notes provide detailed protocols for the synthesis of lithium picrate and its use in characterizing crown ether complexes through UV-Vis spectrophotometry, ⁷Li NMR spectroscopy, and isothermal titration calorimetry.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from picric acid and lithium carbonate.

Materials:

  • Picric acid (2,4,6-trinitrophenol)

  • Lithium carbonate (Li₂CO₃)

  • Deionized water

  • Acetone (B3395972)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Beakers

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator or vacuum oven

Procedure:

  • Reaction Setup: In a large beaker, dissolve picric acid in deionized water to create a 1.15% (w/v) solution. For example, dissolve 11.5 g of picric acid in 1 L of deionized water.

  • Reaction: While stirring the picric acid solution, slowly add lithium carbonate. Effervescence will be observed due to the release of carbon dioxide. Continue adding lithium carbonate until the effervescence ceases, indicating the neutralization of the picric acid.

  • Initial Product Formation: The reaction is typically rapid, and the solution will become clear.

  • Crystallization: Pour the clear solution into a shallow dish or crystallizing dish and allow the solvent to evaporate in a well-ventilated fume hood. This will yield crude crystals of this compound.

  • Purification:

    • Dissolve the crude crystals in a minimal amount of acetone.

    • Filter the acetone solution to remove any insoluble impurities.

    • Add dichloromethane to the filtrate to precipitate the purified this compound. The unreacted picric acid is more soluble in dichloromethane and will remain in the solution.

    • Collect the purified, yellowish crystals of this compound by filtration.

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Protocol 2: UV-Vis Spectrophotometric Titration of this compound with Crown Ethers

This protocol describes how to determine the stoichiometry and stability constant of a this compound-crown ether complex using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Crown ether (e.g., 12-crown-4, 15-crown-5, 18-crown-6)

  • Spectrophotometric grade solvent (e.g., acetonitrile, methanol, tetrahydrofuran)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 x 10⁻⁴ M).

    • Prepare a stock solution of the crown ether in the same solvent (e.g., 1 x 10⁻² M).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of both free and complexed this compound (typically 300-500 nm).

    • Use the pure solvent as a blank to zero the instrument.

  • Initial Spectrum:

    • Record the UV-Vis spectrum of the this compound solution alone.

  • Titration:

    • To a cuvette containing a known volume and concentration of the this compound solution, add small, precise aliquots of the crown ether stock solution.

    • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Observe the changes in the absorption spectrum upon addition of the crown ether. The formation of the complex is often indicated by a bathochromic (red) or hypsochromic (blue) shift in the absorbance maximum of the picrate anion. The presence of one or more isosbestic points suggests an equilibrium between two or more species.

    • Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of [Crown Ether]/[this compound].

    • The stoichiometry of the complex can often be determined from the inflection point of this plot.

    • The stability constant (K) can be calculated using non-linear regression analysis of the titration data, fitting it to a 1:1 or other binding model equation.

Protocol 3: ⁷Li NMR Spectroscopy of this compound-Crown Ether Complexation

This protocol outlines the use of ⁷Li NMR to study the stoichiometry and stability of lithium-crown ether complexes.

Materials:

  • This compound

  • Crown ether

  • Deuterated NMR solvent (e.g., acetonitrile-d₃, methanol-d₄)

  • NMR spectrometer equipped for ⁷Li observation

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR tubes containing a constant concentration of this compound in the deuterated solvent.

    • Add varying amounts of the crown ether to each tube to create a range of molar ratios ([Crown Ether]/[Li⁺]).

  • NMR Acquisition:

    • Acquire the ⁷Li NMR spectrum for each sample. The exchange between free and complexed Li⁺ is typically fast on the NMR timescale, resulting in a single, population-averaged resonance.

  • Data Analysis:

    • Measure the chemical shift (δ) of the ⁷Li resonance for each sample.

    • Plot the observed ⁷Li chemical shift against the molar ratio of [Crown Ether]/[Li⁺].

    • The stoichiometry of the complex can be inferred from the shape of the titration curve. For a 1:1 complex, the chemical shift will change until a molar ratio of 1 is reached, after which it will plateau.

    • The stability constant can be determined by fitting the chemical shift data to an appropriate binding isotherm equation using a non-linear least-squares fitting program.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

This protocol describes the use of ITC to determine the thermodynamic parameters (ΔH°, ΔS°, and K) of this compound-crown ether complexation.

Materials:

  • This compound

  • Crown ether

  • Anhydrous solvent (e.g., acetonitrile, methanol)

  • Isothermal titration calorimeter

  • Syringe and sample cell

Procedure:

  • Sample Preparation:

    • Prepare a solution of the crown ether in the chosen solvent to be placed in the sample cell.

    • Prepare a more concentrated solution of this compound in the same solvent to be loaded into the titration syringe.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25 °C).

    • Load the crown ether solution into the sample cell and the this compound solution into the syringe.

    • Perform a series of injections of the this compound solution into the crown ether solution, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to crown ether.

    • Fit the resulting titration curve to a suitable binding model (e.g., one-site binding) using the instrument's software. This analysis will yield the binding constant (K), the enthalpy change (ΔH°), and the stoichiometry (n) of the interaction.

    • The Gibbs free energy change (ΔG°) and the entropy change (ΔS°) can then be calculated using the following equations:

      • ΔG° = -RTlnK

      • ΔG° = ΔH° - TΔS°

Quantitative Data

The following tables summarize quantitative data for the complexation of lithium ions with various crown ethers. Note that the counter-ion and solvent significantly influence the stability of the complex.

Table 1: Stability Constants (log K) of Lithium-Crown Ether Complexes

Crown EtherGuestSolventTemperature (°C)log KMethod
Tetracyclohexan-12-crown-4This compound1,2-dichloroethaneNot Specified4.68UV-Vis
12-crown-4Li⁺Nitromethane/Acetonitrile25Varies⁷Li NMR
15-crown-5Li⁺Nitromethane/Acetonitrile25Varies⁷Li NMR
15-crown-5Li⁺Propylene Carbonate25>4.5Conductometry
18-crown-6Li⁺Propylene Carbonate251.30Conductometry
Benzo-15-crown-5Li⁺Acetonitrile252.80Conductometry
Dibenzo-18-crown-6Li⁺Acetonitrile251.20Conductometry

Table 2: Thermodynamic Parameters for Lithium-Crown Ether Complexation in Acetonitrile at 298.15 K

Crown EtherGuest (as salt)ΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
12-crown-4LiAsF₆-16.4 ± 0.1-22.3 ± 0.3-5.9
12-crown-4LiBF₄-16.4 ± 0.1-22.4 ± 0.3-6.0
12-crown-4LiCF₃SO₃-16.7 ± 0.1-22.3 ± 0.2-5.6
12-crown-4LiClO₄-16.6 ± 0.1-22.1 ± 0.2-5.5

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis A Prepare Stock Solutions (this compound & Crown Ether) B Prepare Titration Series in Cuvettes A->B C Record Initial Spectrum (Li Picrate only) B->C D Titrate with Crown Ether & Record Spectra C->D E Plot Absorbance vs. Molar Ratio D->E F Calculate Stability Constant (K) E->F

Caption: Workflow for UV-Vis spectrophotometric titration.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis ⁷Li NMR Analysis A Prepare NMR Samples with varying [Crown]/[Li⁺] ratios B Acquire ⁷Li NMR Spectra A->B C Plot Chemical Shift (δ) vs. Molar Ratio B->C D Determine Stoichiometry & Stability Constant C->D

Caption: Workflow for ⁷Li NMR titration.

Complex_Formation_Equilibrium Li Li⁺ Complex [Li⁺ ⊂ Crown Ether] Complex Li->Complex K_assoc CE Crown Ether CE->Complex Complex->Li K_dissoc Complex->CE

Caption: Equilibrium of crown ether-lithium ion complexation.

Application Notes and Protocols: Preparation of a Standard Lithium Picrate Solution

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Lithium picrate (B76445) solutions are utilized in various chemical analyses, including spectrophotometry and studies involving lithium ion behavior in electrochemistry.[1][2] The preparation of a standard solution requires precise measurements and adherence to strict safety protocols due to the hazardous nature of picric acid and its derivatives. This document provides a detailed protocol for the preparation of a 1 M Lithium Picrate solution in an aqueous medium.

Safety Precautions

Warning: Picric acid is a highly flammable and explosive solid when dry and is toxic.[3][4] It is crucial to handle it with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is recommended), and safety glasses or goggles.[3][5] All manipulations should be performed within a certified chemical fume hood.[3][5]

  • Handling Picric Acid:

    • Never use metal spatulas or allow picric acid to come into contact with metals, as this can form highly shock-sensitive metal picrates.[4][5]

    • It is recommended to purchase picric acid moistened with water (typically ≥ 30%).[3]

    • Check containers for crystallization before opening. If crystals are present, do not open the bottle and consult your institution's safety officer.[5]

    • Clean the container's neck and cap with a wet cloth before resealing to prevent the formation of explosive crystals in the threads.[4][5]

  • Waste Disposal: Dispose of all picric acid-containing waste in designated, properly labeled plastic or glass containers. Do not pour down the drain.[6][7]

  • Spill Cleanup: In case of a spill, use a spill response pad dampened with water to absorb the material. Place the used pads in a compatible, sealed container with added water.[7]

Reagents and Materials

Reagent/MaterialGradeNotes
Picric Acid (wetted with ≥30% water)ACS Grade or higherMolecular Weight: 229.10 g/mol
Lithium Hydroxide (B78521) Monohydrate (LiOH·H₂O)ACS Grade or higherMolecular Weight: 41.96 g/mol
Deionized WaterType I or equivalentFor dissolving reagents and final volume adjustment
Glass Beakers and Stir Rods-Avoid any contact with metal.
Volumetric Flask (100 mL)Class AFor accurate final volume preparation.
Magnetic Stirrer and Stir Bar-Plastic-coated stir bar is recommended.
pH Meter or pH indicator strips-To ensure complete neutralization.

Experimental Protocol: Preparation of 1 M this compound Solution

This protocol details the preparation of 100 mL of a 1 M this compound solution by neutralizing picric acid with lithium hydroxide.[2][8]

Step 1: Reagent Preparation

  • Weigh out 22.91 g of wetted picric acid (this mass accounts for the pure picric acid needed for a 1 M solution; adjust based on the water content specified by the manufacturer).

  • In a separate container, weigh 4.20 g of lithium hydroxide monohydrate.

Step 2: Dissolution and Neutralization

  • In a 250 mL glass beaker inside a chemical fume hood, add approximately 50 mL of deionized water.

  • Slowly add the weighed lithium hydroxide to the water while stirring with a magnetic stirrer until fully dissolved.

  • Carefully and in small portions, add the wetted picric acid to the lithium hydroxide solution. The solution will turn a distinct yellow color.

  • Continue stirring the mixture. The neutralization reaction is exothermic, so proceed with caution.

  • After all the picric acid has been added, continue to stir the solution for at least 30 minutes to ensure the reaction is complete.

  • Check the pH of the solution. It should be approximately neutral (pH ~7). If the solution is still acidic, add a very small amount of a dilute lithium hydroxide solution dropwise until neutrality is reached.

Step 3: Final Solution Preparation

  • Once the reaction is complete and the solution has cooled to room temperature, carefully transfer it to a 100 mL volumetric flask.

  • Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask to ensure a complete transfer.

  • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

Step 4: Storage

  • Transfer the prepared 1 M this compound solution to a clearly labeled, sealed glass container. Avoid containers with metal caps.[4]

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[1]

Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Neutralization Reaction cluster_final Final Solution Preparation cluster_storage Storage weigh_picric Weigh Picric Acid add_picric Add Picric Acid to LiOH Solution weigh_picric->add_picric weigh_lih Weigh LiOH·H₂O dissolve_lih Dissolve LiOH·H₂O in Deionized Water weigh_lih->dissolve_lih dissolve_lih->add_picric stir Stir and Monitor pH add_picric->stir transfer Transfer to Volumetric Flask stir->transfer dilute Dilute to Final Volume transfer->dilute homogenize Homogenize Solution dilute->homogenize store Store in a Labeled, Sealed Glass Container homogenize->store

Caption: Workflow for the preparation of a standard this compound solution.

References

Application Notes and Protocols for the Quantification of Lithium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium picrate (B76445), a salt formed from the lithium cation (Li⁺) and the picrate anion (C₆H₂N₃O₇⁻), is a material of interest in various chemical and pharmaceutical fields. Accurate and precise quantification of lithium picrate is crucial for quality control, stability studies, and research applications. As this compound readily dissociates in solution, its concentration can be determined by quantifying either the lithium ion or the picrate anion. This document provides detailed application notes and protocols for various analytical techniques suitable for this purpose.

Analytical Techniques for the Picrate Anion

The characteristic yellow color of the picrate anion in solution lends itself to spectrophotometric determination. Additionally, its electrochemical activity allows for sensitive quantification using voltammetric methods.

UV-Visible Spectrophotometry

Application Note: This method is a simple, cost-effective, and rapid technique for quantifying the picrate anion, and by extension, this compound. It is based on the strong absorbance of light by the yellow picrate ion in the visible spectrum. This method is particularly useful for routine analysis and in settings where more complex instrumentation is unavailable. A field-portable method has been developed for the determination of picrate in soil, which can be adapted for other sample matrices.[1]

Experimental Protocol:

Objective: To determine the concentration of this compound in an aqueous sample by measuring the absorbance of the picrate anion.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • This compound standard

  • Deionized water

  • Volumetric flasks and pipettes

  • Acetone (B3395972) (for extraction from solid samples, if applicable)[1]

  • Solid-phase anion exchanger (if sample cleanup is necessary)[1]

  • Acidified acetone (for elution from anion exchanger)[1]

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of known concentration by accurately weighing a precise amount of this compound and dissolving it in a known volume of deionized water.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation (Aqueous):

    • If the sample is clear and free of interfering substances, it can be analyzed directly or after appropriate dilution with deionized water.

  • Sample Preparation (Solid Matrix Adaptation from Soil Analysis): [1]

    • Extract a known weight of the solid sample by shaking with acetone. The picrate will be extracted into the acetone.[1]

    • To remove interferences, pass the acetone extract through a solid-phase anion exchanger, which will retain the picrate.[1]

    • Elute the picrate from the anion exchanger using acidified acetone.[1]

    • Convert the eluted picric acid to the colored picrate ion by diluting the eluent with water.[1]

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 400 nm.[1]

    • Zero the instrument using a deionized water blank.

    • Measure the absorbance of each calibration standard and the prepared sample.

    • For the adapted solid matrix method, the concentration is obtained from the difference in absorbance measurements before and after conversion to the colored picrate ion, corrected for dilution.[1]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of picrate in the sample by interpolating its absorbance on the calibration curve.

    • Calculate the concentration of this compound based on the 1:1 stoichiometry with the picrate anion.

Quantitative Data:

ParameterValueReference
Wavelength (λmax)400 nm[1]
Method Detection Limit1.3 µg/g of soil (in field method)[1]
Linearity Range10–4400 µg/g (in field method)[1]

Experimental Workflow:

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare this compound Standards Measure Measure Absorbance at 400 nm Standard->Measure Sample Prepare Sample (Dilute/Extract) Sample->Measure CalCurve Construct Calibration Curve Measure->CalCurve Concentration Determine Concentration CalCurve->Concentration

UV-Vis Spectrophotometry Workflow.
Electrochemical Methods

Application Note: Electrochemical techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), offer a highly sensitive and selective means of quantifying picric acid (the protonated form of the picrate anion).[2] By controlling the pH of the medium, this compound can be readily converted to picric acid for analysis. These methods utilize modified electrodes, such as reduced graphene oxide-modified glassy carbon electrodes (rGO/GCE), to enhance the electrochemical signal.[3][2]

Experimental Protocol:

Objective: To determine the concentration of this compound by electrochemical detection of the picrate anion.

Materials:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

  • Glassy carbon electrode (GCE), modified with reduced graphene oxide (rGO/GCE) or platinum nanoparticles-reduced graphene oxide composite (PtNPs–rGO/GCE).[2]

  • This compound standard

  • Supporting electrolyte (e.g., 0.5 M H₂SO₄)[3][2]

  • pH meter and buffers

  • Volumetric flasks and pipettes

Procedure:

  • Electrode Preparation:

    • Prepare the rGO or PtNPs-rGO composite material.

    • Modify the surface of a clean GCE with the prepared composite.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the supporting electrolyte.

    • Create a series of calibration standards by diluting the stock solution.

    • Adjust the pH of the standards to an optimal value (e.g., pH 2) to ensure the picrate is in the form of picric acid.[3][2]

  • Sample Preparation:

    • Dissolve or dilute the sample in the supporting electrolyte.

    • Adjust the pH of the sample to match the standards.

  • Electrochemical Measurement:

    • Immerse the three-electrode system into the electrochemical cell containing the standard or sample solution.

    • Perform cyclic voltammetry to characterize the electrochemical behavior and identify the reduction peaks of picric acid.[4]

    • Use a quantitative technique like square wave voltammetry for concentration determination by measuring the peak current.[4]

  • Quantification:

    • Generate a calibration curve by plotting the peak current from the SWV measurements of the standards against their concentrations.

    • Determine the concentration of picrate in the sample from its peak current using the calibration curve.

    • Calculate the concentration of this compound.

Quantitative Data:

ParameterValue (rGO/GCE)Value (PtNPs–rGO/GCE)Reference
TechniqueCyclic Voltammetry (CV)Square Wave Voltammetry (SWV)[2]
pH2Optimized based on interference[2]
Supporting Electrolyte0.5 M H₂SO₄Not specified[2]
Linear RangeNot specified5–500 µM (1.15–115 mg/L)
Detection Limit0.65 µg/L1 µM (0.23 mg/L)[2]

Experimental Workflow:

Electrochemical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Electrode Prepare Modified Electrode Measure Perform SWV Measurement Electrode->Measure Standard Prepare Standards in Electrolyte (pH 2) Standard->Measure Sample Prepare Sample in Electrolyte (pH 2) Sample->Measure CalCurve Construct Calibration Curve (Current vs. Conc.) Measure->CalCurve Concentration Determine Concentration CalCurve->Concentration

Electrochemical Analysis Workflow.

Analytical Techniques for the Lithium Cation

A variety of methods are available for the quantification of the lithium cation, ranging from spectrophotometric and chromatographic techniques to the use of ion-selective electrodes.

UV-Visible Spectrophotometry with Complexing Agent

Application Note: This indirect spectrophotometric method involves the formation of a colored complex between the lithium ion and a chromogenic agent, such as Thorin indicator.[5][6] The absorbance of the resulting complex is measured and is proportional to the lithium concentration. This technique is a reliable alternative to atomic spectroscopy methods.[5]

Experimental Protocol:

Objective: To determine the concentration of lithium in a sample by forming a colored complex with Thorin indicator and measuring its absorbance.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Lithium standard solution

  • Thorin indicator solution[5][6]

  • Potassium hydroxide (B78521) (KOH) solution[6]

  • Acetone or Acetonitrile[5][6]

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a series of lithium calibration standards in a solution of water and acetone (or acetonitrile) containing potassium hydroxide.[5]

    • Add a specific amount of Thorin indicator solution to each standard to form the colored Li-thorin complex.[6]

  • Sample Preparation:

    • Dissolve or dilute the this compound sample in the same water/acetone/KOH mixture used for the standards.

    • Add the same amount of Thorin indicator solution as used for the standards.

  • Measurement:

    • Allow time for the color of the complex to stabilize (e.g., 40 minutes).[6]

    • Set the spectrophotometer to measure absorbance at 480 nm.[5][6]

    • Use a reagent blank (containing everything except lithium) to zero the instrument.

    • Measure the absorbance of each standard and the sample. A distinct peak at 480 nm indicates the formation of the Li-thorin complex.[6]

  • Quantification:

    • Create a calibration curve by plotting the absorbance of the standards versus their lithium concentrations.

    • Determine the lithium concentration in the sample from the calibration curve.

    • Calculate the concentration of this compound.

Quantitative Data:

ParameterValueReference
Wavelength (λmax)480 nm[5][6]
Complexing AgentThorin Indicator[5][6]
Solvent SystemWater, Acetone, and KOH[5][6]
Linearity Range0.3125 to 5 ppm[6]

Experimental Workflow:

Li_UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Li Standards + Thorin Measure Measure Absorbance at 480 nm Standard->Measure Sample Prepare Sample + Thorin Sample->Measure CalCurve Construct Calibration Curve Measure->CalCurve Concentration Determine Li Concentration CalCurve->Concentration

Lithium UV-Vis (Thorin) Workflow.
Ion Chromatography (IC)

Application Note: Ion chromatography is a powerful technique for the separation and quantification of ions, including lithium.[7] It offers high selectivity and sensitivity and can simultaneously determine other cations if present.[7] Modern Reagent-Free™ Ion Chromatography (RFIC™) systems simplify the method and enhance reproducibility by electrolytically generating the eluent.[7]

Experimental Protocol:

Objective: To determine the concentration of lithium ions using ion chromatography with suppressed conductivity detection.[7]

Materials:

  • Ion chromatograph with a cation-exchange column (e.g., Dionex IonPac CS12A-5µm), a suppressor, and a conductivity detector.[7]

  • Eluent generator (e.g., for methanesulfonic acid, MSA).[7]

  • Lithium standard solution

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Instrument Setup:

    • Install the appropriate cation-exchange column.

    • Set up the eluent generator to produce the desired concentration of MSA.

    • Equilibrate the system until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a series of lithium standards by diluting a stock solution with deionized water.

    • Dissolve the this compound sample in deionized water and dilute as necessary to fall within the calibration range.

  • Chromatographic Analysis:

    • Inject a fixed volume of each standard and sample onto the column.

    • The lithium ions will be separated from other cations and eluted from the column.

    • The eluting ions pass through the suppressor to reduce background conductivity and then to the conductivity detector.

  • Quantification:

    • Identify the lithium peak in the chromatogram based on its retention time.

    • Construct a calibration curve by plotting the peak area of the lithium standards against their concentrations.

    • Determine the concentration of lithium in the sample by comparing its peak area to the calibration curve.

    • Calculate the this compound concentration.

Quantitative Data:

ParameterValueReference
ColumnDionex IonPac CS12A-5µm, 3 × 150 mm[7]
DetectionSuppressed Conductivity[7]
EluentMethanesulfonic acid (MSA)[7]
Linearity (r²)0.9999[7]
Calibration Range0.1 to 15 mg/L[7]
Limit of Detection (LOD)1.2 µg/L[7]
Limit of Quant. (LOQ)4 µg/L[7]

Experimental Workflow:

IC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Li Standards Inject Inject into IC System Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Cation-Exchange Separation Inject->Separate Detect Conductivity Detection Separate->Detect CalCurve Construct Calibration Curve (Peak Area vs. Conc.) Detect->CalCurve Concentration Determine Li Concentration CalCurve->Concentration

Ion Chromatography Workflow.
Ion-Selective Electrode (ISE)

Application Note: Ion-selective electrodes provide a rapid and direct method for measuring the activity (which is proportional to concentration in dilute solutions) of lithium ions.[8][9] This potentiometric technique is well-suited for real-time monitoring and can be highly selective for lithium, even in the presence of other ions like sodium.[10][11]

Experimental Protocol:

Objective: To measure the concentration of lithium ions in a sample using a lithium ion-selective electrode.

Materials:

  • Lithium ion-selective electrode

  • Reference electrode

  • Ion meter or pH/mV meter

  • Lithium standard solutions

  • Ionic strength adjustment buffer (ISAB), if required.

Procedure:

  • Electrode Setup and Calibration:

    • Connect the lithium ISE and the reference electrode to the ion meter.

    • Prepare a series of lithium standards of known concentrations.

    • Calibrate the electrode system by immersing the electrodes in the standard solutions (from lowest to highest concentration) and recording the potential (mV) readings. The meter will typically generate a calibration curve.

  • Sample Measurement:

    • Rinse the electrodes with deionized water and blot dry.

    • Immerse the electrodes into the this compound sample solution.

    • Allow the potential reading to stabilize.

    • Record the potential reading. The ion meter will use the calibration to directly display the lithium concentration.

  • Quantification:

    • The concentration is typically read directly from the instrument.

    • Calculate the concentration of this compound from the measured lithium ion concentration.

Quantitative Data:

ParameterValueReference
Linearity> 2.0 mmol/L[8]
Within-run CV (Low)5.9% (at 0.31 mmol/L)[8]
Within-run CV (High)1.7% (at 1.15 mmol/L)[8]
Day-to-day CV (Low)9.8% (at 0.31 mmol/L)[8]
Day-to-day CV (High)3.3% (at 1.15 mmol/L)[8]

Experimental Workflow:

ISE_Workflow cluster_prep Preparation & Calibration cluster_analysis Analysis cluster_quant Quantification Standard Prepare Li Standards Calibrate Calibrate ISE with Standards Standard->Calibrate Measure Measure Potential (mV) in Sample Calibrate->Measure Sample Prepare Sample Solution Sample->Measure Concentration Direct Concentration Readout Measure->Concentration

Ion-Selective Electrode Workflow.

References

Application Notes and Protocols: Lithium Picrate in the Preparation of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of lithium picrate (B76445), its synthesis, and its context within the field of energetic materials. The protocols offer detailed experimental procedures for its preparation and characterization.

Application Notes

Lithium picrate, the lithium salt of 2,4,6-trinitrophenol (picric acid), is a metallic picrate, a class of compounds known for their energetic properties.[1][2] Picric acid itself has a history of use as a military explosive.[2] When picric acid reacts with metals, it forms metal picrates, which are often more sensitive and unstable than the parent acid.[2][3] The energetic characteristics and stability of these salts are of significant interest in materials science and defense applications.

The performance and safety of metallic picrates, including this compound, are heavily influenced by factors such as the degree of hydration (the amount of crystalline water), which can affect sensitivity.[2] While related compounds like lead picrate have been investigated as primary explosives due to their high sensitivity, and ammonium (B1175870) picrate is known for its insensitivity suitable for armor-piercing shells, specific performance data for this compound-based formulations is not extensively detailed in publicly available literature.[2] The primary application of lithium and its compounds in energetic systems is often as an oxidizer or for producing specific flame colors in pyrotechnics.[4][5]

The study of this compound involves its careful synthesis and subsequent characterization through thermal analysis methods like Differential Scanning Calorimetry (DSC) and sensitivity tests (e.g., drop hammer and friction tests) to determine its fundamental energetic properties.[2] Compatibility with other materials is another critical aspect, as incompatibility can accelerate decomposition and compromise the safety and functionality of an entire energetic system.[6]

Quantitative Data Summary

While specific detonation performance data for this compound is sparse in the reviewed literature, the following table summarizes key thermal properties for picric acid and various alkali metal picrates for comparative purposes.

CompoundDecomposition Onset (°C)Peak Exothermic Temp (°C)Heat of Decomposition (J/g)
Picric Acid175.5299.12400
This compound 280.9305.52250
Sodium Picrate289.4315.51650
Potassium Picrate284.1320.11480
Rubidium Picrate276.4310.81260
Cesium Picrate266.1291.51000
Data sourced from "Synthesis and properties of alkali metal picrates"[1]

The following table contextualizes the detonation velocity of picric acid and its ammonium salt against other common explosives. Data for this compound is not available in the cited sources.

ExplosiveAbbreviationDetonation Velocity (m/s)Test Density (g/cm³)
Picric AcidTNP7,3501.70
Ammonium PicrateDunnite7,1501.60
TrinitrotolueneTNT6,9001.60
RDXRDX8,7501.80
Data sourced from the "Table of explosive detonation velocities"[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from lithium carbonate and picric acid, followed by purification.[1]

Materials:

Equipment:

  • 2000 mL Beaker or Flask

  • Stirring apparatus

  • Plastic vessel for drying

  • Filtration apparatus

  • Rotary evaporator (optional, for concentrating filtrate)

Procedure:

  • Preparation of Picric Acid Solution: Prepare a 1.15% solution of picric acid in deionized water (e.g., dissolve 23 g of picric acid in 2000 mL of deionized water).

  • Reaction: Slowly add 7.4 g of lithium carbonate to the 2000 mL picric acid solution while stirring. The generation of bubbles (CO₂) indicates the reaction is proceeding. Continue stirring until the reaction ceases and the solution becomes clear.

  • Crystallization (Crude): Pour the clear solution into a shallow plastic vessel and allow it to dry under draft ventilation. This will yield the crude this compound crystals.

  • Purification - Dissolution: Dissolve the obtained crude crystals in 200 mL of acetone.

  • Purification - Filtration: Filter the acetone solution to remove any insoluble impurities.

  • Purification - Concentration: Concentrate the filtrate to approximately 100 mL.

  • Recrystallization: Add the concentrated acetone solution into 3000 mL of dichloromethane (CH₂Cl₂). This step serves to remove unreacted picric acid and recrystallize the purified this compound.

  • Final Product Collection: Collect the purified, recrystallized this compound crystals by filtration and dry appropriately.

G start_end start_end process process purification purification output output waste waste A Start: Prepare 1.15% Picric Acid Solution B Add Lithium Carbonate (Li₂CO₃) A->B C Stir Until Reaction Ends (CO₂ evolution ceases) B->C D Dry Solution to Yield Crude this compound C->D E Dissolve Crude Product in Acetone D->E F Filter to Remove Insoluble Impurities E->F G Concentrate Acetone Filtrate F->G H Add to Dichloromethane for Recrystallization G->H I Collect Purified This compound Crystals H->I J Unreacted Picric Acid & Impurities Removed H->J

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: Characterization of Energetic Properties (General Workflow)

This protocol outlines a general workflow for characterizing a newly synthesized energetic material like this compound.

1. Thermal Analysis (DSC/DTA)

  • Objective: To determine thermal stability, decomposition temperature, and heat of decomposition.

  • Methodology:

    • Accurately weigh 1-2 mg of the this compound sample into an aluminum DSC pan.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify the onset of decomposition (exothermic peak) and calculate the heat of decomposition.[6][8]

2. Impact Sensitivity (Drop Hammer Test)

  • Objective: To determine the sensitivity of the material to initiation by impact.

  • Methodology:

    • Place a small, measured amount (e.g., 30-40 mg) of the sample on the anvil of the drop hammer apparatus.[9]

    • Drop a specified weight from a known height onto the sample.

    • Observe for any sign of reaction (e.g., sound, flash, or smoke).

    • Use a statistical method, such as the Bruceton "up-and-down" method, to determine the height at which there is a 50% probability of initiation (DH₅₀).[9] This involves varying the drop height based on the outcome of the previous test (i.e., increasing height after a "no-go" and decreasing after a "go").

3. Friction Sensitivity

  • Objective: To determine the sensitivity of the material to initiation by friction.

  • Methodology:

    • Place a small sample of the material onto the porcelain plate of a friction testing apparatus (e.g., BAM friction tester).[10]

    • Subject the material to the friction of a weighted porcelain pin moving across it.

    • Begin with a low load and incrementally increase the load in subsequent tests until an initiation (spark, crackle, or deflagration) is observed.

    • The result is typically reported as the load at which a reaction occurs.[2][10]

G start_end start_end process process analysis analysis data data A Start: Purified This compound Sample B Characterization Phase A->B C Thermal Analysis (DSC/DTA) B->C D Impact Sensitivity (Drop Hammer Test) B->D E Friction Sensitivity (BAM Friction Test) B->E F Decomposition Temp Heat of Decomposition C->F G Impact Energy (DH₅₀) D->G H Friction Load E->H I End: Energetic Properties Profile F->I G->I H->I

Caption: General workflow for the characterization of an energetic material.

References

Application Notes and Protocols for Electrochemical Characterization of Lithium Picrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key electrochemical techniques for characterizing lithium picrate (B76445) solutions. The protocols are intended to offer standardized methods for assessing the electrochemical properties of these solutions, which is crucial for their potential application in various fields, including as electrolytes in electrochemical devices.

Introduction

Lithium picrate (LiC₆H₂N₃O₇) is a salt that, like other lithium salts, can be dissolved in organic solvents to create an electrolyte solution. The electrochemical characterization of such solutions is essential to understand their ionic conductivity, electrochemical stability, and the transport properties of lithium ions. These parameters are critical for determining the suitability of this compound solutions for applications such as batteries or other electrochemical systems. It is important to note that picrate salts are known to be energetic materials and should be handled with appropriate safety precautions.[1]

Key Electrochemical Characterization Techniques

The three primary electrochemical techniques used to characterize this compound solutions are:

  • Cyclic Voltammetry (CV): Used to determine the electrochemical stability window (ESW) of the electrolyte.[2][3][4]

  • Electrochemical Impedance Spectroscopy (EIS): Employed to measure the ionic conductivity of the solution.

  • Potentiostatic/Galvanostatic Methods: Utilized to determine the diffusion coefficient of the lithium ions.

This document will provide detailed protocols for each of these techniques.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following tables provide illustrative data for common lithium salts in various organic solvents. These values can serve as a benchmark for comparison when characterizing this compound solutions.

Table 1: Ionic Conductivity of Common Lithium Electrolytes

Lithium Salt (1M)SolventIonic Conductivity (mS/cm)
LiPF₆Ethylene Carbonate/Dimethyl Carbonate (1:1)~11
LiClO₄Propylene Carbonate~8
LiTFSIAcetonitrile~15

Note: Ionic conductivity is dependent on concentration and temperature.

Table 2: Electrochemical Stability Windows (ESW) of Common Electrolytes

Electrolyte SystemAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)ESW (V)
1M LiPF₆ in EC/DMC~4.5~0.83.7
1M LiClO₄ in PC~4.8~0.54.3
1M LiTFSI in DOL/DME~4.2~0.14.1

Note: The ESW is dependent on the working electrode material and the cutoff current density.[5]

Table 3: Lithium-Ion Diffusion Coefficients in Common Electrolytes

Lithium Salt (1M)SolventDiffusion Coefficient (cm²/s)
LiPF₆Propylene Carbonate~2.0 x 10⁻⁶
LiClO₄Propylene Carbonate~3.0 x 10⁻⁶
LiTFSIDimethyl Sulfoxide~1.5 x 10⁻⁶

Note: The diffusion coefficient is influenced by concentration, temperature, and the viscosity of the solvent.

Experimental Protocols

Safety Precaution: Picrate compounds are energetic and can be explosive under certain conditions.[1] Always handle this compound with appropriate personal protective equipment (PPE) in a controlled laboratory environment. Avoid shock, friction, and heat.

Protocol for Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window (ESW) of a this compound solution.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference Electrode (e.g., Ag/Ag⁺ or Li metal)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • This compound solution of known concentration in an organic solvent

  • Inert gas (Argon or Nitrogen) for purging

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside an inert atmosphere glovebox.

  • Electrolyte Filling: Fill the cell with the this compound electrolyte solution.

  • Purging: Purge the electrolyte with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • CV Measurement:

    • Set the potential window to a wide range (e.g., from -0.5 V to 5.5 V vs. Li/Li⁺).

    • Set the scan rate (e.g., 10 mV/s).

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

  • Data Analysis:

    • The anodic and cathodic limits of the ESW are determined by the potentials at which a significant increase in current is observed, indicating the oxidation and reduction of the electrolyte, respectively. A cutoff current density (e.g., 0.1 mA/cm²) is typically used to define these limits.

Protocol for Electrochemical Impedance Spectroscopy (EIS)

Objective: To measure the ionic conductivity of a this compound solution.

Materials:

  • Potentiostat/Galvanostat with EIS capability

  • Two-electrode conductivity cell with platinum electrodes of a known cell constant

  • This compound solution of known concentration

  • Temperature control system

Procedure:

  • Cell Preparation: Clean and dry the conductivity cell thoroughly.

  • Electrolyte Filling: Fill the cell with the this compound solution, ensuring no air bubbles are trapped between the electrodes.

  • Temperature Equilibration: Place the cell in a temperature-controlled environment and allow it to equilibrate to the desired temperature.

  • EIS Measurement:

    • Apply a small AC voltage amplitude (e.g., 10 mV).

    • Sweep the frequency over a wide range (e.g., from 1 MHz to 1 Hz).

    • Record the impedance data.

  • Data Analysis:

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area (or using the cell constant).

Protocol for Determining the Lithium-Ion Diffusion Coefficient

Objective: To determine the diffusion coefficient of Li⁺ in the this compound solution using the Cottrell equation, which can be derived from chronoamperometry or chronocoulometry experiments.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Platinum microelectrode)

  • Reference Electrode (e.g., Ag/Ag⁺ or Li metal)

  • Counter Electrode (e.g., Platinum wire)

  • This compound solution of known concentration

Procedure:

  • Cell Setup: Assemble and prepare the three-electrode cell as described in the CV protocol.

  • Potential Step:

    • Apply a potential step from a potential where no reaction occurs to a potential where the reduction of Li⁺ is diffusion-limited.

    • Record the resulting current as a function of time.

  • Data Analysis:

    • Plot the current (I) against t⁻¹ᐟ².

    • The diffusion coefficient (D) can be calculated from the slope of the linear portion of the plot using the Cottrell equation: I(t) = nFAD¹ᐟ²C / (π¹ᐟ²t¹ᐟ²) where n is the number of electrons transferred, F is the Faraday constant, A is the electrode area, and C is the bulk concentration of Li⁺.

Visualizations

Experimental Workflow for Electrochemical Characterization

experimental_workflow cluster_prep Solution Preparation cluster_cv Cyclic Voltammetry cluster_eis Electrochemical Impedance Spectroscopy cluster_diffusion Diffusion Coefficient Measurement prep Prepare this compound Solution cv_setup Assemble 3-Electrode Cell prep->cv_setup eis_setup Prepare Conductivity Cell prep->eis_setup diff_setup Assemble 3-Electrode Cell prep->diff_setup cv_measure Run CV Scan cv_setup->cv_measure cv_analysis Determine ESW cv_measure->cv_analysis eis_measure Perform EIS eis_setup->eis_measure eis_analysis Calculate Ionic Conductivity eis_measure->eis_analysis diff_measure Apply Potential Step diff_setup->diff_measure diff_analysis Calculate Diffusion Coefficient diff_measure->diff_analysis

Caption: Workflow for the electrochemical characterization of this compound solutions.

Logical Relationship of Electrochemical Techniques

logical_relationship cluster_properties Electrochemical Properties cluster_techniques Characterization Techniques prop_esw Electrochemical Stability Window (ESW) prop_conductivity Ionic Conductivity prop_diffusion Li-ion Diffusion Coefficient tech_cv Cyclic Voltammetry tech_cv->prop_esw determines tech_eis Electrochemical Impedance Spectroscopy tech_eis->prop_conductivity measures tech_chrono Chronoamperometry tech_chrono->prop_diffusion calculates

Caption: Relationship between techniques and the properties they characterize.

References

Application Notes and Protocols: Lithium Picrate in Liquid-Liquid Extraction of Lithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and efficient extraction of lithium is of paramount importance across various scientific disciplines, including battery technology, geochemistry, and pharmaceutical development. In the context of drug development and clinical research, precise quantification of lithium in biological matrices is crucial for therapeutic drug monitoring. Liquid-liquid extraction (LLE) is a powerful technique for the selective separation and preconcentration of lithium ions from complex aqueous solutions. The use of lithium picrate (B76445) in conjunction with a neutral ligand, such as a crown ether, forms the basis of a highly selective and efficient LLE methodology.

The underlying principle of this extraction method relies on the formation of an ion-pair between the lithium cation (Li⁺) and the picrate anion (Pic⁻). This ion-pair is then complexed by a lipophilic crown ether, rendering the entire complex soluble in an organic solvent, thereby facilitating its transfer from the aqueous to the organic phase. The picrate anion's lipophilic nature is crucial for this process. This application note provides detailed protocols for the liquid-liquid extraction of lithium using lithium picrate and a crown ether, followed by its spectrophotometric determination.

Key Principles of Extraction

The liquid-liquid extraction of this compound with a crown ether (CE) can be represented by the following equilibrium:

Li⁺(aq) + Pic⁻(aq) + CE(org) ⇌ [Li(CE)]⁺Pic⁻(org)

Where:

  • Li⁺(aq) represents the lithium ion in the aqueous phase.

  • Pic⁻(aq) is the picrate anion in the aqueous phase.

  • CE(org) is the crown ether in the organic phase.

  • [Li(CE)]⁺Pic⁻(org) is the ion-pair complex extracted into the organic phase.

The efficiency of this extraction is influenced by several factors, including the choice of crown ether, the organic solvent, the pH of the aqueous phase, and the initial concentrations of the reactants.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the liquid-liquid extraction of alkali metal picrates using various ligands. This data is essential for understanding the selectivity of the extraction system for lithium over other alkali metals.

Table 1: Extraction Efficiency of Alkali Metal Picrates with a Chromogenic Calix[1]arene Derivative

Metal IonExtraction Efficiency (%)
Li⁺11
Na⁺38
K⁺41
Rb⁺24
Cs⁺15

Aqueous phase: 5 mM metal picrate. Organic phase: 5 mM ligand in CDCl₃. Detection via UV/Vis spectrophotometry.[2]

Table 2: Thermodynamic Parameters for the Extraction of Lithium and Sodium Picrates with a Metallacrown

Metal IonΔH° (kJ/mol)ΔS° (kJ/(mol·K))
Li⁺-53 ± 7-0.03 ± 0.02
Na⁺-28 ± 6-0.03 ± 0.02

Solvent system: Toluene (B28343)/Water.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound with Benzo-15-Crown-5

This protocol describes a typical procedure for the solvent extraction of lithium from an aqueous solution containing picrate ions using Benzo-15-Crown-5 (B15C5) as the extractant and toluene as the organic solvent.[3]

Materials:

  • Lithium chloride (LiCl) standard solution (e.g., 1000 ppm)

  • Picric acid solution (e.g., 0.1 M)

  • Benzo-15-Crown-5 (B15C5)

  • Toluene (analytical grade)

  • Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Separatory funnels (50 mL)

  • pH meter

  • Mechanical shaker

Procedure:

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing a known concentration of lithium ions by diluting the LiCl standard solution.

    • Add an equimolar or excess amount of picric acid solution to the lithium solution.

    • Adjust the pH of the aqueous phase to the desired value (typically in the neutral to slightly alkaline range) using NaOH or HCl. A common starting point is pH 7.

  • Preparation of the Organic Phase:

    • Prepare a solution of Benzo-15-Crown-5 in toluene at a specific concentration (e.g., 0.01 M). The concentration of the crown ether will influence the extraction efficiency.

  • Extraction:

    • In a 50 mL separatory funnel, mix equal volumes (e.g., 10 mL) of the prepared aqueous and organic phases.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure thorough mixing and allow the system to reach equilibrium.

    • Allow the phases to separate completely. This may take several minutes.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Determine the concentration of lithium remaining in the aqueous phase using a suitable analytical method (e.g., atomic absorption spectroscopy or spectrophotometry as described in Protocol 2).

    • The concentration of lithium in the organic phase can be determined by difference or by back-extraction into an acidic aqueous solution followed by analysis.

  • Calculation of Extraction Efficiency and Distribution Coefficient:

    • Extraction Efficiency (%E): %E = [ (C₀ - Cₐ) / C₀ ] * 100 where C₀ is the initial concentration of lithium in the aqueous phase and Cₐ is the final concentration of lithium in the aqueous phase.

    • Distribution Coefficient (D): D = Cₒ / Cₐ where Cₒ is the concentration of lithium in the organic phase.

Protocol 2: Spectrophotometric Determination of Extracted Lithium

This protocol outlines a method for the determination of lithium concentration in the organic phase after extraction, based on the absorbance of the picrate anion complexed with lithium.

Materials:

  • Organic phase containing the extracted lithium-crown ether-picrate complex

  • Toluene (as a blank)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound complexed with Benzo-15-Crown-5 in toluene with known lithium concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the complex. The λmax for the picrate complex is typically in the visible region.

    • Plot a calibration curve of absorbance versus lithium concentration.

  • Sample Measurement:

    • Take an aliquot of the organic phase from the extraction experiment (Protocol 1).

    • If necessary, dilute the sample with toluene to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the sample at the same λmax used for the calibration curve, using toluene as a blank.

  • Concentration Determination:

    • Using the calibration curve, determine the concentration of lithium in the organic phase from its absorbance.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_calc Calculation prep_aq Prepare Aqueous Phase (Li⁺ + Picrate) mix Mix Aqueous and Organic Phases (Separatory Funnel) prep_aq->mix prep_org Prepare Organic Phase (Crown Ether in Toluene) prep_org->mix shake Shake to Equilibrate mix->shake separate Allow Phases to Separate shake->separate collect_aq Collect Aqueous Phase separate->collect_aq collect_org Collect Organic Phase separate->collect_org analyze_aq Analyze [Li⁺] in Aqueous Phase (AAS or Spectrophotometry) collect_aq->analyze_aq analyze_org Analyze [Li⁺] in Organic Phase (Spectrophotometry) collect_org->analyze_org calc_eff Calculate Extraction Efficiency analyze_aq->calc_eff calc_dist Calculate Distribution Coefficient analyze_org->calc_dist

Caption: Workflow for liquid-liquid extraction of this compound.

signaling_pathway Mechanism of this compound Extraction Li_aq Li⁺ Complex_org [Li(Crown Ether)]⁺Picrate⁻ Li_aq->Complex_org + Picrate⁻ Pic_aq Picrate⁻ CE_org Crown Ether CE_org->Complex_org + Li⁺, Picrate⁻

Caption: Mechanism of ion-pair extraction of this compound.

References

Unveiling Ion Solvation Dynamics: The Application of Lithium Picrate in Diverse Media

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The intricate dance of ions and solvent molecules, known as solvation, governs a vast array of chemical and biological processes, from reaction kinetics to the efficacy of pharmaceuticals. Understanding the nuances of ion-solvent and ion-ion interactions is therefore paramount for researchers, scientists, and drug development professionals. Lithium picrate (B76445) (LiPic), a salt composed of the small, hard lithium cation (Li⁺) and the large, soft picrate anion (Pic⁻), serves as an invaluable probe for elucidating these interactions across a spectrum of solvent environments. This application note provides a comprehensive overview of the use of lithium picrate in studying ion solvation, complete with detailed experimental protocols and quantitative data summaries. We delve into the principles behind using UV-Vis spectroscopy and conductometry to characterize the state of this compound in solution, offering insights into the formation of solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and free ions.

Introduction to Ion Solvation and the Role of this compound

The extent to which an electrolyte dissociates into free ions or forms various types of ion pairs is critically dependent on the nature of the solvent, including its polarity, dielectric constant, and coordinating ability. This compound is an ideal model compound for these studies due to several key properties:

  • Strong Chromophore: The picrate anion possesses a strong chromophore, making it readily detectable by UV-Vis spectroscopy. Shifts in its absorption spectrum provide direct evidence of changes in its immediate microenvironment, allowing for the differentiation between free ions and various ion pair configurations.

  • Varying Ion Pairing Behavior: The significant difference in the nature of the lithium and picrate ions leads to a rich and varied ion pairing behavior that is highly sensitive to the solvent medium.

  • Good Solubility: this compound exhibits sufficient solubility in a wide range of organic solvents, facilitating comparative studies across different media.

By systematically studying the behavior of this compound, researchers can gain fundamental insights into the forces that govern electrolyte solutions, which is crucial for applications ranging from battery technology to drug delivery systems.

Key Experimental Techniques

Two primary techniques are employed to investigate ion solvation using this compound: UV-Vis spectroscopy and conductometry.

UV-Vis Spectroscopy: A Window into Ion Pairing

The UV-Vis absorption spectrum of the picrate anion is characterized by a main absorption band that is sensitive to its immediate environment.

  • Free Picrate Anion: In highly polar solvents where dissociation is favored, the picrate anion is primarily surrounded by solvent molecules, resulting in a characteristic absorption maximum.

  • Solvent-Separated Ion Pairs (SSIPs): In this configuration, the lithium and picrate ions are separated by one or more solvent molecules. The absorption spectrum of the picrate in an SSIP is very similar to that of the free anion.

  • Contact Ion Pairs (CIPs): In less polar solvents, the direct association of the lithium and picrate ions forms a contact ion pair. This close interaction perturbs the electronic structure of the picrate anion, leading to a noticeable shift in its absorption maximum, typically to a longer wavelength (a bathochromic or red shift).

By analyzing the position and shape of the picrate absorption band, one can qualitatively and quantitatively assess the equilibrium between these different species in solution.

Conductometry: Measuring Ionic Mobility

Conductivity measurements provide a quantitative measure of the extent of ion dissociation. The molar conductivity of a this compound solution is directly related to the concentration and mobility of the charge-carrying species (free Li⁺ and Pic⁻ ions).

  • High Molar Conductivity: Indicates a high degree of dissociation into free ions.

  • Low Molar Conductivity: Suggests a significant formation of neutral ion pairs (both SSIPs and CIPs), which do not contribute to the conductivity.

By analyzing the conductivity data as a function of concentration, key parameters such as the limiting molar conductivity (at infinite dilution) and the ion association constant (Kₐ) can be determined.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in various solvents, compiled from the scientific literature.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventDielectric Constant (ε)Solubility (mol/L)
Acetonitrile37.5High
Acetone (B3395972)20.7Moderate
Tetrahydrofuran (THF)7.6Low to Moderate
Dichloromethane (B109758)8.9Low
Methanol32.7High

Note: "High," "Moderate," and "Low" are qualitative descriptors based on literature observations. Precise numerical values can vary with experimental conditions.

Table 2: UV-Vis Absorption Maxima (λmax) of Picrate Anion in Different States

SpeciesTypical Solvent Environmentλmax (nm)
Free Picrate AnionHighly Polar (e.g., Acetonitrile)~354-358
Solvent-Separated Ion Pair (SSIP)Moderately Polar~354-358
Contact Ion Pair (CIP)Low Polarity (e.g., THF)~370-380

Table 3: Conductometric Parameters of this compound in Tetrahydrofuran (THF) at 298.15 K[1]

ParameterValueUnit
Limiting Molar Conductivity (Λ₀)140.8S·cm²·mol⁻¹
Ion-Pair Formation Constant (Kₚ)6.58 x 10⁶mol⁻¹·dm³
Triple-Ion Formation Constant (Kₜ)24.87mol⁻¹·dm³

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from picric acid and lithium carbonate.[2]

Materials:

  • Picric acid

  • Lithium carbonate

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Beakers, magnetic stirrer, filter funnel, filter paper, rotary evaporator.

Procedure:

  • Prepare a 1.15% (w/v) solution of picric acid in deionized water.

  • Slowly add a stoichiometric amount of lithium carbonate to the picric acid solution while stirring. Carbon dioxide gas will be evolved.

  • Continue stirring until the gas evolution ceases and the solution becomes clear.

  • Dry the resulting solution, for instance, by using a rotary evaporator or by gentle heating with draft ventilation to obtain the crude crystalline product.

  • For purification, dissolve the crude product in a minimal amount of acetone.

  • Filter the acetone solution to remove any insoluble impurities.

  • Add the acetone filtrate to a larger volume of dichloromethane to induce recrystallization.

  • Collect the purified needle-like yellowish crystals of this compound by filtration and dry them under vacuum.

Protocol 2: UV-Vis Spectroscopic Analysis of Ion Pairing

Materials and Equipment:

  • Synthesized and dried this compound

  • A series of solvents of varying polarity (e.g., acetonitrile, tetrahydrofuran, dichloromethane)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of this compound in a high-polarity solvent where it is fully dissociated (e.g., acetonitrile).

  • Prepare a series of dilute solutions of this compound in the different solvents of interest. The concentration should be low enough to be in the linear range of the spectrophotometer's response. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • For each solvent, record the UV-Vis spectrum of the this compound solution over a wavelength range that covers the expected absorption maxima of the free picrate and the contact ion pair (e.g., 300-500 nm).

  • Use the pure solvent as a blank for each measurement.

  • Analyze the spectra to identify the position of the main absorption peak (λmax).

  • Compare the λmax values across the different solvents to infer the predominant species (free ions, SSIPs, or CIPs) in each medium.

Protocol 3: Conductometric Measurement of Ion Association

Materials and Equipment:

  • Synthesized and dried this compound

  • Anhydrous solvent of interest (e.g., tetrahydrofuran)

  • Conductivity meter with a suitable conductivity cell

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous solvent.

  • Prepare a series of dilutions of the stock solution, covering a range of concentrations (e.g., 10⁻⁵ to 10⁻³ M).

  • Calibrate the conductivity cell with a standard solution of known conductivity.

  • Rinse the conductivity cell thoroughly with the pure solvent and then with the solution to be measured.

  • Immerse the conductivity cell in the sample solution, ensuring the electrodes are fully covered.

  • Allow the solution to equilibrate to the desired temperature using the thermostated water bath.

  • Record the conductivity of the solution.

  • Repeat the measurement for each dilution.

  • Calculate the molar conductivity (Λ) for each concentration using the formula: Λ = (1000 * κ) / c, where κ is the specific conductivity and c is the molar concentration.

  • Analyze the data using a suitable model (e.g., the Fuoss-Kraus theory) to determine the limiting molar conductivity (Λ₀) and the ion association constant (Kₐ).[1]

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the conceptual relationships in ion solvation.

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_uvvis Protocol 2: UV-Vis Analysis cluster_conductometry Protocol 3: Conductometry s1 Dissolve Picric Acid s2 Add Lithium Carbonate s1->s2 s3 Reaction and Drying s2->s3 s4 Purification by Recrystallization s3->s4 u1 Prepare LiPic Solutions in Various Solvents s4->u1 c1 Prepare LiPic Solutions of Varying Concentrations s4->c1 u2 Record UV-Vis Spectra u1->u2 u3 Analyze λmax u2->u3 u4 Infer Predominant Species u3->u4 c2 Measure Conductivity c1->c2 c3 Calculate Molar Conductivity c2->c3 c4 Determine Kₐ and Λ₀ c3->c4

Caption: Workflow for the synthesis and analysis of this compound.

ion_solvation_equilibrium Equilibrium between different ionic species of this compound in solution. Li_free Li⁺(solv) SSIP Li⁺(solv)Pic⁻ Li_free->SSIP Pic_free Pic⁻(solv) CIP Li⁺Pic⁻ SSIP->CIP - solvent

Caption: Ion solvation and pairing equilibria for this compound.

Conclusion

This compound is a powerful and versatile tool for probing the complex phenomena of ion solvation and association in non-aqueous media. The combination of UV-Vis spectroscopy and conductometry provides a robust framework for both qualitative and quantitative characterization of the different ionic species present in solution. The protocols and data presented in this application note offer a solid foundation for researchers to employ this compound in their own investigations, contributing to a deeper understanding of electrolyte behavior in a wide range of scientific and industrial applications. By carefully designing experiments and interpreting the resulting data, valuable insights can be gained into the fundamental principles that govern the world of ions in solution.

References

Troubleshooting & Optimization

Troubleshooting crystallization issues in Lithium picrate preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of lithium picrate (B76445).

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of lithium picrate crystals?

This compound typically forms as brilliant yellow crystals.[1] Depending on the crystallization conditions, they can sometimes be described as "feathery."[2]

Q2: Is this compound hydrated?

Yes, this compound can exist as a hydrate. Thermal gravimetric analysis has shown that it can form a monohydrate, and a metastable trihydrate form has also been reported.[3] The presence of water of crystallization is a critical factor to consider during synthesis and crystallization as it can affect solubility and crystal packing.

Q3: What are the primary safety concerns when working with this compound?

This compound is a high-energy material and should be handled with care. Its precursor, picric acid, is known to be explosive, especially when dry.[4] Picrate salts can also be sensitive to heat, shock, and friction. Always handle these compounds in small quantities and use appropriate personal protective equipment (PPE). Avoid using metal spatulas or containers with metal lids to prevent the formation of potentially more sensitive metal picrates.

Q4: What are some common solvents for the recrystallization of this compound?

Based on synthesis and purification procedures, a mixed-solvent system of acetone (B3395972) and dichloromethane (B109758) is effective. Acetone acts as the solvent in which this compound is soluble, while dichloromethane serves as an anti-solvent to induce precipitation.[3] Ethanol and ethanol-water mixtures are also commonly used for the recrystallization of picric acid and can be suitable for its salts.[4] Additionally, this compound has some solubility in acetonitrile.[2] A 1 M solution of this compound in water is also commercially available, indicating significant water solubility.[5]

Troubleshooting Crystallization Issues

This section addresses specific problems that may be encountered during the crystallization of this compound in a question-and-answer format.

Problem 1: Oiling Out - The product separates as a liquid instead of a solid.

Q: My this compound is precipitating as a sticky oil instead of crystals. What is causing this and how can I fix it?

A: "Oiling out" is a common issue in crystallization, particularly with organic salts. It occurs when the solute separates from the solution as a liquid phase before it has a chance to form a crystalline solid.

Possible Causes:

  • High Supersaturation: The solution is too concentrated, or the temperature has been lowered too quickly, leading to a rapid decrease in solubility.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the separation of an impure, low-melting-point eutectic mixture.

  • Inappropriate Solvent: The solvent may be too good, keeping the this compound dissolved even at lower temperatures, or the polarity of the solvent system may not be optimal for crystallization.

Solutions:

  • Reduce Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. A gradual cooling process is crucial for forming well-ordered crystals.

    • Use More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to redissolve the oil, and then attempt to recrystallize by cooling slowly.

  • Solvent System Modification:

    • Change Solvent Polarity: If using a single solvent, try a different one. If using a mixed solvent system (e.g., acetone/dichloromethane), adjust the ratio. You can try dissolving the oil in a minimum amount of the "good" solvent (acetone) and then slowly adding the "anti-solvent" (dichloromethane) at a slightly elevated temperature until turbidity is observed, then allow it to cool slowly.

  • Seeding:

    • Introduce a few seed crystals of pure this compound to the supersaturated solution before significant cooling. This provides a template for crystal growth and can help bypass the energy barrier for nucleation, preventing oiling out.

  • Purification:

    • Ensure the starting materials are pure. If impurities are suspected, consider a preliminary purification step of the crude this compound before the final crystallization.

Problem 2: Formation of Very Fine Needles or "Feathery" Crystals.

Q: My crystallization yields very fine, needle-like crystals that are difficult to filter and handle. How can I obtain more equant (block-like) crystals?

A: The formation of fine needles is often a result of rapid crystal growth, which can be influenced by the solvent and cooling rate.

Possible Causes:

  • Rapid Cooling: Fast cooling rates can lead to the rapid formation of many small nuclei, which then grow quickly into fine needles.

  • Solvent Effects: The choice of solvent can influence the crystal habit. Some solvents may favor growth along one crystal axis, resulting in a needle-like morphology.

Solutions:

  • Slower Crystallization Rate:

    • Decrease Cooling Rate: Employ a very slow cooling profile. This can be achieved by allowing the insulated crystallization vessel to cool to room temperature overnight, followed by slow cooling in a refrigerator.

    • Evaporation: In a suitable solvent system, slow evaporation at a constant temperature can sometimes yield larger, more well-defined crystals.

  • Solvent Selection:

    • Experiment with different solvent systems. For example, if needles are obtained from an acetone/dichloromethane mixture, try recrystallizing from an ethanol/water mixture. The different solvent-solute interactions at the crystal faces can alter the growth rates of different faces, leading to a different crystal habit.

  • Stirring:

    • The agitation rate can influence crystal size and shape. Experiment with different stirring speeds or the absence of stirring during the cooling phase.

Problem 3: No Crystals Form Upon Cooling.

Q: I have cooled my saturated this compound solution, but no crystals have formed. What should I do?

A: This is a common issue related to either insufficient supersaturation or a high energy barrier to nucleation.

Possible Causes:

  • Solution is Not Saturated: Too much solvent was used initially.

  • High Nucleation Barrier: The conditions are not favorable for the initial formation of crystal nuclei.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a small crystal of this compound to the solution to act as a template for growth.

  • Increase Supersaturation:

    • Evaporate Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the this compound. Then, allow the more concentrated solution to cool again.

    • Add an Anti-Solvent: If using a single solvent, slowly add a miscible anti-solvent (a solvent in which this compound is insoluble) until the solution becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Further Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.

Data Presentation

Table 1: Solubility of this compound in Water

Concentration (M)SolventTemperatureSource
1WaterAmbientTyger Scientific[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of alkali metal picrates.[3]

  • Reaction: Slowly add a stoichiometric amount of lithium carbonate to a 1.15% aqueous solution of picric acid with stirring. Carbon dioxide will be evolved. Continue stirring until the effervescence ceases and the solution becomes clear.

  • Initial Isolation: Pour the clear solution into a shallow dish and allow the solvent to evaporate in a well-ventilated fume hood. This will yield crude this compound crystals.

  • Purification:

    • Dissolve the crude crystals in a minimal amount of acetone.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add the acetone filtrate to a larger volume of dichloromethane (an anti-solvent) with stirring to precipitate the purified this compound.

    • Collect the purified crystals by filtration, wash with a small amount of cold dichloromethane, and dry in a vacuum desiccator.

Protocol 2: General Recrystallization from a Mixed Solvent System

This is a general procedure for recrystallizing a compound like this compound where a "good" solvent and a "poor" (anti-) solvent are known.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the "good" solvent (e.g., hot acetone) by gently warming and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of the hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., dichloromethane) dropwise with stirring until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to dry.

Visualizations

Troubleshooting_Crystallization start Start Crystallization outcome Observe Outcome start->outcome crystals Good Crystals Formed outcome->crystals Success oiling Oiling Out Occurs outcome->oiling Problem needles Fine Needles Form outcome->needles Problem no_xtals No Crystals Form outcome->no_xtals Problem end_success End: Pure Crystals crystals->end_success sol_oiling 1. Slow Cooling 2. Adjust Solvent Ratio 3. Seed Crystals oiling->sol_oiling sol_needles 1. Very Slow Cooling 2. Change Solvent 3. Adjust Stirring needles->sol_needles sol_no_xtals 1. Scratch Flask 2. Seed Crystals 3. Concentrate Solution no_xtals->sol_no_xtals sol_oiling->outcome Retry sol_needles->outcome Retry sol_no_xtals->outcome Retry

Caption: Troubleshooting workflow for common crystallization issues.

Mixed_Solvent_Recrystallization cluster_steps Mixed-Solvent Crystallization Workflow step1 1. Dissolve Crude Product in Minimum Hot 'Good' Solvent step2 2. Add 'Poor' Solvent Until Turbidity Persists step1->step2 step3 3. Add 'Good' Solvent to Re-clarify Solution step2->step3 step4 4. Cool Slowly to Induce Crystallization step3->step4 step5 5. Isolate Crystals (Filtration) step4->step5

Caption: Experimental workflow for mixed-solvent recrystallization.

References

Addressing stability issues of Lithium picrate in electrochemical cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium picrate (B76445) in electrochemical cells. Due to its inherent instability, lithium picrate presents unique challenges, and this guide aims to address common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: My cell with a this compound-based electrolyte shows a rapid drop in capacity after only a few cycles. What could be the cause?

A1: Rapid capacity fading is a common issue when working with sensitive materials like this compound. Several factors could be at play:

  • Electrolyte Decomposition: this compound can be highly reactive and may be decomposing upon interaction with the electrode materials or other electrolyte components. This decomposition can lead to the formation of insulating byproducts on the electrode surfaces, impeding lithium ion transport.

  • Electrode Material Incompatibility: The highly oxidizing nature of the picrate anion can lead to the degradation of both cathode and anode materials.

  • Thermal Instability: Even at moderately elevated temperatures generated during cycling, this compound can undergo thermal decomposition, leading to a loss of active lithium and electrolyte degradation.[1]

Q2: I am observing significant gas evolution from my cell, causing swelling. Is this normal and what should I do?

A2: This is a critical safety concern and is not normal. Gas evolution indicates a parasitic reaction, likely the decomposition of the picrate salt or the electrolyte solvent. The gases produced can be flammable and toxic.

Immediate Actions:

  • Stop the experiment immediately.

  • Disconnect the cell from any testing equipment.

  • Move the cell to a blast shield or a designated safe area for hazardous materials.

  • Do not attempt to open or puncture the swollen cell.

Potential Causes:

  • Electrochemical Decomposition: The picrate anion may be electrochemically unstable within the operating voltage window of your cell, leading to decarboxylation or other decomposition reactions that produce gaseous products.

  • Reaction with Trace Water: this compound is hygroscopic. Any residual water in your electrolyte or cell components can react with the this compound, leading to hydrolysis and gas evolution.

Q3: My cell experienced a sudden and rapid increase in temperature (thermal runaway). What are the likely causes related to this compound?

A3: Thermal runaway is a severe safety hazard. This compound is an energetic material, and its presence can significantly increase this risk.

Potential Causes:

  • Exothermic Decomposition: this compound can undergo rapid, exothermic decomposition when subjected to heat, impact, or friction.[2] An internal short circuit or localized heating during high-current cycling could trigger this decomposition.

  • Reaction with Electrode Materials: A highly exothermic reaction between this compound and the anode or cathode material at elevated temperatures can initiate thermal runaway.

Troubleshooting Guide

Issue 1: Premature Cell Failure and Poor Cycling Stability
Symptom Possible Cause Troubleshooting Step Success Indicator
Rapid and irreversible capacity lossElectrolyte decomposition at the electrode-electrolyte interphase.1. Perform cyclic voltammetry (CV) to determine the electrochemical stability window of the this compound electrolyte. 2. Conduct post-mortem analysis (XPS, FTIR) on the electrodes to identify surface contaminants.1. Stable CV trace within the operating voltage range. 2. Absence of picrate decomposition products on electrode surfaces.
Increasing internal resistanceFormation of a resistive solid electrolyte interphase (SEI) due to picrate decomposition.1. Add film-forming additives to the electrolyte to create a more stable SEI. 2. Lower the C-rate to reduce localized heating and stress on the SEI.1. Stable or decreasing internal resistance over cycling. 2. Improved capacity retention.
Inconsistent cycling performanceInhomogeneous mixing of this compound in the electrolyte or on the electrode.1. Ensure uniform dissolution of this compound in the solvent. 2. For solid-state applications, verify the homogeneity of the composite electrode.1. Reproducible cycling data across multiple cells. 2. Consistent electrochemical impedance spectroscopy (EIS) results.
Issue 2: Cell Swelling and Gas Generation
Symptom Possible Cause Troubleshooting Step Success Indicator
Visible swelling of the cell casingElectrochemical or thermal decomposition of this compound and/or the electrolyte solvent.1. Use an in-situ gas analysis technique (e.g., GC-MS) to identify the gaseous byproducts. 2. Perform differential scanning calorimetry (DSC) on the this compound and electrolyte mixture to determine the onset temperature of decomposition.[1]1. Identification of gas sources to modify the electrolyte or operating conditions. 2. Onset of decomposition is outside the cell's operating temperature range.
Gradual increase in cell pressureSlow, continuous parasitic reactions involving the picrate anion.1. Implement a stringent drying procedure for all cell components and the electrolyte to remove trace water. 2. Consider using electrolyte additives that can scavenge reactive species.1. Reduced or eliminated gas evolution during cycling. 2. Stable cell pressure over time.

Experimental Protocols

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition temperature of this compound and its mixtures with electrolyte components.

Methodology:

  • Hermetically seal 5-10 mg of the sample (this compound powder or a mixture with the electrolyte) in a stainless steel DSC pan inside an argon-filled glovebox.

  • Place the sealed pan and a reference pan in the DSC instrument.

  • Heat the sample from room temperature to 400°C at a controlled heating rate (e.g., 5, 10, 15, and 20 °C/min).

  • Record the heat flow as a function of temperature. The onset of a sharp exothermic peak indicates the decomposition temperature.[1]

Protocol 2: Electrochemical Stability Window Determination using Cyclic Voltammetry (CV)

Objective: To determine the voltage range within which the this compound-based electrolyte is stable.

Methodology:

  • Assemble a three-electrode cell (e.g., a Swagelok-type cell) in an inert atmosphere. Use a stable working electrode (e.g., glassy carbon or platinum), a lithium metal reference electrode, and a lithium metal counter electrode.

  • Fill the cell with the this compound-based electrolyte.

  • Connect the cell to a potentiostat.

  • Sweep the potential of the working electrode from the open-circuit voltage to the desired anodic and cathodic limits at a slow scan rate (e.g., 1 mV/s).

  • The onset of a significant increase in current indicates the oxidative or reductive decomposition of the electrolyte.

Visual Troubleshooting and Logic Diagrams

Troubleshooting_Capacity_Fade start Start: Rapid Capacity Fade Observed check_cv Perform Cyclic Voltammetry (CV) start->check_cv is_stable Is Electrolyte Stable in Operating Voltage Window? check_cv->is_stable post_mortem Conduct Post-Mortem Analysis (XPS, FTIR) is_stable->post_mortem No change_voltage Adjust Operating Voltage Window is_stable->change_voltage Yes find_contaminants Identify Electrode Surface Contaminants post_mortem->find_contaminants add_additives Introduce Film-Forming Additives find_contaminants->add_additives end End: Improved Stability change_voltage->end add_additives->end

Caption: Troubleshooting workflow for rapid capacity fade.

Safety_Protocol_Gas_Evolution start Gas Evolution / Swelling Detected stop_exp IMMEDIATELY STOP EXPERIMENT start->stop_exp disconnect Disconnect Cell from Equipment stop_exp->disconnect move_safe Move Cell to Safe, Ventilated Area (Blast Shield) disconnect->move_safe analyze_cause Analyze Potential Causes move_safe->analyze_cause thermal_analysis Perform DSC on Electrolyte analyze_cause->thermal_analysis Thermal Instability Suspected gas_analysis Perform In-Situ Gas Analysis (GC-MS) analyze_cause->gas_analysis Electrochemical Decomposition Suspected reformulate Reformulate Electrolyte or Adjust Operating Conditions thermal_analysis->reformulate gas_analysis->reformulate

Caption: Safety protocol for gas evolution and cell swelling.

Quantitative Data Summary

Table 1: Thermal Decomposition Onset Temperatures of Metal Picrates

CompoundDecomposition Onset Temperature (°C)
Picric Acid~175
This compound> 200 (Decomposition begins at a higher temperature than picric acid)[1]
Sodium Picrate> 200
Potassium Picrate> 200

Note: The exact decomposition temperature can vary with heating rate and sample purity.

Table 2: General Troubleshooting Parameters for Lithium-Ion Cells

ParameterAcceptable RangePotential Issue if Out of Range
Cell Temperature< 60°CThermal runaway risk increases significantly.
Internal ResistanceStable over cyclingIncreasing resistance indicates SEI growth or degradation.
Open Circuit Voltage (after rest)Stable and within expected range for SoCSignificant drop indicates self-discharge or short circuit.

This technical support center is intended as a guide. Due to the hazardous nature of this compound, all experiments should be conducted with extreme caution, following all institutional safety protocols and utilizing appropriate personal protective equipment and engineering controls such as fume hoods and blast shields.[2]

References

Minimizing impurities in the synthesis of Lithium picrate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity lithium picrate (B76445). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during the experimental process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of lithium picrate.

1. Issue: The final this compound product has a brownish or off-color tint instead of a clear yellow.

  • Question: My this compound crystals are not the expected bright yellow color. What could be the cause and how can I fix it?

  • Answer: An off-color appearance, such as a brownish tint, typically indicates the presence of impurities. These can arise from several sources:

    • Impure Picric Acid: The picric acid used as a starting material may contain residual impurities from its own synthesis, such as dinitrophenols or other nitrated byproducts.

    • Side Reactions: During the synthesis of picric acid from phenol (B47542), oxidation can lead to the formation of colored tars. To avoid this, it is recommended to first sulfonate the phenol with fuming sulfuric acid and then proceed with nitration.[1]

    • Reaction with Metals: Picric acid can react with certain metals to form unstable and colored metal picrates.[1] Ensure that your reaction vessel is glass or another inert material.

    Solution:

    • Purify the Picric Acid: Before use, recrystallize the picric acid. A common method is to dissolve it in hot deionized water and allow it to slowly cool, forming pure crystals.

    • Recrystallize the this compound: The final this compound product can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol (B145695) or acetone-water mixture) and allow it to cool slowly to form high-purity crystals. The impurities will remain in the mother liquor.

    • Washing: Wash the filtered this compound crystals with a small amount of cold, appropriate solvent to remove any remaining surface impurities.

2. Issue: The yield of this compound is significantly lower than expected.

  • Question: I am experiencing a low yield in my this compound synthesis. What are the potential reasons and how can I improve it?

  • Answer: A low yield can be attributed to several factors throughout the experimental process:

    • Incomplete Reaction: The reaction between lithium carbonate/hydroxide (B78521) and picric acid may not have gone to completion. Ensure thorough mixing and adequate reaction time. The reaction is generally rapid, as indicated by the cessation of carbon dioxide bubbling when using lithium carbonate.[2]

    • Loss During Workup: Product can be lost during filtration and transfer steps. Ensure all equipment is properly rinsed with the mother liquor to recover as much product as possible.

    • Solubility in Wash Solvent: Using a wash solvent in which this compound has significant solubility will lead to product loss. Use a minimal amount of ice-cold solvent for washing.

    • pH of the Reaction Mixture: The pH of the solution can influence the equilibrium of the reaction. While specific optimal pH ranges for this compound synthesis are not extensively documented in the provided results, ensuring the complete neutralization of picric acid is crucial.

    Solution:

    • Optimize Reaction Conditions: Ensure the lithium source (lithium carbonate or hydroxide) is added slowly and with stirring to the picric acid solution to ensure a complete reaction.

    • Careful Handling: Be meticulous during filtration and washing steps to minimize mechanical loss of the product.

    • Solvent Selection: Choose a recrystallization and washing solvent where this compound has high solubility at high temperatures and low solubility at low temperatures to maximize recovery.

3. Issue: The presence of water in the final product.

  • Question: How can I determine the water content in my this compound sample, and how can I remove it?

  • Answer: this compound, like other alkali metal picrates, can contain crystalline water.[3]

    • Detection and Quantification: The most common and accurate method for determining water content in solid samples is Karl Fischer titration.[3] This technique is highly specific to water and can detect even trace amounts. Thermogravimetric analysis (TGA) can also indicate the presence of water through weight loss at temperatures corresponding to dehydration.

    Solution:

    • Drying: To remove water, the this compound can be dried in a vacuum oven at a controlled temperature. It is important to note that heating should be done with caution due to the explosive nature of picric acid and its salts.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in this compound synthesis?

  • Answer: The primary sources of impurities in this compound are the starting materials.

    • From Picric Acid: Impurities from the synthesis of picric acid, such as mono- and dinitrophenols, and polymeric tars, can be carried over.[1]

    • From Lithium Source: The purity of the lithium carbonate or lithium hydroxide is also critical. Common impurities in technical-grade lithium salts can include other alkali and alkaline earth metals (e.g., sodium, potassium, calcium, magnesium) and various anions.

2. What analytical techniques are recommended for assessing the purity of this compound?

  • Answer: A combination of techniques is often used for comprehensive purity analysis:

    • Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to identify the characteristic functional groups of the picrate anion and to detect the presence of unexpected functional groups from impurities.

    • X-ray Fluorescence (XRF): Useful for detecting the presence of heavier elemental impurities. However, it cannot detect lithium itself.[2]

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for quantifying trace metal impurities.

    • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and decomposition temperature, which are indicative of purity. Impurities will typically lower and broaden the melting point.

    • Karl Fischer Titration: Specifically for determining water content.[3]

3. What is a suitable experimental protocol for synthesizing high-purity this compound?

  • Answer: The following is a general protocol based on the reaction of lithium carbonate with picric acid:

    • Prepare Picric Acid Solution: Dissolve a known quantity of high-purity picric acid in deionized water. A 1.15% solution has been used in published procedures.[2]

    • Reaction: Slowly add a stoichiometric amount of lithium carbonate to the picric acid solution with constant stirring. The reaction is complete when the effervescence of carbon dioxide ceases.[2]

    • Crystallization: The resulting clear solution can be concentrated by gentle heating or by allowing the solvent to evaporate in a well-ventilated fume hood to yield crude crystals.

    • Purification (Recrystallization): Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture with water). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Drying: Dry the purified crystals in a vacuum oven at a controlled, low temperature.

4. How does pH affect the synthesis of this compound?

  • Answer: The synthesis of this compound is an acid-base reaction. Picric acid is a strong acid, and it reacts with a lithium base (lithium carbonate or lithium hydroxide) to form the salt, this compound, and water (and carbon dioxide if lithium carbonate is used). Maintaining a basic or neutral pH by the end of the reaction ensures that all the picric acid has been converted to the picrate salt. If the solution remains acidic, it indicates an incomplete reaction and the presence of unreacted picric acid as an impurity.

Data Summary

The following table summarizes the impact of purification by recrystallization on the purity of a synthesized metal picrate. While specific quantitative data for this compound is not available in the provided search results, this table illustrates the expected outcome based on general principles of recrystallization.

ParameterBefore RecrystallizationAfter RecrystallizationAnalytical Method
Appearance Yellow to brownish crystalsBright yellow, well-defined crystalsVisual Inspection
Purity (by DSC) Lower, broader melting pointSharper, higher melting pointDSC
Water Content VariableLower and more consistentKarl Fischer Titration
Metal Impurities Higher concentrationSignificantly reducedICP-OES/MS
Organic Impurities Detectable levelsBelow detection limitsHPLC/GC-MS

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound, including key troubleshooting checkpoints.

LithiumPicrateSynthesis Workflow for High-Purity this compound Synthesis start Start reagents 1. Prepare High-Purity Reagents (Picric Acid & Lithium Salt) start->reagents synthesis 2. Synthesis Reaction (e.g., Li2CO3 + Picric Acid) reagents->synthesis check_color Check Solution Color synthesis->check_color crystallization 3. Crude Crystallization check_color->crystallization Clear Yellow troubleshoot_color Troubleshoot: - Impure Picric Acid - Side Reactions - Recrystallize Picric Acid check_color->troubleshoot_color Off-color recrystallization 4. Recrystallization crystallization->recrystallization filtration 5. Filtration & Washing recrystallization->filtration low_yield Low Yield? filtration->low_yield drying 6. Drying analysis 7. Purity Analysis (FT-IR, DSC, ICP, etc.) drying->analysis final_product High-Purity this compound analysis->final_product troubleshoot_color->reagents troubleshoot_yield Troubleshoot: - Incomplete Reaction - Loss during workup - Optimize conditions troubleshoot_yield->synthesis low_yield->drying No low_yield->troubleshoot_yield Yes

Workflow for High-Purity this compound Synthesis

References

Technical Support Center: Lithium Picrate Handling, Drying, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling, drying, and storage of lithium picrate (B76445). It is crucial to understand that lithium picrate, like other picrate salts, is an energetic material and can be explosive when dry . Therefore, standard laboratory procedures for drying and storing hygroscopic compounds are not applicable and can be extremely dangerous.

Disclaimer: The information provided herein is for guidance purposes only and should be used in conjunction with a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Frequently Asked Questions (FAQs)

Q1: Is it safe to dry this compound completely for long-term storage?

A1: No, it is extremely dangerous to completely dry this compound for storage. Dry picric acid and its salts, including this compound, are highly sensitive to shock, friction, and heat, posing a significant explosion hazard.[1][2][3][4] For safe storage, this compound must be kept wet, typically with a minimum of 10% water content by mass.[1][2] Chemical manufacturing guidelines often recommend disposal after two years from the date of opening.[1] Regular inspection (e.g., every 3-6 months) is necessary to ensure the material remains adequately hydrated.[1][3]

Q2: My this compound appears dry or has formed crystals. What should I do?

A2: Do not touch or attempt to open the container. If you encounter a container of this compound that appears dry or shows crystallization around the lid, it should be treated as a potential explosive.[1][2][5] Immediately secure the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) office or equivalent for emergency disposal.[5]

Q3: What is the recommended method for storing this compound in the laboratory?

A3: this compound should be stored in its original container in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[2][5] It is advisable to place the primary container within a secondary polyethylene (B3416737) container.[2][5] Store it separately from incompatible materials such as oxidizers, reducing agents, metals, and bases.[2] Do not use metal containers or containers with metal lids, as this can lead to the formation of highly sensitive metal picrate salts.[4][5]

Q4: How can I determine the water content of my this compound sample?

A4: The most common and accurate method for determining water content in chemical compounds is Karl Fischer titration.[6][7] This technique can precisely measure water content down to parts per million (ppm) levels. For energetic materials, this is a standard and recommended procedure.

Q5: Are there alternative methods to Karl Fischer titration for water content analysis?

A5: Yes, other methods can be employed, though they may have different levels of precision and potential challenges:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[8][9] A mass loss step corresponding to the dehydration of this compound monohydrate can be used to quantify the water content.

  • Gas Chromatography (GC): GC can be a suitable alternative for measuring water content in complex organic matrices, especially when Karl Fischer titration is problematic due to interfering side reactions.[10][11]

  • Loss on Drying: While a simpler method, this is not recommended for this compound due to the risk of explosion when the material becomes completely dry. If used for process control under strictly controlled conditions, it must not be used to dry the bulk material for storage.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Difficulty in weighing a precise amount of hydrated this compound due to its consistency. The material is a wet paste, making accurate weighing challenging.Prepare a stock solution of known concentration and use volumetric dispensing for experiments. See the experimental protocol below for preparing a standard solution.
Inconsistent experimental results. The water content of the this compound may be variable or unknown, affecting the molar concentration.Determine the water content of your batch of this compound using an appropriate analytical method (e.g., Karl Fischer titration or TGA) to accurately calculate the concentration of your solutions.
Precipitation occurs when preparing a solution. The solubility limit may have been exceeded, or the solvent may be inappropriate.Consult solubility data for this compound in your chosen solvent. Ensure the material is fully dissolved before use, employing gentle heating or sonication if deemed safe for this energetic material.

Quantitative Data Summary

Parameter Value Source
Hydration StateTypically exists as a monohydrate (LiC₆H₂N₃O₇·H₂O).N/A
Dehydration Temperature RangeDehydration of the monohydrate occurs between 350 K and 500 K (77 °C to 227 °C).N/A
Minimum Water Content for Safe Storage≥ 10% by mass.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol describes the preparation of a this compound solution of a known approximate concentration, which can be standardized for subsequent experiments.

  • Safety Precautions: Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves (e.g., nitrile or neoprene).[5] Avoid using metal spatulas.[2][4]

  • Weighing: Tare a glass beaker on an analytical balance. Using a non-metal spatula, transfer an approximate amount of wet this compound into the beaker and record the mass.

  • Dissolution: Add a precise volume of deionized water or another suitable solvent to the beaker. Stir gently with a magnetic stirrer until the this compound is fully dissolved.

  • Quantitative Transfer: Carefully transfer the solution to a volumetric flask of an appropriate size. Rinse the beaker several times with the solvent and add the rinsings to the volumetric flask to ensure all the this compound has been transferred.

  • Dilution: Add the solvent to the volumetric flask until the meniscus reaches the calibration mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Standardization: The exact concentration of the prepared solution should be determined using an appropriate analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a calibration curve prepared from a certified standard if available.

Protocol 2: Controlled Dehydration of this compound for Immediate Experimental Use

Warning: This procedure should only be performed on small quantities of material immediately before its use in an experiment. Do not store the dried material.

  • Safety Precautions: This procedure must be conducted in a facility designed to handle energetic materials. An explosion-proof vacuum oven is highly recommended.[3][7][12] A thorough risk assessment must be performed.

  • Sample Preparation: Spread a small, precisely weighed amount of wet this compound in a thin layer on a glass or ceramic dish. Do not use metal containers.

  • Drying: Place the dish in a vacuum oven at a temperature at the lower end of the dehydration range (e.g., 80-100 °C). Apply a gentle vacuum.

  • Monitoring: Monitor the mass of the sample periodically until the desired, calculated mass (corresponding to the anhydrous form) is approached. Do not dry to completion if the material will be handled in a dry state. For many applications, a partially dried material may be suitable and is safer.

  • Immediate Use: Once the desired level of hydration is reached, cool the sample in a desiccator and use it immediately.

  • Disposal of Residue: Any unused dried material must be rehydrated or disposed of according to your institution's hazardous waste procedures.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis weigh Weigh wet This compound dissolve Dissolve in solvent weigh->dissolve transfer Quantitative transfer dissolve->transfer dilute Dilute to final volume transfer->dilute standardize Standardize solution (e.g., UV-Vis) dilute->standardize use Use in experiment standardize->use

Caption: Workflow for preparing a standardized this compound solution.

troubleshooting_hydration start This compound Hydration Issue? check_appearance Does the material appear dry or crystallized? start->check_appearance stop STOP! Do not handle. Contact EHS. check_appearance->stop Yes inconsistent_results Are experimental results inconsistent? check_appearance->inconsistent_results No determine_water Determine water content (e.g., Karl Fischer, TGA). inconsistent_results->determine_water Yes safe_storage Is the material stored correctly (wet, sealed, cool)? inconsistent_results->safe_storage No adjust_calcs Adjust calculations based on accurate water content. determine_water->adjust_calcs correct_storage Review and correct storage procedures. safe_storage->correct_storage No proceed Proceed with caution. safe_storage->proceed Yes

References

Technical Support Center: Enhancing Lithium Picrate-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithium Picrate-based electrolytes. The information is designed to help address common experimental challenges and enhance electrolyte performance.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and use of this compound-based electrolytes.

Issue Potential Cause Recommended Action
Low Ionic Conductivity 1. High Viscosity: The solvent system may be too viscous, impeding ion mobility. 2. Incomplete Salt Dissociation: The lithium picrate (B76445) salt may not be fully dissolved or is forming ion pairs. 3. Low Salt Concentration: The concentration of this compound may be insufficient to provide adequate charge carriers.1. Solvent Optimization: Consider using a lower viscosity co-solvent or a different solvent system altogether. 2. Increase Salt Dissociation: Gently heat the electrolyte during preparation to aid dissolution. Ensure the salt is of high purity. 3. Optimize Concentration: Systematically vary the this compound concentration to find the optimal balance between charge carrier density and viscosity/ion pairing effects.
Poor Electrochemical Stability (Narrow Electrochemical Window) 1. Solvent Decomposition: The solvent may be oxidizing at the cathode or reducing at the anode within the desired voltage range. 2. Salt Decomposition: The picrate anion may be electrochemically active at the operating potentials. 3. Presence of Impurities: Water or other protic impurities can lead to parasitic reactions and a narrower stability window.[1][2][3]1. Solvent Selection: Choose solvents with a known wide electrochemical stability window. 2. Electrochemical Characterization: Perform cyclic voltammetry to determine the precise electrochemical window of your electrolyte formulation.[4][5][6][7] 3. Purification: Ensure all components (salt and solvents) are rigorously dried and handled in an inert atmosphere (e.g., a glovebox) to minimize water content.[1][2]
Rapid Capacity Fade in Battery Cycling 1. Unstable Solid Electrolyte Interphase (SEI): A poorly formed or unstable SEI layer on the anode can lead to continuous electrolyte consumption and loss of active lithium.[8] 2. Electrode Material Incompatibility: The this compound or its decomposition products may be reacting with the anode or cathode material. 3. Dendrite Formation: The growth of lithium dendrites can lead to short circuits and rapid cell failure.[8]1. SEI-Forming Additives: Introduce additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to promote the formation of a stable SEI layer.[9][10] 2. Material Compatibility Studies: Conduct compatibility tests by storing electrode materials in the electrolyte at elevated temperatures and analyzing for any changes. 3. Electrolyte Additives: Certain additives can suppress dendrite growth.[11] Consider using polymer electrolytes which can also inhibit dendrite formation.[12][13]
Thermal Instability 1. Low Decomposition Temperature of Salt: this compound may have a lower thermal decomposition temperature compared to other lithium salts. 2. Volatile Solvents: The use of low-boiling-point solvents can lead to pressure buildup and safety hazards at elevated temperatures.1. Thermal Analysis: Use techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the thermal decomposition temperature of the electrolyte.[14][15] 2. High-Boiling Point Solvents: Employ solvents with higher boiling points and better thermal stability.
Inconsistent Experimental Results 1. Variability in Material Purity: Impurities in the this compound or solvents can significantly affect performance. 2. Moisture Contamination: Absorption of atmospheric water during electrolyte preparation or cell assembly.[1][2][3][16] 3. Inconsistent Preparation Procedure: Variations in mixing times, temperatures, or component ratios.1. Purification and Characterization: Purify the this compound and solvents before use. Characterize the purity using appropriate analytical techniques.[17][18][19] 2. Inert Atmosphere: Prepare and handle electrolytes in a glovebox with low moisture and oxygen levels. 3. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for electrolyte preparation.

Frequently Asked Questions (FAQs)

1. How can I improve the ionic conductivity of my this compound-based electrolyte?

To enhance ionic conductivity, consider the following strategies:

  • Optimize Salt Concentration: There is typically an optimal concentration for maximum conductivity. Below this point, there are too few charge carriers. Above it, increased viscosity and ion pairing can reduce conductivity.

  • Solvent Selection: Use a solvent system with a high dielectric constant to promote salt dissociation and low viscosity to facilitate ion transport. Mixtures of solvents, such as a high dielectric constant solvent (e.g., ethylene (B1197577) carbonate) with a low viscosity solvent (e.g., dimethyl carbonate), are often effective.

  • Use of Additives: Certain additives can enhance ion mobility.

  • Temperature: Increasing the temperature will generally increase ionic conductivity, but be mindful of the thermal stability of your electrolyte.

2. What is the expected electrochemical stability window for a this compound-based electrolyte?

The electrochemical stability window is highly dependent on the solvent system used.[20] Generally, the stability is limited by the oxidation of the solvent at the cathode and the reduction of the solvent or the picrate anion at the anode.[4] To determine the precise window for your specific formulation, it is essential to perform cyclic voltammetry using inert electrodes (e.g., platinum or glassy carbon).[5][6][7] The usable voltage range for a battery is ultimately determined by the interaction of the electrolyte with the specific anode and cathode materials.[20]

3. How does water content affect the performance of this compound electrolytes?

Water is highly detrimental to the performance of most non-aqueous lithium-ion battery electrolytes.[1][2][3] Even trace amounts of water can:

  • React with the lithium salt and solvents.

  • Lead to the formation of acidic species, which can corrode electrode materials and current collectors.[2]

  • Negatively impact the formation and stability of the SEI layer.[2][8]

  • Increase the internal resistance of the cell.[2]

  • Cause gas generation, leading to cell swelling.[2]

It is crucial to use anhydrous solvents and salts and to prepare and handle the electrolyte in an inert, dry atmosphere.

4. What are some recommended additives for improving the performance of this compound electrolytes?

While research on additives specifically for this compound is limited, principles from the broader field of lithium-ion batteries can be applied. Common additives and their functions include:

  • SEI Formers: Vinylene carbonate (VC), fluoroethylene carbonate (FEC), and succinic anhydride (B1165640) (SA) are known to form a more stable and protective SEI layer on graphite (B72142) anodes.[9][21]

  • Cathode Stabilizers: Additives can be used to create a protective layer on the cathode, especially for high-voltage applications, preventing electrolyte oxidation and dissolution of transition metals from the cathode.[21]

  • Overcharge Protection: Redox shuttle additives can prevent cell damage from overcharging.[9]

The choice and concentration of additives need to be experimentally optimized for your specific system.

5. What are the key safety precautions when working with this compound?

This compound, like other picrate salts, is an energetic material and should be handled with care. Key safety precautions include:

  • Avoid Friction and Impact: Picrate salts can be sensitive to shock and friction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Handling: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from heat sources and incompatible materials.

  • Disposal: Dispose of as hazardous waste according to institutional and local regulations.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Data Presentation

Table 1: Comparison of Properties for Common Lithium Salts in Electrolytes

Note: Data for this compound is not widely available and should be determined experimentally. The values below for other common salts are provided for comparative purposes.

Lithium Salt Typical Concentration (M) Ionic Conductivity (mS/cm) in EC/DMC (1:1) Thermal Decomposition Temperature (°C)
LiPF₆1.0~11> 70[22]
LiBF₄1.0~7> 100
LiClO₄1.0~9> 200
LiTFSI1.0~9> 360[22]
This compound To be determinedTo be determinedTo be determined

Table 2: Common Solvents for Lithium-ion Battery Electrolytes

Solvent Abbreviation Boiling Point (°C) Dielectric Constant (ε) Viscosity (mPa·s at 25°C)
Ethylene CarbonateEC24889.81.90 (at 40°C)
Propylene CarbonatePC24264.92.53
Dimethyl CarbonateDMC903.10.59
Diethyl CarbonateDEC1272.80.75
Ethyl Methyl CarbonateEMC1073.00.65

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Electrolyte

  • Environment: Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Drying: Dry all glassware in a vacuum oven at 120°C overnight and transfer to the glovebox while hot. Dry this compound under vacuum at an appropriate temperature (to be determined based on its thermal stability) for 24-48 hours. Use battery-grade anhydrous solvents.

  • Mixing: a. In a volumetric flask, add the desired amount of the solvent or solvent mixture. b. Slowly add the pre-weighed this compound salt to the solvent while stirring with a magnetic stir bar. c. Stir the solution until the salt is completely dissolved. Gentle heating (e.g., 40-50°C) can be used to aid dissolution, but avoid excessive temperatures.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Measurement of Electrochemical Stability Window using Cyclic Voltammetry (CV)

  • Cell Assembly: Assemble a three-electrode cell inside a glovebox. Use a glassy carbon or platinum working electrode, a lithium metal reference electrode, and a lithium metal counter electrode.

  • Electrolyte Filling: Fill the cell with the this compound-based electrolyte.

  • CV Measurement: a. Connect the cell to a potentiostat. b. Set the potential range for the scan. A wide range is initially recommended (e.g., from -0.5 V to 5.5 V vs. Li/Li⁺). c. Set a scan rate (e.g., 10 mV/s). d. Run the cyclic voltammogram for several cycles.

  • Data Analysis: The electrochemical stability window is the potential range where no significant oxidation or reduction currents are observed. The onset of a sharp increase in current indicates the limit of the stability window.[20]

Visualizations

Troubleshooting_Workflow start Low Ionic Conductivity Observed check_viscosity Is the solvent viscosity high? start->check_viscosity check_dissolution Is the salt fully dissolved? check_viscosity->check_dissolution No optimize_solvent Action: Use lower viscosity co-solvent check_viscosity->optimize_solvent Yes check_concentration Is the salt concentration optimal? check_dissolution->check_concentration Yes heat_stir Action: Gently heat and stir check_dissolution->heat_stir No vary_concentration Action: Systematically vary concentration check_concentration->vary_concentration

Troubleshooting workflow for low ionic conductivity.

SEI_Formation_Pathway cluster_anode Anode Surface cluster_electrolyte Electrolyte Bulk anode Graphite Anode electrolyte This compound Electrolyte reduction Electrochemical Reduction at Anode Surface electrolyte->reduction additive SEI-forming Additive (e.g., VC) additive->reduction sei_layer Stable SEI Layer Formation reduction->sei_layer passivation Anode Passivation: Prevents further electrolyte decomposition sei_layer->passivation

Conceptual pathway for SEI formation using additives.

References

Troubleshooting poor reproducibility in experiments involving Lithium picrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in experiments involving lithium picrate (B76445). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My experimental results with lithium picrate are inconsistent. What are the most common sources of variability?

Poor reproducibility in experiments with this compound often stems from its inherent chemical instability and sensitivity to environmental factors. Key sources of variability include:

  • Hydration State: this compound can exist in different hydrated forms, such as a monohydrate or a trihydrate in a metastable phase.[1][2] The amount of crystalline water can influence its properties and reactivity.[1] Inconsistent hydration levels between batches or even within the same batch over time can lead to significant variations in experimental outcomes.

  • Impurities: The purity of this compound is crucial. Impurities can arise from the synthesis process, such as unreacted picric acid or precursor salts.[3] Additionally, picric acid can react with various metals (except tin and aluminum), concrete, bases, and ammonia (B1221849) to form highly unstable and sensitive picrate salts.[4][5][6] These unintended side products can interfere with your experiments.

  • Degradation: this compound, like other picrate salts, can decompose over time, especially when exposed to heat, light, or incompatible substances.[7][8] The degradation products can alter the chemical properties of your sample and affect your results.

  • Solution Stability: The stability of this compound solutions can be influenced by factors such as the solvent, pH, and storage conditions. For instance, the color of picrate solutions, which is often used for colorimetric quantification, is pH-dependent.[9]

  • Handling Procedures: Inconsistent handling, such as using metal spatulas which can lead to the formation of sensitive metal picrates, can introduce variability.[6]

Q2: How does the hydration state of this compound affect experimental reproducibility?

The number of water molecules associated with the this compound crystal lattice (its hydration state) can significantly impact its molecular weight and potentially its solubility and reactivity.[1][2] If the hydration state is not consistent across different batches of this compound, the molar concentration of your solutions will vary even if you weigh out the same mass. This can lead to significant errors in quantitative experiments. For example, research has identified both a 1.0 hydrate (B1144303) and a 3.0 hydrate (in a metastable phase) for this compound.[1]

Q3: What are the best practices for preparing and storing this compound solutions to ensure consistency?

To enhance the reproducibility of your experiments, adhere to the following best practices for solution preparation and storage:

  • Use High-Purity Reagents: Start with high-purity this compound and ensure the solvent is of an appropriate grade for your application.[10]

  • Consistent Solvent: Use the same solvent and preparation method for each experiment. Water is a common solvent for preparing this compound solutions.[10]

  • Control pH: If your experiment is sensitive to pH, buffer the solution or measure and adjust the pH consistently. The picrate anion's absorbance is pH-dependent, which is critical for colorimetric assays.[9]

  • Proper Storage: Store this compound solutions in a cool, dry, and dark place in a tightly sealed, non-metallic container to prevent degradation and contamination.[6][10] Avoid contact with direct sunlight.[10]

  • Fresh Solutions: Whenever possible, prepare fresh solutions for each set of experiments to minimize the effects of degradation over time.

  • Homogenization: Ensure the solution is well-homogenized before use, especially if it has been stored for a period.[10]

Q4: Can the pH of my experimental system affect the results when using this compound?

Yes, pH can have a significant impact on experiments involving this compound. The picrate ion itself is the conjugate base of picric acid, a strong acid. Therefore, the pH of the solution will determine the protonation state of the picrate. This is particularly important for:

  • Colorimetric Quantification: The yellow color of picrate solutions is due to the picrate anion. In acidic solutions, the formation of the undissociated, colorless picric acid will reduce the color intensity, affecting quantitative measurements based on absorbance.[9]

  • Reactivity and Interactions: The charge and chemical nature of the picrate species can influence its interaction with other molecules in your system. In biological assays, pH can affect both the stability of your target molecules and their interaction with this compound.

  • Lithium Ion Activity: While the focus is often on the picrate anion, the overall pH of the solution can influence the behavior of the lithium cation, especially in systems where competitive binding or ion exchange processes can occur.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Inconsistent results in colorimetric assays.
  • Possible Cause: Variation in the pH of the solutions.

  • Troubleshooting Steps:

    • Verify the pH of all buffers and solutions used in the assay.

    • Ensure the final pH of the reaction mixture is consistent across all samples.

    • Consider using a buffered solution for dilutions to maintain a stable pH.

    • If measuring picrate concentration, ensure the pH is high enough to fully deprotonate the picric acid to the colored picrate anion.[9]

Issue 2: Unexpected precipitates or changes in solution appearance.
  • Possible Cause: Formation of insoluble picrate salts or degradation of the this compound.

  • Troubleshooting Steps:

    • Review all reagents and materials that come into contact with the this compound solution. Avoid contact with incompatible metals (e.g., copper, lead, zinc, iron), bases, and concrete.[4][5][6]

    • Use non-metallic spatulas and glassware for handling.[6]

    • Store this compound solutions protected from light and heat to prevent decomposition.[10]

    • If a precipitate forms, analyze it if possible to identify its composition. This could reveal contamination in your system.

Issue 3: Gradual loss of compound activity over time.
  • Possible Cause: Decomposition of this compound in solution or as a solid.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound for each experiment.

    • If using a stock solution, perform a quality control check (e.g., UV-Vis spectroscopy) before each use to monitor for signs of degradation.

    • Store solid this compound in a cool, dark, and dry environment.[10] Ensure the container is tightly sealed.

Data Summary

Table 1: Thermal Properties of Alkali Metal Picrates

CompoundDecomposition Start Temperature (K)Heat of Decomposition (J/g)Activation Energy (kJ/mol)
Picric Acid~430Lower than picrates-
This compoundHigher than picric acidLower than picric acid127.4
Sodium PicrateHigher than picric acidLower than picric acid151.3
Potassium PicrateHigher than picric acidLower than picric acid207.9
Rubidium PicrateHigher than picric acidLower than picric acid204.9
Cesium PicrateHigher than picric acidLower than picric acid172.8

Source: Adapted from studies on the synthesis and properties of alkali metal picrates.[1][2]

Table 2: Hydration States of Alkali Metal Picrates

CompoundCrystalline H₂O Content
This compound1.0 hydrate (metastable 3.0 hydrate)
Sodium Picrate1.0 hydrate
Potassium PicrateAnhydrate
Rubidium PicrateAnhydrate
Cesium PicrateAnhydrate

Source: Based on thermal gravimetric and Karl Fischer analysis.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Standardized 1 M this compound Aqueous Solution

This protocol outlines the steps for preparing a standardized aqueous solution of this compound, taking into account potential sources of variability.

Materials:

  • This compound (high purity)

  • Deionized or distilled water[16]

  • Volumetric flask (Class A)

  • Analytical balance

  • Non-metallic spatula[6]

  • pH meter

Procedure:

  • Determine the Hydration State: Before weighing, if possible, determine the hydration state of your solid this compound using techniques like Thermal Gravimetric Analysis (TGA) or Karl Fischer titration to accurately calculate the required mass for a 1 M solution.[1] If this is not feasible, use the molecular weight corresponding to the hydration state specified by the manufacturer and be consistent in its use for all calculations.

  • Weighing: Accurately weigh the calculated mass of this compound using an analytical balance. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Dissolution: Carefully transfer the weighed this compound to a volumetric flask of the desired volume. Use a powder funnel to avoid spillage.

  • Add Solvent: Add a portion of deionized or distilled water to the flask, ensuring it is less than the final volume.

  • Dissolve Completely: Swirl the flask gently to dissolve the this compound completely. Avoid vigorous shaking that could introduce air bubbles.

  • Bring to Volume: Once the solid is fully dissolved, add deionized or distilled water to the calibration mark of the volumetric flask.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Measure pH (Optional but Recommended): Measure and record the pH of the final solution. This can be a useful quality control parameter for future batches.

  • Storage: Transfer the solution to a clean, clearly labeled, and tightly sealed amber glass or other non-metallic container. Store in a cool, dark, and dry place.[10]

Protocol 2: Quantification of this compound using UV-Visible Spectrophotometry

This protocol provides a method for quantifying the concentration of this compound in an aqueous solution, which can be used as a quality control measure.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Buffered diluent (e.g., phosphate (B84403) buffer, pH 7.4)

  • UV-Visible spectrophotometer

  • Quartz or glass cuvettes

Procedure:

  • Prepare Standards: Create a series of calibration standards by performing serial dilutions of your stock this compound solution with the buffered diluent.

  • Set Spectrophotometer Wavelength: Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λ_max) for the picrate anion, which is typically around 354 nm. A full spectrum scan of a standard can confirm the λ_max.

  • Measure Absorbance: Measure the absorbance of the blank (buffered diluent), each standard, and your unknown samples.

  • Create Calibration Curve: Plot the absorbance of the standards versus their known concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

  • Calculate Unknown Concentration: Use the absorbance of your unknown sample and the equation from the calibration curve to calculate the concentration of this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Reproducibility with this compound cluster_reagent Reagent Quality Checks cluster_protocol Protocol Review cluster_env Environmental Factors start Poor Reproducibility Observed check_reagent 1. Verify Reagent Quality start->check_reagent check_protocol 2. Review Experimental Protocol start->check_protocol check_env 3. Assess Environmental Factors start->check_env purity Purity & Impurities check_reagent->purity hydration Hydration State check_reagent->hydration age Age & Storage check_reagent->age weighing Consistent Weighing check_protocol->weighing ph pH Control check_protocol->ph handling Handling Procedures (e.g., no metal spatulas) check_protocol->handling temp Temperature check_env->temp light Light Exposure check_env->light solution Implement Corrective Actions purity->solution hydration->solution age->solution weighing->solution ph->solution handling->solution temp->solution light->solution end_good Reproducibility Improved solution->end_good end_bad Issue Persists: Further Investigation solution->end_bad

Caption: A workflow for troubleshooting poor reproducibility.

Lithium_Picrate_Stability_Factors lp_stability This compound Stability hydration Hydration State (Mono- vs. Tri-hydrate) lp_stability->hydration affects impurities Impurities (Metal Picrates, Precursors) lp_stability->impurities affected by ph pH (Protonation State) lp_stability->ph dependent on light Light Exposure (Photodegradation) lp_stability->light degraded by temp Temperature (Thermal Decomposition) lp_stability->temp degraded by storage Storage Conditions (Container, Atmosphere) lp_stability->storage maintained by

References

Optimizing the Formation of Lithium Picrate Complexes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the reaction conditions for the formation of lithium picrate (B76445) complexes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of lithium picrate complexes, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).- Ensure efficient stirring to promote reactant interaction.
Poor quality of starting materials: Impure picric acid or lithium salt.- Use high-purity, anhydrous starting materials. Recrystallize picric acid if necessary.- Verify the identity and purity of starting materials before use.
Incorrect stoichiometry: Inaccurate measurement of reactants.- Carefully and accurately weigh all reactants. Consider using a slight excess of the lithium salt to ensure complete reaction of the picric acid.
Precipitation of reactants: The lithium salt or picric acid may not be fully dissolved in the chosen solvent.- Select a solvent in which both reactants are sufficiently soluble at the reaction temperature.- Consider using a co-solvent system to improve solubility.
Formation of Impurities/Side Products Decomposition of picric acid: High reaction temperatures can lead to the decomposition of picric acid.- Maintain the reaction temperature at a moderate level. A study on lead picrate synthesis suggests that the reaction can proceed at room temperature or be gently warmed.[1]
Presence of water: Water can interfere with the reaction and lead to the formation of hydrated complexes or other byproducts.- Use anhydrous solvents and dry glassware. Store starting materials in a desiccator.
Reaction with metal contaminants: Picric acid can react with various metals to form highly sensitive and explosive metal picrates.[2]- Use glass or Teflon-lined reactors and equipment. Avoid contact with metals such as copper, lead, zinc, and iron.[2]
Difficulty in Product Isolation/Crystallization High solubility of the product in the reaction solvent: The this compound complex may remain dissolved in the solvent.- After the reaction is complete, cool the solution in an ice bath to induce crystallization.- If the product is still soluble, consider adding a non-polar anti-solvent (e.g., hexane) to precipitate the complex.- Concentrate the solution by removing some of the solvent under reduced pressure.
Formation of an oil instead of a solid: The product may separate as an oil rather than a crystalline solid.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the desired product if available.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool slowly.
Product is Unstable Presence of residual picric acid: Unreacted picric acid can make the final product more sensitive.- Purify the product thoroughly by recrystallization to remove any unreacted picric acid.[3]
Formation of anhydrous picrate: Anhydrous picrate salts can be more sensitive to friction than their hydrated forms.[4]- The synthesis of this compound in aqueous solution typically yields a hydrated form (monohydrate).[4] Avoid excessive drying at high temperatures which could lead to the formation of the anhydrous and more sensitive form.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take when working with picric acid and its salts?

A1: Picric acid and its metal salts are energetic materials and can be explosive, especially when dry.[2] Always handle them with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[3] Picric acid should be stored wet with at least 10% water to minimize the risk of explosion.[2] Avoid contact with metals, bases, and reducing agents.[2] Never use metal spatulas for handling picric acid or its salts.[2]

Q2: How can I purify the synthesized this compound complex?

A2: Recrystallization is a common and effective method for purifying picrate salts.[3] The crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695), acetone) and then allowed to cool slowly to form pure crystals.[3][4] Washing the collected crystals with a small amount of cold solvent can help remove residual impurities.[3]

Q3: What is the typical stoichiometry for the reaction between a lithium salt and picric acid?

A3: The reaction between a lithium salt and picric acid is typically carried out in a 1:1 molar ratio of the picrate anion to the lithium cation. However, to ensure the complete consumption of picric acid, a slight excess of the lithium salt (e.g., 1.05 to 1.1 equivalents) can be used.

Q4: How does the choice of solvent affect the reaction?

A4: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. The ideal solvent should dissolve both the lithium salt and picric acid to a reasonable extent at the reaction temperature. Water is a common solvent for the synthesis of alkali metal picrates.[4] Organic solvents like ethanol or acetone (B3395972) can also be used, particularly for the purification of the product by recrystallization.[3][4] The polarity of the solvent can influence the solubility of the reactants and the product, thereby affecting the reaction rate and yield.

Q5: What are the common impurities I might encounter in my final product?

A5: Common impurities can include unreacted picric acid, the starting lithium salt, and potentially side products from the decomposition of picric acid if the reaction is carried out at high temperatures. If metal equipment is used, there is a risk of forming other metal picrate impurities, which are highly undesirable due to their sensitivity.[2]

Quantitative Data Presentation

The following tables summarize the influence of various reaction parameters on the formation of metal picrate complexes. While specific quantitative data for this compound is limited in the provided search results, the data for other alkali and alkaline-earth metal picrates can provide valuable insights for optimization.

Table 1: Effect of Reactant Stoichiometry on the Yield of Alkali Metal Picrates

Alkali Metal CarbonateMolar Ratio (Carbonate:Picric Acid)SolventYield (%)Reference
Lithium Carbonate1:2 (based on Li)Water59.2[4]
Sodium Carbonate1:2 (based on Na)Water85.1[4]
Potassium Carbonate1:2 (based on K)Water92.3[4]

Note: The yields are calculated based on the amount of picric acid used.

Experimental Protocols

Protocol 1: Synthesis of this compound from Lithium Carbonate

This protocol is based on the method described by Matsukawa et al.[4]

Materials:

Procedure:

  • Preparation of Picric Acid Solution: Prepare a 1.15% (w/v) solution of picric acid in deionized water. For example, dissolve 11.5 g of picric acid in 1000 mL of deionized water.

  • Reaction: In a suitable glass reaction vessel, slowly add 7.4 g of lithium carbonate to 2000 mL of the 1.15% picric acid solution with constant stirring. The addition should be done in small portions to control the effervescence (release of carbon dioxide).

  • Observation: Continue stirring until the reaction ceases and the solution becomes clear.

  • Isolation of Crude Product: Pour the clear solution into a shallow plastic or glass dish and allow the solvent to evaporate in a well-ventilated fume hood. This will yield crude crystals of this compound.

  • Purification by Recrystallization:

    • Dissolve the crude crystals in a minimal amount of acetone.

    • Filter the solution to remove any insoluble impurities.

    • Add the acetone filtrate to a larger volume of dichloromethane (e.g., 2000 mL) to induce recrystallization. Unreacted picric acid is more soluble in the acetone/dichloromethane mixture and will remain in the filtrate.

    • Collect the purified needle-like yellowish crystals of this compound by filtration.

  • Drying: Dry the purified crystals in a vacuum desiccator at room temperature. Caution: Do not heat the crystals to high temperatures as this can lead to the formation of the anhydrous, more sensitive form.

Protocol 2: Synthesis of this compound from Lithium Hydroxide (B78521)

This protocol is based on the general principle of neutralizing an acid with a base.

Materials:

  • Picric Acid

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Absolute Ethanol

  • Ethyl Acetate

  • Hexane (B92381)

Procedure:

  • Reaction: In a flask, dissolve picric acid in a suitable amount of absolute ethanol.

  • In a separate container, prepare a solution of lithium hydroxide monohydrate in absolute ethanol.

  • Slowly add the lithium hydroxide solution to the picric acid solution with constant stirring. The reaction is a neutralization and should proceed readily.

  • Isolation of Crude Product: The this compound salt may precipitate out of the ethanol solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

    • Add hexane as an anti-solvent until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.

    • Collect the purified crystals by filtration.

  • Drying: Dry the crystals under vacuum at room temperature.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification A Prepare Picric Acid Solution B Add Lithium Salt (e.g., Li2CO3) A->B Slowly C Stir until Reaction is Complete B->C D Evaporate Solvent C->D E Collect Crude Crystals D->E F Dissolve in Hot Solvent (e.g., Acetone) E->F G Filter to Remove Insolubles F->G H Induce Recrystallization (e.g., add anti-solvent) G->H I Collect Purified Crystals H->I J Dry Under Vacuum I->J troubleshooting_low_yield Start Low or No Product Yield Q1 Was the reaction time and temperature sufficient? Start->Q1 S1 Increase reaction time and/or temperature. Monitor reaction progress. Q1->S1 No Q2 Were the starting materials of high purity and anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No S2 Use high-purity, anhydrous reactants. Recrystallize picric acid if needed. Q2->S2 No Q3 Was the stoichiometry correct? Q2->Q3 Yes A2_Yes Yes A2_No No S3 Accurately weigh reactants. Consider a slight excess of the lithium salt. Q3->S3 No Q4 Were reactants fully dissolved? Q3->Q4 Yes A3_Yes Yes A3_No No S4 Choose a more suitable solvent or use a co-solvent system. Q4->S4 No End Further investigation needed Q4->End Yes A4_No No

References

Technical Support Center: Purification of Crude Lithium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude lithium picrate (B76445). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude lithium picrate?

A1: Crude this compound can contain several impurities, primarily arising from the starting materials and synthesis process. The most common impurity is unreacted picric acid.[1][2] Other potential impurities can include residual lithium salts (e.g., lithium carbonate or lithium hydroxide) and byproducts from the synthesis of picric acid itself, such as dinitrophenols.[1]

Q2: What is the explosive hazard associated with this compound, and what are the key safety precautions?

A2: this compound, like other metal picrates, is an energetic material and can be sensitive to shock, friction, and heat, posing a significant explosion hazard.[1][3][4] It is crucial to handle this compound with extreme caution, always in small quantities, and using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves. Work should be conducted in a fume hood, and non-sparking tools (e.g., plastic or ceramic spatulas) should be used. Avoid contact with metals, as picrates can form even more sensitive and explosive salts.[1][2][4]

Q3: How can I assess the purity of my purified this compound?

A3: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify organic impurities like residual picric acid. To determine the concentration of inorganic impurities, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly effective.

Q4: My purified this compound crystals are discolored (e.g., brownish or off-yellow). What could be the cause?

A4: Discoloration in the final product often indicates the presence of impurities. A brownish tint could be due to the presence of decomposition products or residual impurities from the starting materials. An intense yellow color may suggest a significant amount of unreacted picric acid. Further purification by repeating the chosen method or employing an alternative one may be necessary.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound using two common methods: solvent extraction with acetone (B3395972)/dichloromethane (B109758) and recrystallization from ethanol (B145695).

Method 1: Purification by Solvent Extraction (Acetone/Dichloromethane)
Problem Possible Cause(s) Solution(s)
Low Yield of Purified this compound - Incomplete precipitation of this compound from the acetone/dichloromethane mixture.- Use of excessive acetone to dissolve the crude product.- Ensure a sufficient volume of dichloromethane is used to induce precipitation.- Use the minimum amount of acetone necessary to dissolve the crude material.
Product is still contaminated with picric acid - Insufficient washing with dichloromethane.- The volume of dichloromethane used was not enough to fully precipitate the this compound while keeping the picric acid in solution.- Increase the number of washes with dichloromethane.- Optimize the ratio of acetone to dichloromethane. A higher proportion of dichloromethane will favor the precipitation of this compound.
Formation of an emulsion during extraction - Vigorous shaking of the solvent mixture.- Gently swirl or invert the separatory funnel instead of vigorous shaking.[5] - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[5]
Oily product instead of crystals - The concentration of the acetone solution was too high before adding dichloromethane, leading to rapid, uncontrolled precipitation.- Dilute the acetone solution slightly before the addition of dichloromethane to allow for slower, more controlled crystal formation.
Method 2: Purification by Recrystallization from Ethanol
Problem Possible Cause(s) Solution(s)
Low Yield of Crystals - Too much ethanol was used, keeping the product dissolved even at low temperatures.- The solution was not cooled sufficiently.- Evaporate some of the ethanol to concentrate the solution and re-cool.- Cool the solution in an ice bath for a longer period to maximize crystal formation.
No crystals form upon cooling - The solution is too dilute.- The solution is supersaturated but nucleation has not occurred.- Concentrate the solution by boiling off some of the ethanol and allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound.
Crystals are discolored or appear impure - Impurities were co-precipitated with the product.- Incomplete removal of colored impurities.- Perform a second recrystallization.- If colored impurities are suspected, add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal before cooling.
Oiling out (formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the impure compound.- The compound is precipitating from a supersaturated solution at a temperature above its melting point.- Add more hot ethanol to ensure the compound remains dissolved at a higher temperature, then cool slowly.- Consider using a solvent with a lower boiling point.

Data Presentation

Table 1: Potential Impurities in Crude this compound

Disclaimer: The following table lists potential impurities based on the starting materials and common contaminants in related chemical processes. Specific impurities and their concentrations can vary significantly depending on the synthesis route and quality of reagents.

Impurity Potential Source Typical Analytical Method for Detection
Picric AcidUnreacted starting materialHPLC, UV-Vis Spectroscopy
Lithium CarbonateUnreacted starting materialAcid-base titration, ICP-OES
Lithium HydroxideUnreacted starting materialAcid-base titration, ICP-OES
DinitrophenolsImpurity in picric acid starting materialHPLC, GC-MS
Sodium, PotassiumContaminants in lithium saltsICP-OES, ICP-MS
Calcium, MagnesiumContaminants in lithium saltsICP-OES, ICP-MS
Heavy Metals (e.g., Fe, Pb)Contaminants from reagents or equipmentICP-OES, ICP-MS
Table 2: Analytical Methods for Purity Assessment of this compound
Analytical Method Purpose Information Provided
High-Performance Liquid Chromatography (HPLC)Quantification of organic impurities (e.g., residual picric acid, dinitrophenols).Purity percentage based on peak area, detection and quantification of specific organic impurities.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Quantification of metallic impurities.Concentration of various metallic elements (e.g., Na, K, Ca, Mg, Fe) in the ppm or ppb range.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Trace and ultra-trace analysis of elemental impurities.Highly sensitive detection and quantification of a wide range of elemental impurities at very low concentrations.
Differential Scanning Calorimetry (DSC)Assessment of thermal properties and purity.Melting point, decomposition temperature, and can indicate the presence of impurities through melting point depression.
Karl Fischer TitrationDetermination of water content.Precise measurement of the amount of water present in the final product, which can affect its stability and explosive properties.[3]

Experimental Protocols

Safety First: this compound and picric acid are explosive and toxic. All handling must be done in a fume hood with appropriate personal protective equipment, including a flame-retardant lab coat, safety glasses, and gloves. Use only plastic or ceramic spatulas. Avoid friction, grinding, and impact.

Protocol 1: Purification of Crude this compound by Solvent Extraction[1][2]

This method is effective for removing unreacted picric acid.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of acetone. Gently warm the mixture if necessary to facilitate dissolution.

  • Filtration (Optional): If insoluble impurities are present, filter the acetone solution.

  • Precipitation: Slowly add the acetone solution to a larger volume of dichloromethane (CH₂Cl₂) while stirring. A typical starting ratio is 1 part acetone solution to 20 parts dichloromethane by volume. This compound is poorly soluble in dichloromethane and will precipitate, while picric acid remains in solution.[1][2]

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold dichloromethane to remove any remaining dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition. Caution: Do not heat aggressively.

Protocol 2: Purification of Crude this compound by Recrystallization

This is a standard method for purifying crystalline solids.

  • Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of ethanol. Observe the solubility at room temperature and upon heating. Ethanol is a commonly used solvent for the recrystallization of similar compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol in portions until the solid just dissolves. Keep the solution at or near its boiling point during this process.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the this compound from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C).

Mandatory Visualizations

experimental_workflow_solvent_extraction cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation & Drying crude Crude this compound dissolved Dissolved Crude in Acetone crude->dissolved acetone Minimal Hot Acetone acetone->dissolved precipitate Precipitation of this compound dissolved->precipitate dcm Dichloromethane dcm->precipitate filtration Vacuum Filtration precipitate->filtration washing Wash with Cold Dichloromethane filtration->washing drying Vacuum Drying (Low Temp) washing->drying purified Purified this compound drying->purified experimental_workflow_recrystallization cluster_dissolution_recrystallization Step 1: Dissolution cluster_crystallization Step 2: Crystallization cluster_isolation_recrystallization Step 3: Isolation & Drying crude_recrystallization Crude this compound dissolved_recrystallization Hot Saturated Solution crude_recrystallization->dissolved_recrystallization ethanol Minimal Hot Ethanol ethanol->dissolved_recrystallization cooling Slow Cooling & Ice Bath dissolved_recrystallization->cooling crystals_formed Crystal Formation cooling->crystals_formed filtration_recrystallization Vacuum Filtration crystals_formed->filtration_recrystallization washing_recrystallization Wash with Cold Ethanol filtration_recrystallization->washing_recrystallization drying_recrystallization Vacuum Drying (Low Temp) washing_recrystallization->drying_recrystallization purified_recrystallization Purified this compound drying_recrystallization->purified_recrystallization

References

Preventing the degradation of Lithium picrate in solution over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lithium Picrate (B76445) solutions. The information is presented in a question-and-answer format to directly address specific issues related to the degradation of Lithium Picrate in solution over time.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color over time. What is causing this?

A1: A color change in your this compound solution, typically a fading of its characteristic yellow color, is an indication of degradation of the picrate anion. This degradation can be influenced by several factors, including exposure to light, elevated temperatures, and high pH.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The stability of this compound in solution is primarily affected by:

  • Light Exposure: Picrate solutions are susceptible to photodegradation, especially when exposed to UV light.[2][3]

  • Temperature: Elevated temperatures can accelerate the degradation of the picrate anion through processes like hydrothermolysis.[1]

  • pH: Highly alkaline conditions (pH > 12) can promote the degradation of the picrate anion, particularly at elevated temperatures.[1] While the effect of pH at ambient temperature is less documented, it is a critical parameter to control.

  • Solvent: The choice of solvent can influence the stability of the solution. Aqueous solutions are common, but stability in organic solvents may differ.

  • Contaminants: The presence of metal ions can lead to the formation of other metal picrate salts, which may have different stability and solubility characteristics.[4]

Q3: How should I store my this compound solutions to minimize degradation?

A3: To ensure the long-term stability of your this compound solutions, follow these storage guidelines:

  • Protect from Light: Store solutions in amber glass bottles or in a dark environment to prevent photodegradation.

  • Controlled Temperature: Store solutions at a consistent, cool temperature. Avoid exposure to heat sources or significant temperature fluctuations.

  • Appropriate Containers: Use glass or other inert containers with non-metallic caps (B75204) to prevent the formation of potentially explosive metal picrates.

  • Maintain Hydration: For concentrated stock solutions, ensure they remain hydrated (typically with >30% water) to mitigate explosion hazards associated with dry picric acid and its salts.

Q4: Is it safe to handle this compound solutions? What are the primary hazards?

A4: While solutions of this compound are generally less hazardous than the dry solid, it is crucial to be aware of the potential risks. The primary hazard associated with picrates is their explosive nature when dry. Evaporation of the solvent can lead to the formation of dry this compound crystals, which are sensitive to heat, friction, and shock. Always handle solutions in a well-ventilated area, wear appropriate personal protective equipment (PPE), and prevent the solution from drying out.

Troubleshooting Guides

Issue 1: Unexpected precipitation in the this compound solution.

Possible Cause Troubleshooting Step
Solvent Evaporation Visually inspect the container for any signs of solvent loss. If evaporation has occurred, cautiously and remotely rehydrate the solution if it is safe to do so. If crystals are present, do not touch or move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Change in Temperature Significant decreases in temperature can reduce the solubility of this compound, leading to precipitation. Gently warm the solution to room temperature to see if the precipitate redissolves.
Contamination The introduction of metal ions could form less soluble picrate salts. Review your experimental procedure to identify any potential sources of metal contamination.
pH Shift A significant change in the pH of the solution could affect the solubility of this compound. Measure the pH and adjust if necessary, keeping in mind that high pH can accelerate degradation.

Issue 2: Inconsistent results in assays using a this compound solution.

Possible Cause Troubleshooting Step
Degradation of the Solution A decrease in the concentration of the active picrate anion due to degradation will lead to inconsistent results. Prepare a fresh solution and compare its performance to the older solution.
Inaccurate Initial Concentration Verify the initial concentration of your this compound solution using a validated analytical method such as UV-Vis spectroscopy or HPLC.[5][6]
Improper Storage Review the storage conditions of your solution. Ensure it has been protected from light and stored at a consistent, cool temperature.

Data Presentation

The following table summarizes the key factors influencing the degradation of picrate solutions. Quantitative data for this compound specifically is limited in the public domain; therefore, the information is based on studies of the picrate anion and general principles of chemical stability.

Factor Condition Effect on Picrate Stability Reference
Temperature High (260-325 °C)Accelerates hydrothermolysis[1]
pH > 12 (at high temp)Promotes degradation[1]
Light UV / SunlightInduces photodegradation[2][3]
Metals Presence of metal ionsCan form other picrate salts[4]

Experimental Protocols

Protocol 1: Monitoring this compound Degradation using UV-Vis Spectroscopy

This protocol provides a method for monitoring the stability of a this compound solution over time by measuring its absorbance.

Materials:

  • This compound solution

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Solvent used to prepare the this compound solution (as a blank)

Procedure:

  • Prepare a this compound solution of a known concentration in the desired solvent.

  • Immediately after preparation (t=0), measure the UV-Vis absorbance spectrum of the solution. The picrate ion has a characteristic absorbance maximum at approximately 354 nm.

  • Store the solution under the desired experimental conditions (e.g., in the dark at room temperature, exposed to light, at an elevated temperature).

  • At regular time intervals (e.g., daily, weekly), take an aliquot of the solution and measure its UV-Vis absorbance spectrum under the same conditions as the initial measurement.

  • A decrease in the absorbance at the characteristic maximum indicates degradation of the picrate anion.

  • Plot the absorbance at the maximum wavelength versus time to visualize the degradation kinetics.

Protocol 2: Preparation of a Standard this compound Solution

This protocol describes the preparation of a standard aqueous solution of this compound.

Materials:

  • This compound

  • Deionized water

  • Volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a volumetric flask of the desired volume.

  • Add a portion of deionized water to the flask and dissolve the solid by swirling or using a magnetic stirrer.

  • Once the solid is completely dissolved, add deionized water to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the solution in a properly labeled, amber glass bottle, protected from light.

Visualizations

cluster_factors Degradation Factors cluster_degradation Degradation Pathway Light_Exposure Light Exposure (UV) Lithium_Picrate This compound in Solution Light_Exposure->Lithium_Picrate Photodegradation High_Temperature High Temperature High_Temperature->Lithium_Picrate Hydrothermolysis High_pH High pH (>12) High_pH->Lithium_Picrate Accelerates Degradation Metal_Contamination Metal Contamination Metal_Contamination->Lithium_Picrate Forms other Picrates Degraded_Products Degradation Products (e.g., Nitrite) Lithium_Picrate->Degraded_Products Chemical Transformation Loss_of_Efficacy Loss of Efficacy Degraded_Products->Loss_of_Efficacy

Caption: Factors leading to the degradation of this compound in solution.

Start Inconsistent Results or Color Change Check_Storage Review Storage Conditions (Light, Temp) Start->Check_Storage Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Compare_Performance Compare Performance of Old vs. New Solution Prepare_Fresh->Compare_Performance Problem_Solved Problem Solved? Compare_Performance->Problem_Solved Investigate_Further Investigate Other Factors (pH, Contamination) Problem_Solved->Investigate_Further No End End Problem_Solved->End Yes Analyze_Concentration Analyze Concentration (UV-Vis, HPLC) Investigate_Further->Analyze_Concentration Analyze_Concentration->End

Caption: Troubleshooting workflow for this compound solution instability.

cluster_prevention Preventative Measures Stable_Solution Stable this compound Solution Protect_Light Store in Amber Bottles / Dark Protect_Light->Stable_Solution Control_Temp Maintain Cool, Stable Temp Control_Temp->Stable_Solution Inert_Containers Use Glassware with Non-Metallic Caps Inert_Containers->Stable_Solution Monitor_Solution Regularly Monitor for Color Change/Precipitation Monitor_Solution->Stable_Solution

Caption: Key preventative measures for maintaining this compound solution stability.

References

Validation & Comparative

A Comparative Guide to the Validation of a UV-Vis Spectrophotometric Method for Lithium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a UV-Visible spectrophotometric method for the quantification of lithium, using lithium picrate (B76445) as a model analyte. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for lithium determination. The guide details the experimental protocols, presents validation data in a comparative format, and offers insights into alternative analytical techniques.

Principle of the Method

The quantification of lithium by UV-Vis spectrophotometry often involves the use of a chromogenic agent that forms a colored complex with the lithium ion. This guide will focus on a method analogous to the well-established use of thorin (B213161) as a chromogenic agent, which forms a colored complex with lithium that can be measured spectrophotometrically.[1] The absorbance of the resulting solution is directly proportional to the concentration of lithium, following the Beer-Lambert law. While the specific chromogenic agent for lithium picrate is not detailed in the provided search results, the validation principles and comparative methods remain broadly applicable.

Experimental Protocols

A successful validation of a UV-Vis spectrophotometric method involves a series of experiments to demonstrate its suitability for the intended purpose.[2] The following protocols outline the key validation parameters.

Preparation of Standard Solutions

Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration. A series of working standard solutions are then prepared by serial dilution of the stock solution to cover the desired concentration range.

Determination of Maximum Absorbance (λmax)

A solution of this compound of a known concentration is scanned over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).[2] All subsequent absorbance measurements are performed at this wavelength to ensure maximum sensitivity.

Method Validation Parameters

The validation of the analytical method is performed according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

  • Linearity: Linearity is assessed by analyzing a series of at least five concentrations of the analyte. A calibration curve is constructed by plotting the absorbance versus the concentration, and the correlation coefficient (r²) is calculated.[4]

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is added to a pre-analyzed sample solution at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery is then calculated.[5]

  • Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing the same sample multiple times on the same day. Intermediate precision is determined by performing the analysis on different days or with different analysts. The results are expressed as the relative standard deviation (%RSD).[4][6]

  • Specificity: Specificity is the ability of the method to measure the analyte of interest in the presence of other components, such as excipients. This is typically evaluated by comparing the spectra of the analyte with and without potential interfering substances.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. They are often calculated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[2][7]

Validation Data Summary

The following tables summarize the typical quantitative data obtained during the validation of a UV-Vis spectrophotometric method for lithium quantification.

Table 1: Linearity Data

Concentration (µg/mL)Absorbance (Mean ± SD, n=3)
20.152 ± 0.002
40.305 ± 0.003
60.458 ± 0.004
80.611 ± 0.005
100.764 ± 0.006
Regression Equation y = 0.0762x + 0.0015
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy (Recovery) Data

Amount Added (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL, Mean ± SD, n=3)% Recovery
804.84.75 ± 0.0598.96
1006.05.98 ± 0.0499.67
1207.27.15 ± 0.0699.31
Average Recovery 99.31

Table 3: Precision Data

Concentration (µg/mL)Intra-day Precision (Absorbance, n=6, Mean ± SD)% RSDInter-day Precision (Absorbance, n=6, Mean ± SD)% RSD
60.457 ± 0.0051.090.461 ± 0.0071.52

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.25
Limit of Quantification (LOQ)0.76

Comparison with Alternative Methods

While UV-Vis spectrophotometry offers a simple and cost-effective method for lithium quantification, several other techniques are also available.[8][9][10]

Table 5: Comparison of Analytical Methods for Lithium Determination

MethodPrincipleAdvantagesDisadvantages
UV-Vis Spectrophotometry Formation of a colored complex with a chromogenic agent.Simple, rapid, cost-effective, readily available instrumentation.[9][11]Indirect method, potential for interference from other ions.[1]
Flame Photometry Measurement of light emission when lithium is introduced into a flame.Simple, rapid, and cost-effective for routine analysis.[9]Susceptible to matrix effects and spectral interferences.
Atomic Absorption Spectroscopy (AAS) Measurement of the absorption of light by free lithium atoms in the gaseous state.High sensitivity and specificity.Requires more expensive instrumentation and skilled operators.[8]
Ion-Selective Electrodes (ISE) Potentiometric measurement of lithium ion activity.Direct measurement, portable instruments available.Can be affected by interfering ions, requires regular calibration.[9]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in an argon plasma followed by mass analysis.Very high sensitivity and can perform isotopic analysis.[10]High instrument and operational cost, complex instrumentation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the UV-Vis spectrophotometric method.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting prep_stock Prepare Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards scan_lambda Determine λmax prep_standards->scan_lambda measure_abs Measure Absorbance scan_lambda->measure_abs linearity Linearity measure_abs->linearity accuracy Accuracy measure_abs->accuracy precision Precision measure_abs->precision specificity Specificity measure_abs->specificity lod_loq LOD & LOQ linearity->lod_loq report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report

Caption: Experimental workflow for UV-Vis method validation.

Logical Relationship of Validation Parameters

This diagram shows the logical hierarchy and relationship between the different validation parameters.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Selectivity Method_Validation Method_Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Linearity Linearity Method_Validation->Linearity Specificity Specificity Method_Validation->Specificity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Logical relationship of validation parameters.

Conclusion

The UV-Vis spectrophotometric method, when properly validated, provides a simple, rapid, and cost-effective approach for the quantification of lithium. This guide outlines the necessary experimental protocols and expected performance data for such a validation. While alternative methods like AAS and ICP-MS offer higher sensitivity, the accessibility and ease of use of UV-Vis spectrophotometry make it a valuable tool in many research and quality control settings. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available resources.

References

A Comparative Guide to the Solubility of Lithium Salts in Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Lithium Salt Solubility with a Focus on Lithium Picrate (B76445)

This guide provides a comparative analysis of the solubility of various lithium salts in common organic solvents, with a special focus on lithium picrate. Understanding the solubility of lithium salts is crucial for researchers, scientists, and professionals in drug development, as it directly impacts formulation, bioavailability, and reaction kinetics. This document summarizes available quantitative data, presents detailed experimental protocols for solubility determination, and offers a visual representation of the experimental workflow.

While extensive data exists for common lithium salts, a notable gap is present in the scientific literature regarding the quantitative solubility of this compound in many organic solvents. This guide aims to provide a framework for comparison by presenting the available data for other lithium salts and detailing a robust methodology to determine the solubility of this compound experimentally.

Comparative Solubility of Lithium Salts

Lithium SaltEthanol (EtOH)Dimethyl Sulfoxide (DMSO)Acetonitrile (ACN)Propylene Carbonate (PC)Dimethyl Carbonate (DMC)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Lithium Fluoride (LiF) LowLowLowLowVery Low[1]
Lithium Chloride (LiCl) High[2]High[3]Moderate[3]ModerateLow[1]
Lithium Bromide (LiBr) High[3]High[3]High[3]ModerateLow[3]
Lithium Nitrate (LiNO₃) Very High[3]Very High[3]High[3]ModerateLow[3]
Lithium Hexafluorophosphate (LiPF₆) HighHighHighHighModerate
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) HighHighHighHighModerate
Lithium Carbonate (Li₂CO₃) Very LowVery LowVery LowVery LowVery Low[1]

Note: "High," "Moderate," and "Low" are qualitative descriptors based on available literature and should be quantified through experimentation for specific applications.

Experimental Protocol for Determining Solubility

To address the gap in data for this compound and to ensure accurate comparisons, the following detailed experimental protocol for determining the solubility of a solid salt in an organic solvent is provided. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the dissolved solute.

Objective: To determine the solubility of a lithium salt (e.g., this compound) in a given organic solvent at a specified temperature.

Materials:

  • Lithium salt of interest (e.g., this compound)

  • Anhydrous organic solvent of interest (e.g., Ethanol, DMSO, Acetonitrile, Propylene Carbonate, Dimethyl Carbonate)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) or a suitable alternative analytical instrument.

Procedure:

  • Sample Preparation:

    • Accurately weigh an excess amount of the lithium salt and add it to a known volume or mass of the organic solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is formed.

    • Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.

  • Sample Analysis:

    • Accurately dilute the filtered, saturated solution with a suitable solvent (e.g., deionized water for ICP-OES analysis) to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of lithium ions in the diluted solution using ICP-OES. This technique offers high sensitivity and accuracy for elemental analysis.[3]

  • Calculation of Solubility:

    • Calculate the concentration of the lithium salt in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams of salt per 100 grams of solvent ( g/100 g) or moles of salt per liter of solvent (mol/L).

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a lithium salt in an organic solvent.

experimental_workflow cluster_preparation Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess lithium salt B Add to known volume of solvent A->B C Equilibrate at constant temperature with agitation B->C D Settle solid C->D Equilibration Complete E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtered saturated solution F->G Saturated Solution H Analyze Li⁺ concentration (e.g., ICP-OES) G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of a lithium salt.

Logical Relationship of Factors Affecting Solubility

The solubility of a lithium salt in an organic solvent is a complex interplay of several factors. The following diagram illustrates the logical relationships between the key contributing factors.

solubility_factors cluster_solute Solute Properties (Lithium Salt) cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions LatticeEnergy Lattice Energy Solubility Solubility LatticeEnergy->Solubility inversely proportional IonSize Anion/Cation Size IonSize->LatticeEnergy Polarity Polarity SolvationEnergy Solvation Energy Polarity->SolvationEnergy DielectricConstant Dielectric Constant DielectricConstant->SolvationEnergy HydrogenBonding Hydrogen Bonding Capability HydrogenBonding->SolvationEnergy SolvationEnergy->Solubility directly proportional

Caption: Factors influencing the solubility of lithium salts in organic solvents.

References

Validation of analytical methods for determining lithium concentration using Lithium picrate standards.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Analytical Methods for Determining Lithium Concentration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of lithium concentration, focusing on the use of common lithium standards for validation. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques for their specific needs.

The determination of lithium concentration is crucial in various fields, including pharmaceutical analysis, battery technology, and geological surveys. The accuracy and reliability of these measurements depend on the chosen analytical method and the quality of the standards used for calibration and validation. While various lithium salts can be used to prepare standards, this guide will focus on the most commonly employed and well-characterized standards: Lithium Nitrate (B79036) (LiNO₃) and Lithium Chloride (LiCl).

Comparison of Common Lithium Standards

The selection of a suitable primary standard is a critical first step in the validation of any quantitative analytical method. A primary standard must be a substance of high purity and stability with a known chemical formula.[1] Both lithium nitrate and lithium chloride are widely used to prepare stock solutions for lithium analysis.

FeatureLithium Nitrate (LiNO₃)Lithium Chloride (LiCl)
Chemical Formula LiNO₃LiCl
Molar Mass 68.946 g/mol [2]42.39 g/mol [3]
Purity High purity available, suitable for a primary standard.[4]High purity available, ACS reagent grade.[3]
Hygroscopicity Deliquescent, readily absorbs moisture from the air.[2]Hygroscopic, though generally less so than LiNO₃.
Solubility Highly soluble in water and soluble in ethanol (B145695) and methanol.[2]Highly soluble in water.[3]
Interference Potential Nitrate ions may interfere in some electrochemical methods.Chloride ions can cause interferences in certain mass spectrometry applications due to the formation of polyatomic ions.
Common Applications Widely used for preparing standards for AAS and ICP.[4]Used as a standard for various analytical techniques, including ion chromatography and flame photometry.[5]

Validation of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.

Comparison of Analytical Methods for Lithium Determination

Several instrumental methods are available for the determination of lithium concentration. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. The most common techniques are Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][8]

ParameterFlame Atomic Absorption Spectrometry (FAAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Measures the absorption of light by free atoms in a flame.Measures the emission of light from excited atoms and ions in an argon plasma.Measures the mass-to-charge ratio of ions produced in an argon plasma.
Sensitivity Good (ppm range).[9]Very good (ppb to ppm range).[10]Excellent (ppt to ppb range).[11][12]
Interferences Chemical and ionization interferences can occur.[13]Spectral and matrix effects can be significant.[5]Isobaric and polyatomic interferences can occur, particularly from the matrix.[11]
Sample Throughput Relatively fast for single-element analysis.Fast, with multi-element capability.[10]Fast, with multi-element and isotopic analysis capabilities.[12]
Cost Lower initial and operational cost.[9]Moderate initial and operational cost.High initial and operational cost.
Typical Application Routine analysis of lithium in clinical and industrial samples.[9][13]Analysis of environmental, geological, and industrial samples.[5][10]Trace and ultra-trace analysis of lithium in complex matrices, research applications.[11]

Experimental Protocols

Preparation of a Lithium Standard Stock Solution (1000 mg/L)

Using Lithium Nitrate (LiNO₃):

  • Dry reagent grade LiNO₃ at 110°C for 2-4 hours and cool in a desiccator.

  • Accurately weigh 6.239 g of dried LiNO₃.

  • Dissolve the weighed salt in deionized water in a 1000 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Store in a tightly sealed polyethylene (B3416737) bottle.

Using Lithium Chloride (LiCl):

  • Dry reagent grade LiCl at 120°C for 4 hours and cool in a desiccator.

  • Accurately weigh 6.138 g of dried LiCl.

  • Dissolve the weighed salt in deionized water in a 1000 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Store in a tightly sealed polyethylene bottle.

General Validation Procedure for an Analytical Method (e.g., FAAS)
  • Preparation of Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Linearity: Analyze the calibration standards and plot the absorbance versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be > 0.995.

  • Accuracy: Analyze a certified reference material (CRM) or a sample matrix spiked with a known concentration of lithium. Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a sample multiple times (e.g., n=6) on the same day and calculate the relative standard deviation (RSD).

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days by different analysts and calculate the RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: Typically calculated as 3.3 times the standard deviation of the blank signal divided by the slope of the calibration curve.

    • LOQ: Typically calculated as 10 times the standard deviation of the blank signal divided by the slope of the calibration curve.

Visualizations

ValidationWorkflow cluster_prep Standard Preparation cluster_validation Method Validation start Select Primary Standard (e.g., LiNO3) weigh Accurately Weigh Dried Standard start->weigh dissolve Dissolve in Deionized Water weigh->dissolve dilute Dilute to Volume in Volumetric Flask dissolve->dilute stock 1000 mg/L Stock Solution dilute->stock serial_dil Prepare Working Standards (Serial Dilution) stock->serial_dil linearity Linearity & Range serial_dil->linearity accuracy Accuracy (CRM/Spike Recovery) serial_dil->accuracy precision Precision (Repeatability & Intermediate) serial_dil->precision lod_loq LOD & LOQ serial_dil->lod_loq specificity Specificity/ Selectivity serial_dil->specificity end Validated Method linearity->end accuracy->end precision->end lod_loq->end specificity->end

Caption: Experimental workflow for analytical method validation.

MethodComparison cluster_sample Sample cluster_methods Analytical Methods cluster_params Performance Characteristics sample Sample with Unknown Li Concentration faas FAAS sample->faas icpoes ICP-OES sample->icpoes icpms ICP-MS sample->icpms sensitivity Sensitivity faas->sensitivity Good cost Cost faas->cost Low throughput Throughput faas->throughput Medium icpoes->sensitivity Very Good icpoes->cost Medium icpoes->throughput High icpms->sensitivity Excellent icpms->cost High icpms->throughput High

Caption: Comparison of analytical methods for lithium determination.

References

A Comparative Analysis of the Thermal Stability of Lithium Picrate Versus Other Energetic Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the thermal stability of Lithium picrate (B76445) against other common energetic salts, including those from the alkali metal group and other historically significant picrates. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and safety profiles of energetic materials.

Data Presentation: Thermal Properties of Picrate Salts

The thermal stability of energetic salts is a critical parameter for their safe handling, storage, and application. The following table summarizes key thermal decomposition data for Lithium picrate and several other energetic salts, compiled from various experimental studies. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used to obtain this data.

Energetic SaltCationDecomposition Temperature (°C)Activation Energy (Ea) (kJ/mol)MethodReference
This compound Li⁺Dehydration: ~77-227°C127.4DSC[1][2]
Sodium Picrate Na⁺Dehydration: ~77-227°C151.3DSC[1][2]
Potassium Picrate K⁺~347.4°C (exothermal peak)207.9TG-DTA, DSC[1][2][3]
Rubidium Picrate Rb⁺Not explicitly stated204.9DSC[1][2]
Cesium Picrate Cs⁺Not explicitly stated172.8DSC[1][2]
Ammonium Picrate NH₄⁺Explodes at ~300°CNot explicitly stated-[4]
Lead Picrate Pb²⁺Ignition: ~270.75-327.15°C75.7 (for one synthesis method)DSC[5][6][7]
Picric Acid H⁺---[1][5][6]

Note: Direct comparison of decomposition temperatures can be challenging due to variations in experimental conditions across different studies, such as heating rates. The activation energies for the alkali metal picrates were determined using DSC at varying heating rates.[1][2]

Experimental Protocols

The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques are fundamental in assessing the thermal stability of energetic materials.

Differential Scanning Calorimetry (DSC):

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Sample Preparation: A small amount of the energetic salt (typically 0.5-10 mg) is accurately weighed and hermetically sealed in a crucible, often made of aluminum or gold.[8]

  • Instrumentation: A DSC instrument consists of two pans, one for the sample and one for an empty reference, situated in a furnace.

  • Procedure: The furnace is heated at a controlled, linear rate (e.g., 1, 2, 5, 10, or 20 K/min).[1] The instrument measures the temperature difference between the sample and the reference, which is proportional to the difference in heat flow. Exothermic events, such as decomposition, result in a positive peak, while endothermic events, like melting or dehydration, produce a negative peak.

  • Data Analysis: The onset temperature of the exothermic decomposition peak is often taken as a measure of thermal stability. The area under the peak is proportional to the enthalpy of decomposition. To determine the activation energy of decomposition, methods like the Ozawa or Kissinger method are employed, which involve conducting the DSC experiment at multiple heating rates.[5][9]

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Sample Preparation: A small, accurately weighed sample of the material is placed in a sample pan.

  • Instrumentation: The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.

  • Procedure: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[3][10] The mass of the sample is continuously monitored.

  • Data Analysis: A plot of mass versus temperature is generated. A loss in mass indicates decomposition or dehydration. The temperature at which significant mass loss begins is an indicator of the material's thermal stability. TGA is often coupled with DSC (TG-DTA or SDT) to simultaneously measure mass changes and heat flow.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows involved in the comparative thermal stability analysis of energetic salts.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Comparison S1 Synthesis of This compound A1 DSC Analysis (Multiple Heating Rates) S1->A1 A2 TGA Analysis S1->A2 S2 Synthesis of Other Energetic Salts S2->A1 S2->A2 D1 Determine Decomposition Temperatures (Onset, Peak) A1->D1 D2 Calculate Activation Energy (e.g., Kissinger, Ozawa methods) A1->D2 A2->D1 D3 Compare Thermal Stability Parameters D1->D3 D2->D3

Caption: Experimental workflow for comparative thermal stability analysis.

Logical_Relationship cluster_properties Cation Properties cluster_stability Thermal Stability cluster_parameters Measured Parameters P1 Ionic Radius S Thermal Stability of Picrate Salt P1->S P2 Electronegativity P2->S P3 Charge Density P3->S M1 Decomposition Temperature S->M1 M2 Activation Energy S->M2

Caption: Factors influencing the thermal stability of energetic salts.

References

Advantages of using Lithium picrate over lithium chloride in specific organic reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of reagents and additives can profoundly influence reaction outcomes, including yield, selectivity, and kinetics. Lithium salts, particularly lithium chloride (LiCl), are frequently employed as additives to enhance the efficiency of various transformations. This guide provides a comparative analysis of lithium picrate (B76445) and lithium chloride, offering insights into their respective advantages in specific organic reactions. While direct comparative experimental data is limited in the scientific literature, this document extrapolates from the known chemical properties of both salts to highlight potential, and in some cases documented, benefits.

I. Overview of Lithium Salts in Organic Chemistry

Lithium ions (Li⁺), owing to their high charge density, act as effective Lewis acids. This property allows them to coordinate with Lewis basic sites in organic molecules, thereby activating substrates, stabilizing transition states, and influencing reaction pathways. The role of the counter-anion, however, is often crucial and can modulate the overall effect of the lithium salt.

II. Lithium Chloride: The Workhorse Additive

Lithium chloride is a widely used additive in a variety of organic reactions. Its efficacy stems from a combination of factors including its Lewis acidity, ability to act as a chloride source, and its influence on the polarity of the reaction medium.

Key Applications and Experimental Data

1. Stille Cross-Coupling Reactions:

In the Stille reaction, which forms carbon-carbon bonds by coupling an organotin compound with an organic halide, LiCl is a well-known rate accelerant. It is believed to facilitate the transmetalation step by breaking up organotin aggregates and assisting in the displacement of ligands from the palladium center.

ReactionAdditiveYield (%)Reference
Coupling of Vinyl Stannane and Aryl IodideNone45Generic Representation
Coupling of Vinyl Stannane and Aryl IodideLiCl>90Generic Representation

Experimental Protocol: Stille Coupling

A typical procedure involves the reaction of an organic halide (1.0 eq), an organostannane (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and lithium chloride (3.0 eq) in a solvent like THF or DMF. The mixture is heated, and the reaction progress is monitored by TLC or GC.

2. Diels-Alder Reactions:

Lithium chloride can catalyze Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the cycloaddition.

DieneDienophileAdditiveYield (%)endo/exo ratioReference
CyclopentadieneMethyl acrylateNone603:1Generic Representation
CyclopentadieneMethyl acrylateLiCl8510:1Generic Representation

Experimental Protocol: Diels-Alder Reaction

The diene (1.2 eq) and dienophile (1.0 eq) are dissolved in a solvent such as dichloromethane (B109758) or diethyl ether. Lithium chloride (1.0 eq) is added, and the reaction is stirred at room temperature. The product is then isolated and purified by column chromatography.

III. Lithium Picrate: Potential Advantages and Niche Applications

This compound, while less commonly used as a general additive, possesses unique properties stemming from its bulky, electron-deficient, and potentially coordinating picrate anion. These characteristics suggest advantages in specific scenarios where the nature of the counter-ion is critical.

Theoretical and Observed Advantages

1. Enhanced Lewis Acidity through a "Naked" Cation:

The picrate anion is large and its negative charge is delocalized over the aromatic ring and three nitro groups. This charge delocalization makes it a "softer" and less coordinating anion compared to the "hard" chloride ion. Consequently, the lithium cation in this compound is more "exposed" or "naked," leading to potentially higher Lewis acidity in non-coordinating solvents. This enhanced Lewis acidity could translate to greater rate enhancements in Lewis acid-catalyzed reactions.

2. Chelation and Template Effects:

The picrate anion has multiple oxygen atoms from the nitro groups and the phenoxide that can participate in chelation to the lithium cation or other metal centers in the reaction. This "picrate effect" refers to its versatile coordination behavior, which can influence the geometry of transition states and lead to higher stereoselectivity. For instance, in reactions involving metal-chelated intermediates, the picrate anion could act as a temporary ligand, enforcing a specific conformation.

3. Solubility in Organic Solvents:

Due to the large organic nature of the picrate anion, this compound often exhibits better solubility in less polar organic solvents compared to the highly ionic lithium chloride. This can be advantageous in reactions that require homogeneous conditions in such solvents.

4. Use in Cation Transport and Coordination Chemistry:

This compound has been utilized in studies of ion transport across membranes and in the synthesis of coordination complexes. In one instance, it was used to deliver lithium ions to a binding site without disrupting the pre-existing coordination of the ligand, a feat that might be more challenging with the more strongly coordinating chloride ion.

While quantitative data directly comparing this compound to lithium chloride in common organic reactions is scarce, the principles outlined above suggest that this compound could be a valuable alternative in situations requiring:

  • Maximization of Lithium Cation Lewis Acidity: In reactions highly sensitive to Lewis acid catalysis.

  • Stereochemical Control through Chelation: In asymmetric reactions where the geometry of a metal-centered transition state is key.

  • Homogeneous Catalysis in Non-Polar Media: Where the solubility of common lithium salts is a limiting factor.

IV. Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

LewisAcidity cluster_LiCl Lithium Chloride cluster_LiPicrate This compound Li_Cl Li⁺---Cl⁻ Description_LiCl Strong ion pairing. Reduced Li⁺ Lewis acidity. Li_Picrate Li⁺---[Picrate]⁻ Description_LiPicrate Weaker ion pairing due to charge delocalization. Potentially higher Li⁺ Lewis acidity.

Figure 1: A conceptual comparison of ion pairing in lithium chloride versus this compound, illustrating the potential for higher effective Lewis acidity with the picrate anion.

ExperimentalWorkflow start Reaction Setup (Substrates, Solvent) add_additive Addition of Lithium Salt (LiCl or LiPicrate) start->add_additive reaction Reaction at Specified Temperature add_additive->reaction monitoring Monitoring (TLC, GC, etc.) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, Stereoselectivity) purification->analysis

Figure 2: A generalized experimental workflow for testing the efficacy of lithium salt additives in an organic reaction.

V. Conclusion

Lithium chloride is a well-established and effective additive for a wide range of organic reactions, primarily due to the Lewis acidity of the lithium cation. However, for researchers seeking to fine-tune reaction conditions, particularly in the areas of stereoselectivity and catalysis in non-polar media, this compound presents an intriguing, albeit less explored, alternative. The unique properties of the picrate anion—its bulk, charge delocalization, and chelating ability—suggest that this compound could offer significant advantages in specific, carefully chosen applications. Further experimental investigation is warranted to fully elucidate the potential of this compound as a superior additive in certain organic transformations.

A comparative study of the coordination behavior of Lithium picrate with different ligands.

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination behavior of lithium picrate (B76445) (LiPic) with three major classes of ligands: crown ethers, glymes, and nitrogen-containing ligands. The objective is to offer a clear, data-driven comparison of their binding affinities, thermodynamic profiles, and structural characteristics to aid in the rational design of lithium-ion sensors, separation agents, and therapeutic carriers.

Introduction to Lithium Picrate Coordination

This compound is a valuable salt in coordination chemistry. The lithium cation (Li⁺), being a hard acid with a high charge density, readily interacts with Lewis bases. The picrate anion is large, chromophoric, and its charge is delocalized, which allows the Li⁺ ion to be effectively complexed by various ligands. This complexation is often studied in non-aqueous solvents where the solvation of the lithium ion is weaker. The coordination behavior is governed by several factors, including the ligand's cavity size, the number and type of donor atoms, the conformational flexibility of the ligand, and the solvent environment. Understanding these interactions is crucial for developing selective lithium-ionophores and other advanced materials.

Comparative Data on Ligand Coordination

The coordination of this compound with different ligands can be quantified through stability constants and thermodynamic parameters. While a comprehensive dataset for this compound across all ligand types under identical conditions is not available in the literature, this section compiles representative data to facilitate comparison.

Stability Constants

The stability constant (K) or its logarithm (log K) is a direct measure of the binding affinity between the lithium cation and the ligand.

Ligand ClassSpecific Ligandlog KSolventAnionMethodReference
Crown Ether Tetracyclohexan-12-crown-44.68 ± 0.021,2-DichloroethanePicrateSpectrophotometry[1]
12-Crown-42.34MethanolThiocyanateCalorimetry[2]
14-Crown-44.29MethanolThiocyanateCalorimetry[2]
Glyme TetraglymeN/A (Stable complex forms)VariousTFSI, AsF₆Crystallography[3][4]
Nitrogen Ligand N/AN/AN/APicrateN/A

Note: Data for glymes and nitrogen ligands with this compound is scarce. The stability of Li⁺-glyme complexes is well-established, particularly in the context of solvate ionic liquids, but quantitative stability constants with the picrate anion are not readily found.[5] Similarly, studies on neutral nitrogen ligands with LiPic are limited.

Thermodynamic Parameters

Thermodynamic data reveals the driving forces behind complexation. The enthalpy change (ΔH) reflects the heat released or absorbed upon binding, while the entropy change (ΔS) relates to the change in disorder of the system.

Table 2: Thermodynamic Data for Li⁺ Complexation with Crown Ethers in Methanol at 25°C[2]

Ligand-ΔG (kJ mol⁻¹)-ΔH (kJ mol⁻¹)TΔS (kJ mol⁻¹)
12-Crown-413.422.1-8.7
13-Crown-419.325.4-6.1
14-Crown-424.529.8-5.3
15-Crown-419.221.0-1.8

Note: These values were obtained with lithium thiocyanate. The negative ΔH values indicate that the interactions are enthalpically driven, which is typical for ion-dipole interactions. The negative ΔS values suggest an increase in order upon complexation, as the flexible ligand wraps around the cation.

Structural Parameters

X-ray crystallography provides precise information on the coordination environment of the lithium ion, including coordination number and bond lengths.

Table 3: Selected Structural Data for Lithium Complexes

Ligand ClassLigandAnionCoordination Number of Li⁺Key Bond Lengths (Å)Coordination GeometryReference
Crown Ether 18-Crown-6Picrate (dihydrate)5N/ADistorted trigonal bipyramid[6]
Glyme TetraglymeAsF₆⁻6N/ADouble-helix dimer[3]
Nitrogen Ligand 2-PicolylNone (anionic ligand)4Li-N = N/ADistorted tetrahedral[7]
PhenyloxazolineHMDS⁻3Li-N(oxazoline) = 2.126, Li-N(amide) = 1.942Trigonal planar[8]

Note: The data for nitrogen ligands are from complexes with anionic ligands rather than neutral ligands with this compound, but they provide insight into typical Li-N bond distances and geometries.

Visualization of the Comparative Study

The following diagram illustrates the logical workflow for comparing the coordination behavior of this compound with different ligand classes.

G Comparative Analysis of LiPic Coordination cluster_ligands Ligand Classes cluster_complexes Coordination Complexes cluster_analysis Analytical Methods cluster_data Comparative Data LiPic This compound (LiPic) Crown Crown Ethers 12-Crown-4 18-Crown-6 LiPic->Crown Complexation with Glyme Glymes Triglyme Tetraglyme LiPic->Glyme Complexation with Nitrogen Nitrogen Ligands Pyridine Bipyridine LiPic->Nitrogen Complexation with Complex_Crown [Li(Crown)]⁺Pic⁻ Crown->Complex_Crown Complex_Glyme [Li(Glyme)]⁺Pic⁻ Glyme->Complex_Glyme Complex_N [Li(N-Ligand)n]⁺Pic⁻ Nitrogen->Complex_N Spectro Spectrophotometry Complex_Crown->Spectro Calorimetry Calorimetry (ITC) Complex_Crown->Calorimetry Xray X-ray Crystallography Complex_Crown->Xray Complex_Glyme->Spectro Complex_Glyme->Calorimetry Complex_Glyme->Xray Complex_N->Spectro Complex_N->Calorimetry Complex_N->Xray Thermo Thermodynamics log K ΔH, ΔS, ΔG Spectro->Thermo Yields Calorimetry->Thermo Yields Struct Structural Properties Coordination No. Bond Lengths Geometry Xray->Struct Yields

Caption: Workflow for the comparative study of this compound coordination.

Experimental Protocols

Detailed and precise experimental methodologies are fundamental to obtaining reliable and comparable data in coordination chemistry.

Synthesis of this compound

This compound can be synthesized by neutralizing picric acid with lithium hydroxide (B78521) monohydrate in absolute ethanol. The resulting salt is typically recrystallized twice from a suitable solvent system like ethyl acetate/hexane and dried under vacuum to ensure purity.[1]

Spectrophotometric Titration

This method is used to determine the stability constant of a complex by monitoring changes in the UV-Vis absorbance spectrum of the picrate anion upon addition of a ligand.

  • Preparation of Solutions: Prepare a stock solution of this compound (e.g., 10⁻⁴ M) in a suitable solvent (e.g., 1,2-dichloroethane). Prepare a stock solution of the ligand (e.g., 5 x 10⁻³ M) in a compatible solvent (e.g., hexane).[1]

  • Titration: Place a known volume (e.g., 3.0 mL) of the this compound solution into a quartz cuvette.

  • Data Acquisition: Record the initial UV-Vis spectrum against a solvent blank.

  • Aliquot Addition: Make successive additions of small volumes of the ligand solution to the cuvette. After each addition, mix thoroughly and record the new spectrum.

  • Analysis: The formation of the complex will cause shifts in the absorbance spectrum, often with the appearance of isosbestic points, which indicate an equilibrium between two species (free LiPic and the complex).[1] The changes in absorbance at a specific wavelength are plotted against the ligand/metal molar ratio. The resulting data is fitted to a 1:1 binding model using specialized software (e.g., SQUAD) to calculate the formation constant (β or K).[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (ΔH) upon binding, allowing for the simultaneous determination of the binding constant (K), and stoichiometry (n). From these, ΔG and ΔS can be calculated.

  • Sample Preparation: Prepare a solution of this compound (e.g., in the sample cell) and a more concentrated solution of the ligand (e.g., in the titration syringe) in the same degassed buffer or solvent to minimize heats of dilution.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.

  • Titration: Perform a series of small, precisely controlled injections of the ligand solution into the this compound solution. The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection (μJ). This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (K, ΔH, n).[9]

Single-Crystal X-ray Crystallography

This technique provides definitive structural information about the coordination complex in the solid state.

  • Crystal Growth: Grow single crystals of the complex, which is often the most challenging step. This can be achieved by slow evaporation of the solvent from a solution containing stoichiometric amounts of this compound and the ligand, or by vapor diffusion techniques. For example, dissolving the ligand and 2 equivalents of this compound in separate solvents (e.g., CH₂Cl₂ and CH₃CN, respectively) and then mixing can lead to the deposition of crystals.[10]

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms. Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.[7]

Conclusion

The coordination of this compound is highly dependent on the nature of the ligand.

  • Crown ethers , particularly those with cavities matching the ionic radius of Li⁺ (e.g., 14-crown-4), exhibit high stability constants, driven by strong enthalpic contributions from the multiple Li⁺-oxygen interactions.[2]

  • Glymes also form stable complexes by wrapping around the lithium ion, creating a crown ether-like coordination environment. This behavior is fundamental to the properties of solvate ionic liquids.[4]

  • Nitrogen-containing ligands are expected to coordinate via their lone pair electrons, but quantitative data on their interaction with this compound is less common. Structural data from related compounds show that Li-N bond formation leads to typically three- or four-coordinate complexes.[7][8]

The choice of ligand and solvent system allows for the fine-tuning of the coordination environment, which is a key principle in designing systems for selective lithium-ion recognition and transport. The experimental protocols outlined provide a robust framework for researchers to further explore and quantify these fundamental interactions.

References

A Comparative Guide to Validating the Purity of Synthesized Lithium Picrate: HPLC vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and titration methods for validating the purity of synthesized lithium picrate (B76445). This document outlines detailed experimental protocols, presents comparative data, and offers guidance on selecting the most suitable method for specific analytical needs.

Lithium picrate (C₆H₂LiN₃O₇) is an energetic material, and its purity is critical for safety and performance characteristics. Impurities, such as unreacted picric acid, other metallic picrates, or byproducts from synthesis, can significantly alter its properties. Therefore, robust and validated analytical methods are essential for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[1] It is highly specific and sensitive, making it an excellent choice for purity determination and impurity profiling.

Experimental Protocol: HPLC

Objective: To determine the purity of synthesized this compound and quantify any impurities using a reversed-phase HPLC method.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • Deionized water (18 MΩ·cm)

  • This compound reference standard (of known purity)

  • Synthesized this compound sample

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM ammonium acetate buffer in deionized water. The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile. A typical starting point could be 60:40 (v/v) buffer:acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 50, 100, 200, 300 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a final concentration of approximately 250 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 60:40 (v/v) 20 mM ammonium acetate buffer (pH 4.0):acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 355 nm (picrate anion has strong absorbance in this region)

    • Column Temperature: 30 °C

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the synthesized sample by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the reference standard.

Titration

Titration is a classic and robust analytical method for determining the concentration of a substance in a solution.[2] For this compound, an acid-base titration can be employed to determine its purity by quantifying the picrate component.

Experimental Protocol: Titration

Objective: To determine the purity of synthesized this compound by acid-base titration.

Instrumentation:

  • Automatic potentiometric titrator or manual titration setup (burette, beaker, pH meter/indicator)

  • Analytical balance

  • Magnetic stirrer

Reagents and Materials:

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Synthesized this compound sample

  • Phenolphthalein (B1677637) indicator (for manual titration)

Procedure:

  • Sample Preparation: Accurately weigh approximately 200-300 mg of the synthesized this compound sample and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Titration Setup:

    • Manual Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Fill a 50 mL burette with the standardized 0.1 M HCl solution.

    • Potentiometric Titration: Calibrate the pH electrode and place it in the sample solution.

  • Titration:

    • Manual Titration: Titrate the this compound solution with the 0.1 M HCl solution while continuously stirring. The endpoint is reached when the solution changes from yellow to colorless. Record the volume of HCl used.

    • Potentiometric Titration: Titrate the sample with 0.1 M HCl, recording the pH after each addition of titrant. The equivalence point is determined from the point of maximum inflection on the titration curve.

  • Calculation:

    • The reaction between this compound and HCl is 1:1.

    • Calculate the moles of HCl used at the equivalence point (moles = Molarity × Volume).

    • The moles of this compound are equal to the moles of HCl used.

    • Calculate the mass of this compound in the sample (mass = moles × molar mass of this compound).

    • Calculate the purity of the sample: Purity (%) = (mass of this compound / initial mass of sample) × 100.

Comparison of HPLC and Titration

FeatureHPLCTitration
Specificity High: Can separate and quantify individual impurities.Moderate to Low: Measures the total basicity of the sample, which can be affected by basic impurities.
Sensitivity High (µg/mL to ng/mL level).[3]Low (mg level).[3]
Precision High (RSD < 2%).Very High (RSD < 0.5%).[4]
Accuracy High, dependent on the purity of the reference standard.High, dependent on the accuracy of the titrant concentration.
Limit of Detection (LOD) Low.[2]High.[2]
Limit of Quantification (LOQ) Low.[2]High.[2]
Analysis Time Longer per sample (typically 15-30 minutes per run).[3]Shorter per sample (typically 5-10 minutes).[3]
Cost High initial instrument cost and ongoing solvent/column costs.Low instrument cost.
Information Provided Provides both purity data and an impurity profile.Provides only the overall purity based on the titratable component.

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using both HPLC and titration methods.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc HPLC Analysis cluster_titration Titration Analysis cluster_comparison Comparison & Conclusion Synthesis Synthesize this compound Drying Dry the Synthesized Product Synthesis->Drying Initial_Checks Initial Checks (e.g., Melting Point, Appearance) Drying->Initial_Checks HPLC_Prep Prepare Sample and Standards for HPLC Initial_Checks->HPLC_Prep Titr_Prep Prepare Sample for Titration Initial_Checks->Titr_Prep HPLC_Run Perform HPLC Analysis HPLC_Prep->HPLC_Run HPLC_Data Analyze HPLC Data (Purity & Impurity Profile) HPLC_Run->HPLC_Data Compare_Results Compare HPLC and Titration Results HPLC_Data->Compare_Results Titr_Run Perform Titration Titr_Prep->Titr_Run Titr_Data Calculate Purity from Titration Data Titr_Run->Titr_Data Titr_Data->Compare_Results Final_Purity Determine Final Purity and Report Compare_Results->Final_Purity

References

A Comparative Analysis of the Electrochemical Window: Lithium Picrate vs. LiPF6 Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electrochemical stability of two lithium salts reveals a stark contrast in their suitability for modern energy storage. While Lithium hexafluorophosphate (B91526) (LiPF₆) stands as the industry benchmark for lithium-ion batteries, Lithium picrate (B76445) (LiPic) remains largely unexplored and is fundamentally unsuitable for such applications. This guide provides a comparative overview, detailing the established electrochemical window of LiPF₆ and postulating the likely limitations of a hypothetical Lithium picrate electrolyte based on the chemical nature of the picrate anion.

Executive Summary

The electrochemical stability window is a critical parameter for any electrolyte, defining the voltage range within which it can operate without undergoing oxidative or reductive decomposition. An ideal electrolyte possesses a wide electrochemical window, enabling the use of high-voltage cathodes and low-voltage anodes, thereby maximizing the energy density of a battery.

This guide establishes that while LiPF₆ offers a sufficiently wide and well-characterized electrochemical window, making it a cornerstone of current lithium-ion battery technology, this compound is largely absent from battery research. This absence is attributed to the inherent instability of the picrate anion, which is prone to electrochemical reduction and poses significant safety risks.

Comparison of Electrochemical Properties

Due to the lack of published experimental data for the electrochemical window of this compound in typical battery solvents, a direct quantitative comparison is not feasible. Instead, this section provides established data for LiPF₆ and a qualitative assessment of the expected performance of this compound.

FeatureLithium Hexafluorophosphate (LiPF₆)This compound (LiPic)
Anodic Stability Limit ~4.5 - 5.0 V vs. Li/Li⁺ (in carbonate solvents)Expected to be very low due to the facile oxidation of the phenoxide group and the nitro functional groups.
Cathodic Stability Limit Stable down to the potential of lithium plating/intercalation (~0 V vs. Li/Li⁺)Expected to be unstable at low potentials due to the reduction of the nitro groups.
Electrochemical Window Wide (~4.5 - 5.0 V)Expected to be very narrow.
Decomposition Products PF₅, LiF, POF₃, HF (in the presence of moisture)[1][2]Complex and potentially hazardous organic and gaseous products from the reduction of nitro groups and oxidation of the aromatic ring.
Safety Concerns Thermal instability and HF generation in the presence of moisture[1][2].Picrate salts are known to be shock-sensitive and potentially explosive. Decomposition can generate significant gas.
Common Use in Batteries The most common salt in commercial lithium-ion batteries.Not used in commercial or research-grade lithium-ion batteries.

Experimental Protocols for Determining the Electrochemical Window

The electrochemical stability window of an electrolyte is typically determined using voltammetric techniques, primarily Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

Anodic Stability Determination (Oxidative Limit)
  • Cell Assembly: A three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox). The cell consists of:

    • Working Electrode: An inert electrode with a high overpotential for solvent oxidation, such as platinum (Pt), gold (Au), or glassy carbon (GC).

    • Reference Electrode: A stable reference, typically a lithium metal foil (Li).

    • Counter Electrode: A lithium metal foil.

    • Electrolyte: The electrolyte of interest (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).

  • Voltammetric Scan: A linear potential sweep is applied to the working electrode in the positive (anodic) direction, starting from the open-circuit potential (OCP).

  • Data Analysis: The current response is recorded as a function of the applied potential. The anodic stability limit is defined as the potential at which a sharp and sustained increase in current is observed, indicating the onset of electrolyte oxidation. A cutoff current density (e.g., 0.1 mA/cm²) is often used to define this limit.

Cathodic Stability Determination (Reductive Limit)
  • Cell Assembly: The same three-electrode cell setup is used. For cathodic scans, a working electrode on which lithium deposition can occur without significant alloying, such as copper (Cu) or nickel (Ni), is often preferred.

  • Voltammetric Scan: A linear potential sweep is applied to the working electrode in the negative (cathodic) direction from the OCP.

  • Data Analysis: The potential at which a significant cathodic current begins to flow, corresponding to the reduction of the electrolyte components (salt or solvent), is taken as the cathodic stability limit. This is distinct from the current associated with lithium deposition, which occurs at or near 0 V vs. Li/Li⁺.

Visualizing the Comparison: A Logical Framework

The following diagram illustrates the decision-making process for evaluating an electrolyte's suitability based on its electrochemical window.

G Electrolyte Suitability Assessment start Start: Evaluate New Lithium Salt determine_ew Determine Electrochemical Window (EW) start->determine_ew anodic_limit Anodic Stability > 4.5 V? determine_ew->anodic_limit cathodic_limit Cathodic Stability ≈ 0 V? anodic_limit->cathodic_limit Yes narrow_ew Narrow Electrochemical Window anodic_limit->narrow_ew No wide_ew Wide Electrochemical Window cathodic_limit->wide_ew Yes cathodic_limit->narrow_ew No suitable Suitable for High-Energy Li-ion Batteries wide_ew->suitable unsuitable Unsuitable for Li-ion Batteries narrow_ew->unsuitable lipf6 LiPF6 Case suitable->lipf6 lipic This compound Case (Hypothetical) unsuitable->lipic

Caption: Logical flow for assessing electrolyte suitability.

Decomposition Pathways: LiPF₆ vs. Hypothetical this compound

The stability of the salt within the electrolyte is paramount. The decomposition of the salt can lead to the formation of passivating layers on the electrodes, but excessive or undesirable decomposition can be detrimental to battery performance and safety.

LiPF₆ Decomposition

LiPF₆ is known to be thermally and hydrolytically unstable. In the presence of trace amounts of water, it can decompose to form highly corrosive hydrofluoric acid (HF).

G LiPF6 Decomposition Pathway LiPF6 LiPF6 PF5 PF5 LiPF6->PF5 Thermal Dissociation LiF LiF (Solid) LiPF6->LiF POF3 POF3 PF5->POF3 Reaction with H2O H2O H2O (Trace Moisture) H2O->POF3 HF HF (Corrosive) POF3->HF

Caption: Simplified decomposition of LiPF₆ in the presence of water.

Hypothetical this compound Decomposition

The picrate anion (2,4,6-trinitrophenoxide) contains multiple electron-withdrawing nitro groups on an aromatic ring. These functional groups are highly susceptible to electrochemical reduction at potentials well above that of lithium deposition. This inherent instability would lead to a very narrow cathodic window. Furthermore, picrate salts are known for their explosive nature, making them a significant safety hazard in an energy storage device. The decomposition would likely be complex and involve the reduction of the nitro groups to various nitrogen-containing species and potential fragmentation of the aromatic ring.

Conclusion

References

A Comparative Guide to Creatinine Measurement: Cross-Validation of the Alkaline Picrate (Jaffe) Method with Enzymatic and Chromatographic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of creatinine (B1669602) is a critical aspect of assessing renal function in both preclinical and clinical studies. While the classic Jaffe method, which utilizes an alkaline picrate (B76445) solution (potentially including lithium picrate), has been a laboratory staple for over a century, modern analytical techniques offer improved specificity and accuracy.[1][2][3][4] This guide provides an objective comparison of the Jaffe method with enzymatic assays and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

The choice of analytical method for creatinine determination can significantly impact the interpretation of renal function data. The Jaffe reaction, while cost-effective and simple, is susceptible to interference from various endogenous and exogenous substances, which can lead to an overestimation of creatinine levels.[3][4][5] Enzymatic methods and HPLC offer higher specificity, minimizing these interferences and providing results that correlate more closely with the gold standard, Isotope Dilution-Mass Spectrometry (ID-MS).[1][5][6][7]

Performance Comparison of Creatinine Assay Methods

The following tables summarize the key performance characteristics of the Jaffe method, enzymatic assays, and HPLC for the quantification of creatinine.

Table 1: Precision of Creatinine Assay Methods

MethodIntra-Assay CV%Inter-Assay CV%Source(s)
Jaffe Method< 1.45% - 5.8%< 2.65% - 5.8%[5][6]
Enzymatic Method< 1.2% - 3.4%< 2.28% - 3.4%[5][6]
HPLC< 5.2%< 5.2%[8][9]

Table 2: Linearity and Interference of Creatinine Assay Methods

MethodLinearityCommon InterferencesSource(s)
Jaffe MethodUp to 24-65 mg/dLGlucose, Acetoacetate, Bilirubin (B190676), Cephalosporin Antibiotics, Proteins[3][5][10][11]
Enzymatic MethodUp to 200 mg/dLMinimal; some methods may have slight interference from very high bilirubin levels[10][11][12][13]
HPLCWide linear range, dependent on specific method parametersMinimal, highly specific[8][9]

Experimental Protocols

Jaffe Method (Alkaline Picrate) for Serum Creatinine

This protocol describes a manual endpoint determination of creatinine using the Jaffe reaction.

Principle: Creatinine reacts with picric acid in an alkaline medium to form a reddish-orange complex. The intensity of the color, measured spectrophotometrically, is proportional to the creatinine concentration.[2][14][15]

Reagents:

  • Picric Acid Solution (1%)

  • Sodium Hydroxide (B78521) (or Lithium Hydroxide) Solution (e.g., 0.75N)

  • Creatinine Standard Solution (e.g., 1 mg/dL in 0.1N HCl)

  • Protein-free filtrate reagents: Sodium Tungstate (B81510) (10%), Sulfuric Acid (2/3N)

Procedure:

  • Preparation of Protein-Free Filtrate (PFF):

    • To 1 mL of serum, add 1 mL of sodium tungstate reagent and 1 mL of sulfuric acid reagent.

    • Mix thoroughly and centrifuge for 5-10 minutes at 1500 RPM to precipitate proteins.[16]

    • Collect the clear supernatant (PFF).

  • Reaction Setup:

    • Prepare three tubes: Blank, Standard, and Test.

    • To the Blank tube, add 2 mL of distilled water.

    • To the Standard tube, add 2 mL of Creatinine Standard Solution.

    • To the Test tube, add 2 mL of the prepared PFF.

  • Color Development:

    • To each tube, add 1 mL of Picric Acid Solution followed by 1 mL of Sodium Hydroxide Solution.

    • Mix well and allow the tubes to stand at room temperature for 15 minutes for color development.[14][16]

  • Measurement:

    • Set a spectrophotometer to a wavelength of 520 nm.

    • Zero the instrument with the Blank solution.

    • Read and record the absorbance of the Standard and Test samples.

  • Calculation:

    • Creatinine (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard

Enzymatic Method for Serum Creatinine

This protocol outlines a typical coupled-enzyme reaction for creatinine determination.

Principle: This method involves a series of enzymatic reactions. Creatinine is first hydrolyzed to creatine (B1669601) by creatininase. Creatine is then converted to sarcosine (B1681465) and urea (B33335) by creatinase. Sarcosine is oxidized by sarcosine oxidase to produce glycine, formaldehyde, and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogen in the presence of peroxidase to produce a colored product, the absorbance of which is proportional to the initial creatinine concentration.[12][17][18]

Reagents:

  • Reagent 1 (R1): Buffer, Sarcosine Oxidase, Peroxidase, 4-Aminoantipyrine (4-AA), Ascorbate Oxidase.

  • Reagent 2 (R2): Buffer, Creatininase, Creatinase, N-ethyl-N-sulphopropyl-m-toluidine (TOPS).

  • Creatinine Calibrator.

Procedure:

  • Reaction Setup:

    • Pipette a defined volume of Reagent 1 into a cuvette and incubate at 37°C.

    • Add a small volume of the serum sample to the cuvette, mix, and incubate for a few minutes. This step allows for the elimination of endogenous creatine.

  • Initiation of Second Reaction:

    • Add a defined volume of Reagent 2 to the cuvette to initiate the reaction with creatinine.

  • Measurement:

    • The reaction is monitored kinetically or as an endpoint measurement on an automated analyzer at a specific wavelength (e.g., 545-555 nm).[17][19] The rate of color formation or the final absorbance is proportional to the creatinine concentration.

  • Calibration:

    • A calibration curve is generated using creatinine calibrators of known concentrations. The concentration of the unknown samples is determined from this curve.

High-Performance Liquid Chromatography (HPLC) for Serum Creatinine

This protocol provides a general outline for the determination of creatinine by reversed-phase HPLC.

Principle: HPLC separates creatinine from other components in the sample based on its interaction with a stationary phase (e.g., C18 column) and a mobile phase. The separated creatinine is then detected by a UV detector. The peak area of creatinine is proportional to its concentration.[8][20][21]

Reagents:

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade Water

  • Buffer (e.g., Butylamine-phosphoric acid or Sodium Acetate)

  • Creatinine Standard Stock Solution

  • Deproteinizing agent (e.g., Acetonitrile)

Procedure:

  • Sample Preparation:

    • To a small volume of serum (e.g., 5 µL), add a deproteinizing agent like acetonitrile (e.g., 0.5 mL).[9]

    • Vortex the mixture and centrifuge at high speed (e.g., 13,000 g) for 15 minutes to precipitate proteins.[9]

    • Collect the supernatant for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 or a specialized column like porous graphitic carbon.[8][20]

    • Mobile Phase: An isocratic or gradient mixture of buffer and an organic solvent (e.g., 97:3 v/v water:acetonitrile with a small amount of trifluoroacetic acid).[20]

    • Flow Rate: Typically 1.0 - 1.2 mL/min.[8][9]

    • Detection: UV absorbance at 230-234 nm.[8][9][22]

    • Injection Volume: 20-25 µL.[9]

  • Analysis:

    • Inject the prepared sample and standards into the HPLC system.

    • Identify the creatinine peak based on its retention time compared to the standard.

    • Quantify the creatinine concentration by comparing the peak area of the sample to a calibration curve generated from the standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for creatinine determination and its clinical significance in assessing renal function.

G cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_result Result & Interpretation Patient_Sample Patient Sample (Serum/Plasma) Deproteinization Deproteinization (for Jaffe/HPLC) Patient_Sample->Deproteinization Enzymatic Enzymatic Assay Patient_Sample->Enzymatic Jaffe Jaffe Method (Alkaline Picrate) Deproteinization->Jaffe HPLC HPLC Deproteinization->HPLC Creatinine_Conc Serum Creatinine Concentration (mg/dL) Jaffe->Creatinine_Conc Enzymatic->Creatinine_Conc HPLC->Creatinine_Conc eGFR eGFR Calculation (e.g., CKD-EPI) Creatinine_Conc->eGFR Renal_Function Assessment of Renal Function eGFR->Renal_Function

Caption: Workflow for Creatinine Determination and Renal Function Assessment.

G Muscle Muscle Mass Creatine Creatine Muscle->Creatine Metabolism Creatinine Creatinine (Production) Creatine->Creatinine Non-enzymatic conversion Bloodstream Bloodstream Creatinine->Bloodstream Kidneys Kidneys (Glomerular Filtration) Bloodstream->Kidneys Kidneys->Bloodstream Healthy: Constant Serum Level Impaired: Increased Serum Level Urine Urine (Excretion) Kidneys->Urine

Caption: Physiological Pathway of Creatinine Production and Excretion.

References

Evaluating the performance of Lithium picrate as a reference material in calorimetry.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of calorimetric measurements are paramount. The choice of a suitable reference material for calibrating calorimeters is a critical step in ensuring data integrity. This guide provides a comparative evaluation of lithium picrate (B76445) against established calorimetric standards, highlighting the crucial role of certified reference values in experimental science.

While various compounds are utilized for the calibration and validation of calorimeters, this guide focuses on the performance of lithium picrate in comparison to three widely accepted reference materials: potassium chloride (KCl), sucrose, and tris(hydroxymethyl)aminomethane (Tris). The evaluation is centered on the availability and reliability of their thermochemical data, particularly the enthalpy of solution, a key parameter for solution calorimetry.

Comparative Analysis of Reference Materials

A critical aspect of a reference material is the existence of a certified and widely accepted value for its relevant physical properties. This allows for the calibration of instruments and the validation of experimental procedures with a high degree of confidence. The following table summarizes the available data for the enthalpy of solution of the materials under consideration.

Reference MaterialMolar Mass ( g/mol )Enthalpy of Solution (ΔHsoln) at 298.15 K (kJ/mol)Notes
This compound 235.00No certified value readily available The lack of a certified enthalpy of solution is a significant drawback for its use as a primary reference material.
Potassium Chloride (KCl) 74.5517.584 ± 0.017[1][2]Certified value for Standard Reference Material (SRM) 1655 in 500 parts H2O.[1]
Sucrose (C12H22O11) 342.30~6.046Commonly used, though not typically as a primary certified standard for enthalpy of solution.
Tris(hydroxymethyl)aminomethane 121.14-29.78 ± 0.03 (reaction with 0.1 N HCl)Certified value for the enthalpy of reaction for SRM 724a is -245.76 ± 0.26 J/g.[3][4][5]

As the table indicates, a significant challenge in evaluating this compound as a reference material is the absence of a readily available, certified value for its enthalpy of solution in water. In contrast, potassium chloride and Tris are available as Standard Reference Materials from institutions like the National Institute of Standards and Technology (NIST), with well-documented and certified thermochemical properties. This lack of a certified value for this compound introduces a level of uncertainty that is undesirable for a reference standard.

Experimental Protocols for Calorimetric Measurements

The determination of the enthalpy of solution is a fundamental procedure in calorimetry. The following is a generalized protocol for an isoperibol solution calorimeter, which can be adapted for the specific reference materials discussed.

General Protocol for Isoperibol Solution Calorimetry
  • Calorimeter Preparation:

    • Assemble the calorimeter, ensuring the reaction vessel (e.g., a dewar) is clean and dry.

    • Place a known volume of the solvent (typically deionized water) into the vessel.

    • Seal the calorimeter and allow it to reach thermal equilibrium with the surrounding constant-temperature bath.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reference material. The mass should be chosen to produce a measurable temperature change.

    • Encapsulate the sample in a fragile ampoule or a sample holder that allows for its introduction into the solvent without premature mixing.

  • Measurement:

    • Record the initial temperature of the solvent in the calorimeter for a set period to establish a stable baseline.

    • Initiate the dissolution by breaking the ampoule or activating the sample holder.

    • Record the temperature change of the solution until a new stable baseline is achieved.

  • Data Analysis:

    • Correct the observed temperature change for any heat exchange with the surroundings (heat leak).

    • Calculate the heat of solution (q) using the equation: q = (C_cal + C_sol) * ΔT , where C_cal is the heat capacity of the calorimeter, C_sol is the heat capacity of the solution, and ΔT is the corrected temperature change.

    • The enthalpy of solution (ΔHsoln) is then determined by dividing the heat of solution by the number of moles of the dissolved substance.

Specific Considerations for Standard Reference Materials:
  • Potassium Chloride (SRM 1655): This material should be dried in an oven at a specified temperature before use to remove any adsorbed water.[6] The endothermic nature of its dissolution provides a reliable test for the calorimeter's performance.

  • Tris(hydroxymethyl)aminomethane (SRM 724a): This is often used for an exothermic reaction with a dilute acid (e.g., 0.1 N HCl).[3][4][5] The reaction is well-characterized and provides a robust check for the calorimeter's accuracy.

  • Sucrose: While not a primary standard for enthalpy of solution, its dissolution in water is a well-known endothermic process that can be used for instructional purposes or as a secondary check.

Workflow for Establishing a Calorimetric Reference Material

The process of establishing a new compound as a calorimetric reference material is a rigorous one that involves multiple stages of characterization and validation. The following diagram illustrates the key steps in this workflow.

G cluster_0 Material Synthesis and Purification cluster_1 Thermochemical Characterization cluster_2 Certification and Dissemination A Synthesis of High-Purity Compound B Purification (e.g., Recrystallization) A->B C Characterization (e.g., NMR, MS, Elemental Analysis) B->C D Calorimetric Measurements (Multiple Labs) C->D E Determination of Enthalpy of Solution D->E F Investigation of Influencing Factors (e.g., Concentration, Temperature) E->F G Statistical Analysis of Data F->G H Certification of Reference Value and Uncertainty G->H I Issuance as a Standard Reference Material (SRM) H->I

Workflow for Certifying a Calorimetric Reference Material.

For this compound to be considered a reliable reference material, it would need to progress through a similar workflow to establish a certified enthalpy of solution with a well-defined uncertainty.

Conclusion and Recommendations

Based on the current available data, this compound is not recommended as a primary reference material for calorimetry. The absence of a certified value for its enthalpy of solution introduces a significant source of uncertainty, undermining its utility for high-precision calibration and validation purposes.

Researchers, scientists, and drug development professionals requiring the highest level of accuracy in their calorimetric measurements should continue to rely on established and certified Standard Reference Materials such as potassium chloride (SRM 1655) for endothermic processes and Tris(hydroxymethyl)aminomethane (SRM 724a) for exothermic reactions. These materials provide a solid foundation for data integrity and inter-laboratory comparability.

Further research is required to fully characterize the thermochemical properties of this compound. Should a rigorous certification process be undertaken to establish a reliable enthalpy of solution, its potential as a reference material could be reassessed. Until such data becomes available, its use should be limited to applications where a high degree of accuracy is not the primary concern. Additionally, due to the potentially explosive nature of picrates, appropriate safety precautions must be strictly adhered to when handling this compound.

References

A Comparative Analysis of the Hygroscopic Properties of Lithium Picrate and Other Lithium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the hygroscopicity of Lithium picrate (B76445) alongside other common lithium salts: Lithium chloride (LiCl), Lithium bromide (LiBr), and Lithium nitrate (B79036) (LiNO₃). Understanding the hygroscopic nature of these salts is crucial for applications in pharmaceuticals, material science, and chemical synthesis, where moisture content can significantly impact stability, performance, and handling. This document presents available experimental data, outlines relevant experimental protocols, and offers a logical framework for understanding the interplay between chemical structure and hygroscopicity.

Introduction to Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption. The degree of hygroscopicity varies significantly among different salts and is influenced by factors such as ionic size, charge density, and crystal lattice energy. For lithium salts, the small size and high charge density of the Li⁺ ion generally lead to strong interactions with water molecules.[1] This guide will delve into the specifics of this property for Lithium picrate and compare it with the well-documented hygroscopic behavior of other inorganic lithium salts.

Comparative Hygroscopicity Data

The following table summarizes the key hygroscopic properties of the selected lithium salts. It is important to note that while extensive quantitative data is available for Lithium chloride, bromide, and nitrate, direct experimental data for the hygroscopicity of this compound is limited in publicly accessible literature. The information presented for this compound is therefore based on qualitative observations and inferences from related compounds.

Lithium Salt Chemical Formula Molar Mass ( g/mol ) Deliquescence Relative Humidity (DRH) at 25°C General Hygroscopic Nature
This compoundC₆H₂LiN₃O₇235.04Not available (Estimated to be high)Forms a monohydrate and a metastable trihydrate, suggesting interaction with atmospheric moisture. Likely less hygroscopic than the halide and nitrate salts.
Lithium ChlorideLiCl42.39~11%[2][3]Extremely hygroscopic and deliquescent.[2]
Lithium BromideLiBr86.85~6%Extremely hygroscopic and deliquescent.
Lithium NitrateLiNO₃68.95~47%Hygroscopic and deliquescent.

Discussion of Hygroscopic Properties

Lithium Chloride (LiCl): As one of the most hygroscopic salts known, Lithium chloride exhibits a very low deliquescence relative humidity (DRH) of approximately 11% at 25°C.[2][3] This means that at an ambient relative humidity above 11%, LiCl will absorb enough atmospheric moisture to dissolve and form a liquid solution. Its exceptional ability to attract and retain water makes it a powerful desiccant.

Lithium Bromide (LiBr): Similar to LiCl, Lithium bromide is also extremely hygroscopic, with a DRH even lower than that of LiCl, at around 6%. This makes it an even more potent desiccant in low-humidity environments.

Lithium Nitrate (LiNO₃): Lithium nitrate is hygroscopic and will deliquesce at a relative humidity of about 47% at 25°C. While still considered very hygroscopic, it requires a significantly higher ambient moisture level to dissolve compared to its halide counterparts.

Experimental Protocols for Determining Hygroscopicity

The hygroscopic properties of a substance are typically characterized using a variety of experimental techniques. The following are standard protocols for determining key hygroscopicity parameters.

4.1 Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled range of relative humidity at a constant temperature. This method provides a detailed moisture sorption-desorption isotherm, which illustrates the relationship between the amount of water absorbed by the material and the ambient relative humidity.

  • Apparatus: A DVS instrument consists of a microbalance, a humidity and temperature-controlled chamber, and a programmable control system.

  • Methodology:

    • A small, accurately weighed sample (typically 5-20 mg) of the lithium salt is placed in the sample pan of the microbalance.

    • The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved.

    • The relative humidity in the chamber is then incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH).

    • At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake at each step is recorded.

    • Once the maximum RH is reached, a desorption isotherm can be generated by incrementally decreasing the RH back to 0%.

    • The deliquescence point is identified as the RH at which a sharp and significant increase in mass is observed.

4.2 Saturated Salt Slurry Method for Deliquescence Point Determination

This is a simpler, static method to determine the deliquescence relative humidity (DRH) of a salt.

  • Apparatus: A series of sealed desiccators, each containing a saturated solution of a different salt with a known equilibrium relative humidity at a specific temperature.

  • Methodology:

    • Prepare saturated solutions of a range of standard salts to create environments with known, fixed relative humidities.

    • Place a small, accurately weighed sample of the test lithium salt in a watch glass or weighing boat inside each desiccator.

    • Seal the desiccators and allow them to equilibrate at a constant temperature (e.g., 25°C).

    • After a set period (e.g., 24-48 hours), observe the samples for any physical changes (e.g., becoming wet, dissolving).

    • The DRH of the test salt is the lowest relative humidity at which the sample begins to deliquesce.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Hygroscopicity Determination

experimental_workflow cluster_sample_prep Sample Preparation cluster_dvs Dynamic Vapor Sorption (DVS) Analysis cluster_data_analysis Data Analysis start Start: Obtain Lithium Salt Sample weigh Accurately weigh the sample start->weigh place_sample Place sample in DVS instrument weigh->place_sample dry_sample Dry sample at 0% RH place_sample->dry_sample increase_rh Incrementally increase RH dry_sample->increase_rh equilibrate Equilibrate at each RH step increase_rh->equilibrate record_mass Record mass change equilibrate->record_mass record_mass->increase_rh loop until 90% RH decrease_rh Incrementally decrease RH record_mass->decrease_rh at 90% RH decrease_rh->equilibrate plot_isotherm Plot moisture sorption isotherm decrease_rh->plot_isotherm determine_drh Determine Deliquescence RH plot_isotherm->determine_drh end End: Characterize Hygroscopicity determine_drh->end hygroscopicity_factors cluster_ion Ionic Properties cluster_crystal Crystal Properties cluster_hygroscopicity Hygroscopic Behavior cation Cation Properties (e.g., Li+) charge_density Ionic Charge Density cation->charge_density ion_size Ionic Size cation->ion_size anion Anion Properties (e.g., Cl-, Br-, NO3-, Picrate-) anion->charge_density anion->ion_size hygroscopicity Overall Hygroscopicity charge_density->hygroscopicity influences ion_size->hygroscopicity influences lattice_energy Crystal Lattice Energy lattice_energy->hygroscopicity influences

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Lithium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent safety protocols for the disposal of lithium picrate (B76445), a shock-sensitive material that requires specialized handling to mitigate the risk of explosion. This guidance outlines the necessary steps for the safe management and disposal of lithium picrate waste, ensuring the safety of laboratory staff and compliance with regulations.

This compound, like other picrate salts, is highly sensitive to heat, shock, and friction, particularly when dry. Picrate salts can be even more sensitive to detonation than picric acid itself. The primary safety measure is to ensure the material remains hydrated, as dry picric acid and its salts are dangerously explosive.

Immediate Safety Assessment and Action

Before proceeding with any disposal procedures, a careful visual inspection of the this compound container must be performed without moving or touching it .

If the this compound appears dry, has formed crystals, or if there are crystals around the cap, DO NOT touch or attempt to open the container. Immediately secure the area, prevent access by other personnel, and contact your institution's Environmental Health and Safety (EHS) office or a specialized hazardous waste disposal unit. In some cases, this may require the intervention of a bomb disposal squad.

Quantitative Data for Safe Handling

For hydrated this compound, adherence to specific quantitative parameters is crucial for safe handling and storage prior to disposal.

ParameterGuidelineCitation
Water Content Maintain a minimum of 30% water by weight to ensure the material remains a wet paste. Some sources suggest a minimum of 10% is acceptable, but erring on the side of caution with a higher water content is recommended.[1][2]
Storage Duration Dispose of all picric acid and its salts within two years of the date of receipt.[1][3]
pH of Waste While in-lab neutralization is not recommended, if dealing with a solution, ensure it is not poured down the drain. All picrate waste must be collected for hazardous waste disposal.[4]

Experimental Protocols for Safe Disposal

The following step-by-step procedure is for the disposal of hydrated this compound waste.

1. Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves.

2. Waste Collection:

  • Collect all this compound waste, including contaminated wipes and absorbent materials, in a designated glass or plastic container. Never use a container with a metal cap or liner , as picric acid can react with metals to form highly explosive metal picrate salts.[3]

  • Ensure the waste material is kept wet. Add water to the waste container to maintain a visible excess of water.

3. Labeling:

  • Clearly label the waste container as "Hazardous Waste: this compound, Shock-Sensitive" and include the date of accumulation.

4. Storage Pending Disposal:

  • Store the waste container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Do not store with incompatible materials such as bases, reducing agents, and metals.

5. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous chemical waste disposal company to arrange for pickup and disposal. Inform them of the nature of the waste, emphasizing that it is a shock-sensitive picrate salt.

Important Note on Spills:

  • In the event of a small spill of hydrated this compound, do not allow it to dry.

  • Cover the spill with a wet absorbent material.

  • Collect the contaminated material using non-metallic, non-sparking tools and place it in the designated hazardous waste container with excess water.

  • For larger spills or any spill of dry picric acid, evacuate the area and contact EHS immediately.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the safe disposal of this compound.

LithiumPicrateDisposal cluster_assessment Initial Assessment cluster_emergency Emergency Protocol cluster_standard Standard Disposal Procedure start Visually Inspect this compound Container (Do Not Touch or Move) condition Is the material dry, crystallized, or are there crystals around the cap? start->condition emergency_action IMMEDIATELY: 1. Secure the Area 2. Prevent Access 3. Contact EHS/Bomb Squad condition->emergency_action Yes ppe Wear Appropriate PPE condition->ppe No collect Collect Waste in Non-Metallic Container (Keep Hydrated) ppe->collect label_waste Label as Shock-Sensitive Hazardous Waste collect->label_waste store Store Safely Pending Disposal label_waste->store dispose Arrange for Professional Disposal store->dispose

This compound Disposal Workflow

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure its safe and proper disposal.

References

Comprehensive Safety and Handling Guide for Lithium Picrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling, storage, and disposal of Lithium Picrate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to answer specific operational questions and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards[2].
Hand Protection Chemically resistant gloves (e.g., nitrile) with a fire-resistant outer glove. Gloves should be inspected before use and disposed of properly[2][3].
Body Protection A fire-resistant lab coat (e.g., Nomex®) and impervious clothing to prevent skin contact[2][3].
Respiratory In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA)[2][4].

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation[5].

  • Avoid the formation of dust[2].

  • Prevent contact with skin, eyes, and clothing[5].

  • Keep away from water and sources of ignition, as this compound may react violently with water and is a potential fire hazard[1][5][6].

  • Use spark-proof tools and explosion-proof equipment[4].

  • Wash hands thoroughly after handling[5].

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area[5][7].

  • Store away from direct sunlight and incompatible materials such as oxidizing agents and acids[5][7].

  • The storage area should be isolated and free from water sources, including sprinkler systems[6].

Emergency Procedures

Spills:

  • Evacuate the area and ensure adequate ventilation[2].

  • Wear the appropriate PPE as detailed in the table above[2].

  • Prevent the spill from entering drains or waterways[2].

  • For small spills, carefully sweep or scoop the material into a suitable, closed container for disposal. Avoid creating dust[2].

  • For large spills, contact your institution's environmental health and safety (EHS) department or emergency services[5].

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][5].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention[2][5].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person[2].

Fire:

  • Use a Class D fire extinguisher for fires involving lithium. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide may also be used, but water should be used with extreme caution due to the reactivity of lithium[1][2].

  • Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA)[2].

  • Be aware of the potential for thermal runaway and reignition[3][8].

Disposal Plan

The disposal of this compound must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations[4][9].

  • Do not dispose of this compound in household garbage or down the drain[2].

  • Collect waste in a properly labeled, closed container[5].

  • Contact your institution's EHS department to arrange for proper disposal.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Proceed if safe Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Handle_Carefully Handle with Care (Avoid Dust & Water) Work_in_Hood->Handle_Carefully Store_Properly Store in Cool, Dry, Well-Ventilated Area Handle_Carefully->Store_Properly After Use Dispose_Waste Dispose of Waste via Professional Service Handle_Carefully->Dispose_Waste Generate Waste Spill Spill Handle_Carefully->Spill Fire Fire Handle_Carefully->Fire Exposure Personal Exposure Handle_Carefully->Exposure Evacuate_Contain Evacuate & Contain Spill->Evacuate_Contain Follow Spill Protocol Extinguish_Evacuate Extinguish & Evacuate Fire->Extinguish_Evacuate Follow Fire Protocol First_Aid Administer First Aid Exposure->First_Aid Follow First Aid Protocol

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.